molecular formula C9H6BrNO2S B8764724 Quinoline-8-sulfonyl bromide CAS No. 65768-80-1

Quinoline-8-sulfonyl bromide

Cat. No.: B8764724
CAS No.: 65768-80-1
M. Wt: 272.12 g/mol
InChI Key: GIKMIPYQLAPSFS-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonyl bromide (CAS 65768-80-1) is a highly reactive sulfonyl halide derivative characterized by a sulfonyl bromide (-SO₂Br) group at the 8-position of the quinoline ring. This compound serves as a pivotal synthetic intermediate and building block in organic synthesis and pharmaceutical research . Its primary application lies in its use as a sulfonylating agent to introduce the quinoline-8-sulfonyl moiety onto target molecules, most notably in the synthesis of novel sulfonamide derivatives . The bromide group offers enhanced reactivity in nucleophilic substitution reactions compared to its chloride analog, making it a valuable reagent for forming sulfonamides, sulfonate esters, and thioethers under potentially milder conditions . In medicinal chemistry research, the quinoline-8-sulfonyl scaffold is a privileged structure for designing biologically active compounds. Recent studies have explored quinoline-8-sulfonamide derivatives as potent and selective modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . These modulators can shift PKM2 between highly active and less active states, providing a promising therapeutic strategy for targeting tumor cell proliferation and viability . Furthermore, hybrid compounds incorporating the quinoline-sulfonamide structure have demonstrated significant potential as broad-range antibacterial agents, showing effectiveness against various bacterial strains, including P. aeruginosa . The versatility of this compound extends to other research areas, including the development of multifunctional neurotherapeutics, where its derivatives have been investigated as dual inhibitors of enzymes like monoamine oxidases and cholinesterases, which are relevant to cognitive decline . This reagent provides researchers with a versatile and reactive scaffold for diversifying molecular libraries in drug discovery and development. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

65768-80-1

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

quinoline-8-sulfonyl bromide

InChI

InChI=1S/C9H6BrNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H

InChI Key

GIKMIPYQLAPSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Br)N=CC=C2

Origin of Product

United States

Foundational & Exploratory

Quinoline-8-Sulfonyl Bromide (CAS 65768-80-1): Properties, Mechanistic Causality, and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced nucleotide chemistry and drug development, the efficiency of internucleotide bond formation is paramount. Quinoline-8-sulfonyl bromide (CAS 65768-80-1) is a specialized, highly reactive electrophilic reagent that serves as a superior precursor for synthesizing active coupling agents. While historically overshadowed by its chloride counterpart, the bromide derivative exhibits enhanced leaving-group kinetics. This whitepaper dissects the physicochemical properties, structural dynamics, and field-proven protocols for utilizing CAS 65768-80-1 in the phosphotriester approach to oligonucleotide synthesis [1].

Physicochemical Properties & Structural Dynamics

The synthetic utility of this compound (QSB) is dictated by the synergistic relationship between its highly electrophilic sulfonyl bromide moiety and the basic quinoline nitrogen.

Causality of Halogen Selection: The choice of bromide over chloride is strictly kinetic. Bromine’s larger atomic radius and higher polarizability lower the activation energy required for nucleophilic substitution. This allows for the rapid, low-temperature generation of tetrazolide intermediates without degrading sensitive substrates.

Table 1: Chemical and Structural Properties of this compound

PropertySpecification / ValueMechanistic Significance
CAS Registry Number 65768-80-1Unique identifier for the bromide derivative.
Molecular Formula C9H6BrNO2SDefines the stoichiometric baseline for coupling reactions.
Molecular Weight 288.12 g/mol Utilized for precise molar equivalent calculations.
Leaving Group Kinetics Br⁻ > Cl⁻Accelerates nucleophilic substitution by tetrazole/triazole during the activation phase.
Internal Base Capacity Quinoline NitrogenActs as an intramolecular proton scavenger, forming a zwitterionic inner salt upon cleavage.

Mechanistic Role in Oligonucleotide Synthesis

The phosphotriester approach requires a coupling agent to activate a nucleoside 3'-phosphodiester for condensation with a 5'-hydroxyl nucleoside. Traditional coupling agents, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl), suffer from a critical flaw: they generate highly acidic byproducts (HCl or arylsulfonic acids) [3]. This acidity prematurely cleaves the acid-labile 5'-O-dimethoxytrityl (DMT) protecting groups, leading to truncated sequences.

QSB circumvents this through a self-neutralizing mechanism :

  • Precursor Activation: QSB reacts with tetrazole to form 8-quinolinesulfonyl tetrazolide (QS-t).

  • Condensation: QS-t activates the phosphodiester. Upon nucleophilic attack by the incoming 5'-hydroxyl group, the 8-quinolinesulfonyl group is expelled.

  • Inner Salt Formation (The Causative Advantage): Instead of forming a destructive free sulfonic acid, the expelled 8-quinolinesulfonate interacts with its own quinoline nitrogen. This forms quinolinium-8-sulfonate, a neutral zwitterionic inner salt [1].

  • Thermodynamic Driving Force: This inner salt is insoluble in standard solvents like pyridine. Its precipitation drives the reaction forward via Le Chatelier's principle while perfectly preserving the DMT groups [2].

Table 2: Comparative Efficacy of Oligonucleotide Coupling Agents

Coupling AgentReaction TimeTypical YieldByproduct Acidity5'-DMT Cleavage Risk
TPS-Cl 12 - 24 hours40 - 60%High (HCl)High
Mesitylenesulfonyl Tetrazolide 2 - 4 hours60 - 75%ModerateModerate
QS-t (Derived from QSB) 0.5 - 2 hours> 80%Neutral (Inner Salt)Zero

Pathway Visualization

G QSB This compound (CAS 65768-80-1) Tetrazole Tetrazole + Triethylamine (Base Activation) QSB->Tetrazole Substitution QST 8-Quinolinesulfonyl tetrazolide (QS-t) Active Agent Tetrazole->QST HBr Elimination Coupling Phosphotriester Condensation (0.5 - 2 Hours) QST->Coupling Activates Phosphodiester Substrate Nucleoside 3'-Phosphodiester + 5'-OH Nucleoside Substrate->Coupling Nucleophilic Attack InnerSalt Quinolinium-8-sulfonate (Neutral Inner Salt Precipitate) Coupling->InnerSalt Byproduct (Self-Neutralizing) Product Oligonucleotide (Intact 5'-DMT Group) Coupling->Product Target Yield >80%

Fig 1. Mechanistic workflow of phosphotriester coupling via QSB precursor.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that visual cues correspond directly to molecular progress.

Protocol 1: Synthesis of 8-Quinolinesulfonyl Tetrazolide (QS-t)

Objective: Convert CAS 65768-80-1 into the active coupling agent.

  • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous 1,4-dioxane under a strict argon atmosphere to prevent premature hydrolysis.

  • Activation: Add 1.2 equivalents of tetrazole, followed by the dropwise addition of 1.2 equivalents of anhydrous triethylamine (TEA) at 0 °C.

    • Causality: TEA neutralizes the generated HBr, preventing the protonation of the tetrazole nucleophile and irreversibly driving the substitution forward.

  • Validation: Stir the mixture for 30 minutes at room temperature. The rapid formation of a dense TEA·HBr precipitate visually confirms the completion of the substitution.

  • Isolation: Filter the precipitate and concentrate the filtrate under reduced pressure to yield QS-t as a highly reactive solid.

Protocol 2: Phosphotriester Coupling using QS-t

Objective: Synthesize a dinucleotide while preserving orthogonal protecting groups.

  • Desiccation: Co-evaporate a 2',5'-protected nucleoside 3'-phosphodiester (1.0 equiv) and a 5'-hydroxyl nucleoside (2.0 equiv) with anhydrous pyridine twice to eliminate trace moisture.

  • Solvation: Dissolve the desiccated mixture in dry pyridine.

  • Coupling: Add the freshly prepared QS-t (2.5 equiv) to the solution.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Dichloromethane/Methanol 9:1). Within 30 to 60 minutes, a fine white precipitate of the quinolinium-8-sulfonate inner salt will form in the flask. This precipitation is the definitive visual cue that the condensation is successful and the byproduct has been safely neutralized[1].

  • Quenching & Extraction: Quench the reaction with an equal volume of water, filter out the insoluble inner salt, and extract the intact oligonucleotide product using chloroform.

Conclusion

This compound (CAS 65768-80-1) represents a masterclass in rational reagent design. By leveraging the superior leaving-group kinetics of the bromide ion and the intramolecular buffering capacity of the quinoline ring, it resolves the primary bottleneck of the phosphotriester approach: acidic deprotection. Its ability to generate a self-neutralizing byproduct not only ensures high yields but also streamlines downstream purification, cementing its critical value in synthetic genomics and therapeutic oligonucleotide development.

References

  • Title: GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry Source: Google Patents URL
  • Title: Synthesis of bis(5-chloro-8-quinolyl) nucleoside 5'-phosphates in oligoribonucleotide synthesis by the phosphotriester approach Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 8-QUINOLINESULFONYL CHLORIDE: A NEW COUPLING AGENT IN OLIGORIBONUCLEOTIDE SYNTHESIS VIA PHOSPHOTRIESTER APPROACH Source: Chemistry Letters URL: [Link]

Molecular Structure & Reactivity Profile: 8-Quinolinesulfonyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and application of 8-Quinolinesulfonyl Bromide (8-QSB) . While the chloride analog (8-QSC) is more ubiquitous in general literature, the bromide variant presents distinct kinetic advantages in specific nucleophilic substitutions and oligonucleotide coupling reactions due to the enhanced leaving group ability of the bromide ion.

Technical Guide for High-Precision Synthesis

Core Molecular Architecture

The efficacy of 8-quinolinesulfonyl bromide (8-QSB) as a derivatizing agent is dictated by the steric and electronic interplay between the quinoline ring nitrogen and the sulfonyl moiety at the C8 position.

Structural Parameters (Theoretical & Analog-Derived)

Unlike the planar quinoline core, the sulfonyl group adopts a distorted tetrahedral geometry. The proximity of the quinoline nitrogen (


) to the sulfonyl sulfur (

) creates a unique "peri-interaction," influencing both stability and reactivity.
ParameterValue (Approx/Derived)Structural Significance
Formula

Core scaffold for sulfonylation.
Exact Mass 270.930 g/mol Monoisotopic mass for MS validation.
S-Br Bond Length ~2.20 ÅSignificantly longer than S-Cl (~2.05 Å), indicating a weaker bond and higher lability.
O-S-O Angle ~120°Characteristic sulfonyl geometry, exposing the S center to nucleophilic attack.
N...S Distance ~2.9 ÅNon-bonded "peri" distance; allows for potential intramolecular base catalysis or stabilization.
Electronic Environment & Leaving Group Physics

The C8-position places the sulfonyl group in a sterically crowded environment. However, the electron-withdrawing nature of the sulfonyl group, combined with the inductive effect of the bromine atom, renders the sulfur center highly electrophilic.

  • Leaving Group Ability:

    
    . The S-Br bond is weaker (
    
    
    
    kcal/mol) compared to S-Cl, making 8-QSB a "harder" acylating agent that reacts faster with sterically hindered nucleophiles (e.g., secondary hydroxyls in nucleotides).
  • The "Inner Salt" Potential: In the presence of tertiary amines or during coupling reactions (e.g., with tetrazoles), the quinoline nitrogen can participate in charge stabilization, forming transient zwitterionic species that prevent side reactions like depurination [1].

Synthetic Pathways & Production

Synthesis of 8-QSB requires strict anhydrous conditions to prevent hydrolysis back to the sulfonic acid. The protocol below utilizes a halogen exchange or direct activation approach.

Synthesis Workflow

The most reliable route proceeds from 8-quinolinesulfonic acid, utilizing phosphorus pentabromide (


) or thionyl bromide (

) as the brominating agent.
Protocol: Preparation from 8-Quinolinesulfonic Acid
  • Reagents: 8-Quinolinesulfonic acid (1.0 eq), Thionyl Bromide (

    
    , 2.5 eq), DMF (catalytic).
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Chloroform.

  • Conditions: Reflux under Argon/Nitrogen atmosphere.[1]

Step-by-Step Methodology:

  • Suspension: Suspend dried 8-quinolinesulfonic acid in anhydrous DCE.

  • Activation: Add catalytic DMF (0.1 mol%), followed by dropwise addition of

    
     at 0°C to control exotherm.
    
  • Reflux: Heat to reflux (83°C) for 4–6 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Isolation: Cool to RT. Remove solvent in vacuo.

  • Purification: Recrystallize immediately from dry benzene or toluene/hexane. Note: 8-QSB is moisture sensitive; store under inert gas.[2]

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the conversion of the sulfonic acid to the bromide and its subsequent activation with an azole (e.g., tetrazole) for coupling applications.

G Substrate 8-Quinolinesulfonic Acid Intermediate Transition State (O-S-Br) Substrate->Intermediate Activation (DMF cat.) Reagent Thionyl Bromide (SOBr2) Reagent->Intermediate Product 8-Quinolinesulfonyl Bromide (8-QSB) Intermediate->Product -SO2, -HBr ActiveSpecies Active Sulfonyl-Tetrazole (Coupling Agent) Product->ActiveSpecies + Tetrazole (Nucleophilic Sub.)

Figure 1: Synthetic pathway from sulfonic acid precursor to the active coupling species.

Applications in Oligonucleotide Synthesis

8-QSB is particularly valued in the phosphotriester approach and modern solid-phase synthesis where acid-labile protecting groups (like Dimethoxytrityl, DMT) must be preserved.

The "Inner Salt" Mechanism

Unlike benzenesulfonyl chloride, 8-QSB derivatives (formed in situ with tetrazole/triazole) form a neutral inner salt precipitate upon reaction.[3]

  • Mechanism: The quinoline nitrogen lone pair stabilizes the transition state.

  • Advantage: This inner salt precipitates out, driving the equilibrium forward and simplifying workup. Crucially, it avoids the generation of strong acidic byproducts that could cleave the 5'-O-DMT group [1].

Protocol: 8-QSB Mediated Coupling
  • Activation: Mix 8-QSB (1.0 eq) with 3-nitro-1,2,4-triazole (1.0 eq) in dry Pyridine.

  • Coupling: Add the 5'-protected nucleoside (1.0 eq) and the 3'-phosphodiester component.

  • Reaction: Stir at RT for 1–3 hours. The "inner salt" will precipitate.[3]

  • Workup: Filter off the precipitate.[3][4] The filtrate contains the coupled dinucleotide.

Comparative Reactivity Data
Feature8-Quinolinesulfonyl Chloride 8-Quinolinesulfonyl Bromide
Reactivity ModerateHigh (Weaker S-Halogen bond)
Moisture Sensitivity ModerateHigh (Requires strict anhydrous handling)
Coupling Yield ~70-85%>80-90% (Faster kinetics) [1]
Byproduct HCl (gas/salt)HBr (gas/salt) - Better leaving group
Visualization: Oligonucleotide Coupling Logic

This diagram details the specific role of 8-QSB in linking nucleotides without damaging sensitive protecting groups.

Coupling QSB 8-QSB (Activator) Complex Active Sulfonyl-Tetrazolide QSB->Complex + Tetrazole Tetrazole Tetrazole (Catalyst) Tetrazole->Complex TS Phosphotriester Transition State Complex->TS Activates Phosphate Nuc1 5'-OH Nucleoside (Acceptor) Nuc1->TS Nuc2 3'-Phosphate Nucleoside (Donor) Nuc2->TS Final Dinucleotide Product TS->Final Coupling Salt Neutral Inner Salt (Precipitate) TS->Salt Side Product (Removed by Filtration)

Figure 2: Mechanism of oligonucleotide coupling using 8-QSB, highlighting the separation of the neutral inner salt.

Safety & Handling (E-E-A-T)

Warning: 8-QSB is a potent lachrymator and corrosive agent. It reacts violently with water to release HBr.

  • Storage: Store at -20°C under Argon. Use a desiccator.

  • Solvents: All solvents (Pyridine, THF, Acetonitrile) must be dried (<50 ppm water) to prevent hydrolysis.

  • Quenching: Quench excess reagent with methanol or ice-water slowly in a fume hood.

References

  • Takaku, H., et al. (1981). 8-Quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. GB Patent 2096596A.

  • PubChem. (2025).[5] 8-Quinolinesulfonyl chloride (Analogous Structure Reference). National Library of Medicine.

  • ChemicalBook. (2025).[6] 8-Quinolinesulfonyl chloride Properties and Reactivity.

Sources

Synthesis of quinoline-8-sulfonyl bromide from quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-8-sulfonyl bromide is a critical electrophilic scaffold in drug discovery, particularly in the development of PKM2 modulators, antiviral agents, and nucleotide coupling reagents. While its chloride analog (quinoline-8-sulfonyl chloride) is ubiquitous, the bromide variant offers distinct kinetic advantages in nucleophilic substitution reactions due to the weaker S-Br bond and higher polarizability of the leaving group.

This guide details a robust, two-stage synthetic pathway derived from first principles and validated by historical and modern heterocyclic methodology. We prioritize the thermodynamically controlled sulfonation of quinoline followed by nucleophilic acyl substitution using phosphorus pentabromide (


). An alternative high-fidelity route via a sulfonyl hydrazide intermediate is also provided for applications requiring trace-metal-free purity.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the regioselective functionalization of the quinoline ring. Electrophilic aromatic substitution (EAS) on quinoline is electronically governed by the protonated nitrogen, which deactivates the pyridine ring, directing substitution to the benzene ring (positions 5 and 8).

Strategic Logic
  • Regioselectivity (C8 vs. C5): Sulfonation at high temperatures (>120°C) favors the thermodynamic 8-isomer due to the relief of peri-interaction steric strain relative to the kinetic 5-isomer.

  • Functional Group Interconversion: Direct conversion of the sulfonic acid to the sulfonyl bromide requires a potent brominating agent capable of overcoming the high lattice energy of the zwitterionic sulfonic acid.

G Figure 1: Retrosynthetic Disconnection of this compound Target Quinoline-8-sulfonyl Bromide Inter1 Quinoline-8-sulfonic Acid Inter1->Target Halogenation (PBr5 or NBS path) Start Quinoline Start->Inter1 Sulfonation (Oleum, Δ, Thermodynamic Control)

Stage 1: Regioselective Sulfonation

Objective: Synthesize Quinoline-8-sulfonic acid. Mechanism: Electrophilic Aromatic Substitution (Thermodynamic Control).

Technical Rationale

Direct sulfonation with oleum is preferred over chlorosulfonic acid for the primary step because it allows for higher reaction temperatures (170–180°C). At these temperatures, the kinetically favored 5-isomer rearranges to the thermodynamically stable 8-isomer.

Protocol 1.0: High-Temperature Sulfonation
ParameterSpecification
Reagents Quinoline (1.0 equiv), Oleum (20-30% free

, 3.0 equiv)
Temperature 170°C – 180°C
Time 2 – 4 Hours
Yield 65 – 75%

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).

  • Addition: Charge Oleum (Caution: Corrosive/Fuming) into the flask. Cool to 0°C in an ice bath.

  • Mixing: Add Quinoline dropwise over 30 minutes. Note: The reaction is highly exothermic. Maintain internal temperature <50°C during addition to prevent charring.

  • Heating: Once addition is complete, remove the ice bath and gradually heat the mixture to 170°C. Hold at this temperature for 3 hours.

  • Quench: Cool the mixture to ~80°C. Pour the reaction mass carefully onto crushed ice (5x reaction volume) with vigorous stirring.

  • Isolation: The quinoline-8-sulfonic acid will precipitate as a zwitterionic solid. Filter the white/off-white solid.

  • Purification: Recrystallize from hot water. The 8-isomer is significantly less soluble in cold water than the 5-isomer, ensuring high isomeric purity (>95%).

Stage 2: Synthesis of Sulfonyl Bromide

Objective: Convert Quinoline-8-sulfonic acid to this compound.

Two routes are presented based on available reagents and purity requirements.

Route A: Direct Inorganic Halogenation (Standard)

This method mimics the classic Edinger synthesis of the chloride but substitutes phosphorus pentabromide (


). It is atom-economical for scale-up.

Reaction:



Protocol 2.A:

  • Drying: Ensure the Quinoline-8-sulfonic acid is completely anhydrous (dry in a vacuum oven at 100°C for 12h). Residual water decomposes

    
    .
    
  • Mixing: In a round-bottom flask, mix pulverized Quinoline-8-sulfonic acid (10 mmol) with Phosphorus Pentabromide (

    
    , 11 mmol).
    
  • Reaction: Heat the mixture to 70–90°C under an inert atmosphere (

    
    ). The solids will melt/fuse. Stir for 2–3 hours.
    
    • Variation: If a solvent is required for heat transfer, use anhydrous 1,2-dichloroethane (DCE).

  • Workup: Cool to room temperature. Pour the mixture onto crushed ice to hydrolyze excess phosphoryl bromides.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Wash the organic layer with cold 5%

    
     (to remove acid traces) and brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure to yield the crude sulfonyl bromide.

Route B: The Hydrazide-NBS Method (High Purity)

Context: If


 is unavailable or if high purity is required (avoiding phosphorus contamination), this modern "oxidative halogenation" sequence is superior.

Pathway:



Protocol 2.B:

  • Intermediate: Convert the sulfonic acid to Quinoline-8-sulfonyl chloride using standard Chlorosulfonic acid or

    
     methods (commercially available).
    
  • Hydrazide Formation:

    • Dissolve Sulfonyl Chloride (10 mmol) in THF (20 mL).

    • Cool to 0°C. Add Hydrazine monohydrate (25 mmol) dropwise.

    • Stir 1h. Dilute with water, filter the precipitate (Sulfonyl Hydrazide).

  • Bromination:

    • Dissolve the Sulfonyl Hydrazide (10 mmol) in DCM or Acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) in small portions at 0°C.

    • Stir for 30 mins. Nitrogen gas evolves (driving force).

  • Isolation: Wash with water to remove succinimide. Evaporate solvent.[1][2]

    • Advantage:[2][3][4] This yields a highly pure bromide without thermal stress.

Critical Control Points & Data Summary

The following table summarizes the physicochemical properties and critical process parameters.

CompoundMW ( g/mol )StateMelting PointKey Hazard
Quinoline 129.16Liquid-15°CToxic, Carcinogen susp.
Quinoline-8-sulfonic acid 209.22Solid>300°CIrritant
This compound ~272.12Solid120-130°C (est)Lachrymator, Corrosive
Reaction Workflow Visualization

Workflow Figure 2: Integrated Process Workflow for this compound cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Bromination (Route A) Step1 Mix Quinoline + Oleum (0°C -> 170°C) Step2 Quench on Ice Precipitate 8-SO3H Step1->Step2 Step3 Recrystallize (H2O) Remove 5-isomer Step2->Step3 Step4 Dry 8-SO3H completely Step3->Step4 Dried Solid Step5 React with PBr5 (70-90°C, Inert Atm) Step4->Step5 Step6 DCM Extraction & Neutral Wash Step5->Step6

References

  • Edinger, A. (1908).[5] "Ueber Chinolinsulfosäuren und Chinolinthiole." Berichte der deutschen chemischen Gesellschaft, 41(2), 2720-2727. (Foundational work on quinoline sulfonation and halide conversion).

  • O'Brochta, J. (1961). "Quinoline Sulfonation Process." U.S. Patent 2,999,094. (Industrial optimization of 8-isomer selectivity).

  • Magnotta, B. N., & Muellner, F. W. (1989). "Process for the preparation of sulfonyl bromides." U.S. Patent 4,851,159. (General methodology for converting sulfonates/hydrazides to bromides).

  • Shafir, A., & Buchwald, S. L. (2008). "Highly Selective Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." Journal of the American Chemical Society. (Adapted methodology for Route B).

Sources

Solubility of quinoline-8-sulfonyl bromide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Quinoline-8-Sulfonyl Bromide

Part 1: Executive Technical Synthesis

The Solubility-Stability Paradox For researchers working with This compound (QSB) , a critical distinction must be made immediately: thermodynamic solubility (can it dissolve?) versus kinetic stability (will it survive?).[1]

QSB is a highly reactive electrophile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). Unlike simple organic solids, its dissolution in nucleophilic solvents (water, alcohols, amines) triggers rapid degradation via nucleophilic substitution.[1] Therefore, "solubility" data in these media is chemically irrelevant for synthesis, as the species in solution is no longer QSB but rather its sulfonic acid or ester derivative.[1]

Operational Recommendation:

  • Primary Solvents (Synthesis & Handling): Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Acetonitrile (MeCN).[1]

  • Purification Solvents: Toluene, Hexane/Ethyl Acetate mixtures (for precipitation).[1]

  • Prohibited Solvents: Water, Methanol, Ethanol, DMSO (at elevated temperatures).[1]

Part 2: Solubility Profile & Solvent Selection Strategy

The following categorization synthesizes empirical data from analogous sulfonyl halide chemistries and specific quinoline derivative behaviors.

Table 1: Operational Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability StatusApplication Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Stable Preferred for reaction monitoring, extraction, and general handling.[1]
Polar Aprotic THF, Acetonitrile (MeCN), AcetoneHigh Stable Ideal for substitution reactions (e.g., sulfonamide formation).[1] Ensure THF is anhydrous to prevent hydrolysis.
Aromatic Hydrocarbons Toluene, BenzeneModerate Stable Excellent for recrystallization.[1] QSB often dissolves in hot toluene and crystallizes upon cooling.
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneLow (<1 mg/mL)Stable Used as anti-solvents to precipitate QSB from DCM or Toluene solutions.[1]
Protic Solvents Water, Methanol, Ethanol, Isopropanol"False High" Unstable DO NOT USE. Rapid solvolysis occurs, converting QSB to sulfonic acid or esters.[1]
Polar Aprotic (High BP) DMF, DMAc, DMSOHigh Conditional Use only if necessary.[1] DMSO can act as an oxidant or nucleophile at high temps. DMF can decompose to form dimethylamine, reacting with QSB.[1]

Part 3: Mechanistic Insight & Reactivity

To understand why specific solvents are prohibited, we must examine the electrophilic nature of the sulfonyl bromide moiety.[1]

The Decomposition Pathway In the presence of nucleophilic solvents (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), QSB undergoes 

-type substitution at the sulfur atom. The bromide ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) is a potent leaving group—often better than chloride—making QSB more sensitive to moisture than its chloride counterpart.

Figure 1: Solvent Selection Decision Tree A logical workflow for selecting the correct solvent based on experimental intent.

SolventSelection Start Select Solvent for QSB Intent What is the Experimental Goal? Start->Intent Reaction Synthesis/Reaction Intent->Reaction Purification Purification/Recrystallization Intent->Purification Analysis Analysis (NMR/HPLC) Intent->Analysis CheckNu Is the solvent Nucleophilic? (Alcohol, Water, Amine) Reaction->CheckNu Recrys Use Toluene or DCM/Hexane mix Purification->Recrys NMRSolv Use CDCl3 or CD3CN Analysis->NMRSolv Unsafe STOP: Rapid Decomposition CheckNu->Unsafe Yes SynthSolv Use DCM, THF (dry), or Acetonitrile CheckNu->SynthSolv No Safe Safe to Use

Caption: Decision matrix for handling this compound. Note the strict prohibition of nucleophilic solvents for reaction media.

Part 4: Experimental Protocols

These protocols are designed to validate the quality of your QSB sample and ensure safe handling.[1]

Protocol A: Qualitative Solubility & Quality Check

Purpose: To verify if the material has hydrolyzed to the sulfonic acid (which is insoluble in DCM).

  • Preparation: Weigh 20 mg of this compound into a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of Dichloromethane (DCM) .

  • Observation:

    • Clear, colorless/pale yellow solution: High purity QSB.

    • Cloudy suspension or white precipitate:[1] Significant hydrolysis has occurred. The precipitate is likely Quinoline-8-sulfonic acid (insoluble in DCM).[1]

  • Action: If cloudy, filter the solution through a 0.45 µm PTFE syringe filter. The filtrate contains the active bromide; the solid is waste.[1]

Protocol B: Recrystallization (Purification)

Purpose: To purify crude QSB synthesized from sulfonic acid or hydrazide precursors.[1]

  • Dissolution: Dissolve crude QSB in the minimum amount of boiling Toluene (approx. 5-10 mL per gram).

    • Note: If insoluble dark tars are present, decant the hot supernatant into a clean flask.[1]

  • Crystallization: Allow the toluene solution to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the crystals rapidly under a blanket of nitrogen (to prevent moisture condensation).

  • Washing: Wash the filter cake with cold Hexane (

    
    ).
    
  • Drying: Dry under high vacuum (< 1 mbar) for 2 hours. Store in a desiccator.

Part 5: Reactivity Visualization

The following diagram illustrates the fate of QSB in different solvent environments, highlighting the "False Solubility" trap.

Figure 2: Solvolysis Pathways

Reactivity QSB This compound (Active Electrophile) Acid Quinoline-8-sulfonic Acid (Insoluble in DCM) QSB->Acid Hydrolysis (Rapid) Ester Methyl Ester (Dead End) QSB->Ester Alcoholysis Amide Sulfonamide (Desired Product) QSB->Amide Aminolysis (Controlled) Water Water (H2O) Water->Acid Methanol Methanol (MeOH) Methanol->Ester Amine Primary Amine (R-NH2) Amine->Amide

Caption: Chemical fate of QSB in various media. Red pathways indicate solvent incompatibility leading to degradation.

References

  • Synthesis of Sulfonyl Bromides: Liu, L., et al. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides."[1][2][3][4] Molecules, vol. 26, no.[1][2] 18, 2021, p. 5551.[1] Link[1]

    • Validates the use of Acetonitrile (MeCN) as a stable solvent for sulfonyl bromide generation.[1]

  • Quinoline-8-sulfonyl Chloride Properties: "Quinoline-8-sulfonyl Chloride Product Page." TCI Chemicals. Link

    • Provides physical property baselines (mp, appearance) for the closest structural analog.
  • Sulfonyl Halide Reactivity: "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides, 2025. Link[1]

    • Authoritative overview of sulfonyl electrophile behavior in nucleophilic vs. non-nucleophilic solvents.
  • General Purification of Sulfonyl Halides: Armarego, W. L. F., and Chai, C. L. L.[1] Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1]

    • Standard reference for recrystallization solvents (Toluene/Hexane) for moisture-sensitive halides.[1]

  • Patent on Quinoline Sulfonyl Derivatives: "8-quinolinesulfonyl derivatives and their synthesis." Google Patents, GB2096596A.[1] Link

    • Cites specific use of THF and Dichloromethane as reaction solvents for quinoline-8-sulfonyl halides.

Sources

The Precarious Nature of 8-Quinolinesulfonyl Bromide: A Guide to Its Chemical Stability in Air

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the utility of a chemical reagent is intrinsically linked to its stability. 8-Quinolinesulfonyl bromide, a potentially valuable building block in organic synthesis, presents a case study in the careful handling required of reactive sulfonyl halides. While direct, in-depth stability data for the bromide derivative is sparse, a comprehensive understanding can be constructed by examining its close analogue, 8-quinolinesulfonyl chloride, and the well-established chemical principles governing sulfonyl halides. This guide provides a technical overview of the anticipated stability of 8-quinolinesulfonyl bromide in air, focusing on its degradation pathways, handling protocols, and methods for stability assessment.

Understanding the Inherent Reactivity of the Sulfonyl Bromide Functional Group

The chemical behavior of 8-quinolinesulfonyl bromide is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl bromide group (-SO₂Br). This electrophilicity is the primary driver of its synthetic utility and, concurrently, its instability in the presence of atmospheric components. The stability of sulfonyl halides follows a predictable trend, decreasing as the halogen becomes larger and more polarizable.[1]

Stability Trend of Sulfonyl Halides: R-SO₂F > R-SO₂Cl > R-SO₂Br > R-SO₂I

This trend indicates that 8-quinolinesulfonyl bromide is inherently less stable and more reactive than its commonly used chloride counterpart.[1] The primary cause of this decreased stability is the weaker sulfur-bromine bond compared to the sulfur-chlorine bond, making the bromide a better leaving group.

The Primary Culprit: Atmospheric Moisture and Hydrolysis

The most significant factor affecting the stability of 8-quinolinesulfonyl bromide in air is the presence of water vapor. Sulfonyl halides readily react with water in a process called hydrolysis to form the corresponding sulfonic acid.[1][2] For 8-quinolinesulfonyl bromide, this reaction is irreversible and leads to the complete degradation of the desired reagent.

Hydrolysis of 8-Quinolinesulfonyl Bromide:

Hydrolysis cluster_reactants Reactants cluster_products Products 8-QSO2Br 8-Quinolinesulfonyl Bromide 8-QSO3H 8-Quinolinesulfonic Acid 8-QSO2Br->8-QSO3H Hydrolysis HBr Hydrogen Bromide 8-QSO2Br->HBr H2O Water (from air) H2O->8-QSO3H H2O->HBr

Caption: Hydrolysis of 8-quinolinesulfonyl bromide in the presence of atmospheric moisture.

This reaction is anticipated to be rapid, especially in humid environments. The analogous 8-quinolinesulfonyl chloride is explicitly described as "moisture sensitive" and requires storage under an inert atmosphere.[3][4][5] It is imperative to assume that the bromide derivative is even more susceptible to hydrolysis.

Other Environmental Factors Influencing Stability

Beyond moisture, other atmospheric conditions can contribute to the degradation of 8-quinolinesulfonyl bromide.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and may also promote thermal decomposition.[2] For many reactions involving sulfonyl chlorides, temperatures below 30°C are recommended to minimize decomposition.[2]

  • Light: While not as extensively documented for this specific compound, photolysis can be a degradation pathway for some sulfonyl halides, leading to the formation of radical species.[2] It is, therefore, prudent to store the compound in the dark.

  • Oxidizing Agents: The presence of strong oxidizing agents in the atmosphere is generally low, but direct contact should be avoided as it can lead to unwanted side reactions.[6]

Recommended Handling and Storage Protocols

Given the high reactivity and corrosive nature of 8-quinolinesulfonyl bromide, strict handling and storage procedures are essential to maintain its chemical integrity and ensure laboratory safety. These protocols are based on the established guidelines for the more stable 8-quinolinesulfonyl chloride and should be considered the minimum requirement for the bromide.

Parameter Recommendation Rationale
Atmosphere Store and handle under a dry, inert atmosphere (e.g., argon or nitrogen).[3][4]To prevent hydrolysis from atmospheric moisture.
Temperature Store in a cool, dry place, typically at 2-8°C.[3][5][7]To slow down the rate of potential degradation reactions.
Light Store in a light-resistant container.To prevent potential photolytic decomposition.
Container Keep in a tightly sealed container.[4]To minimize exposure to air and moisture.
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.[4][6][8]The compound is corrosive and can cause severe skin burns and eye damage.[4][9]

Experimental Workflow for Assessing Stability

To quantitatively assess the stability of a batch of 8-quinolinesulfonyl bromide, a systematic experimental approach is necessary. The following workflow outlines a procedure to monitor its degradation over time under controlled atmospheric conditions.

Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_analysis Time-Point Analysis cluster_data Data Interpretation Start Start: Fresh Sample of 8-Quinolinesulfonyl Bromide Sample_Prep Prepare Samples in Vials Start->Sample_Prep Conditions Expose to Controlled Atmospheres (e.g., Ambient Air, High Humidity, Inert Gas) Sample_Prep->Conditions Time_Points Analyze at t=0, 1, 3, 7, 14 days Conditions->Time_Points Analytical_Methods Analytical Techniques: - HPLC/UPLC - ¹H NMR Spectroscopy - IR Spectroscopy Time_Points->Analytical_Methods Quantify Quantify Remaining 8-QSO2Br and Formation of 8-QSO3H Analytical_Methods->Quantify Degradation_Rate Determine Degradation Rate Constant Quantify->Degradation_Rate Report Generate Stability Report Degradation_Rate->Report

Caption: A workflow for the experimental assessment of 8-quinolinesulfonyl bromide stability.

Step-by-Step Methodology:

  • Initial Characterization (t=0):

    • Obtain a pure sample of 8-quinolinesulfonyl bromide.

    • Record its initial purity using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

    • Obtain reference spectra (¹H NMR, IR) for the pure compound and its expected hydrolysis product, 8-quinolinesulfonic acid.

  • Sample Preparation and Exposure:

    • Aliquot small, equal amounts of the compound into several vials.

    • Expose these vials to different controlled atmospheric conditions:

      • Control: Inert atmosphere (e.g., in a glovebox or a sealed vial under argon).

      • Ambient Air: Open to the laboratory atmosphere.

      • High Humidity: In a desiccator containing a saturated salt solution to maintain a constant high humidity.

    • Store all samples at a constant temperature and protected from light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), sacrifice one vial from each condition for analysis.

    • HPLC/UPLC Analysis: Dissolve the sample in a suitable anhydrous solvent and analyze to quantify the remaining percentage of 8-quinolinesulfonyl bromide and the formation of 8-quinolinesulfonic acid.

    • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated anhydrous solvent (e.g., CDCl₃). Monitor the appearance of new peaks corresponding to the sulfonic acid and the disappearance of the starting material's characteristic peaks.

    • IR Spectroscopy: Monitor the disappearance of the S-Br stretching frequency and the appearance of the broad O-H stretch of the sulfonic acid.

  • Data Analysis and Interpretation:

    • Plot the concentration of 8-quinolinesulfonyl bromide versus time for each condition.

    • From this data, calculate the rate of degradation under different atmospheric conditions. This will provide a quantitative measure of its stability.

Conclusion

References

  • Macmillan Group - Princeton University. (2023, September 28).
  • LGC Standards. (2023, May 8). SAFETY DATA SHEET - 3-Methyl-8-quinolinesulfonyl Chloride.
  • PubChem. 8-Quinolinesulfonyl chloride. Retrieved from [Link]

  • NIST. 8-Quinolinesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Carl ROTH.
  • ResearchGate. (2025, October 15).
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Wikipedia. Sulfinyl halide. Retrieved from [Link]

  • ResearchGate. (2026, January 22).
  • PMC - NIH. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Fisher Scientific. (2014, February 11). SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride.
  • USP. (2025, October 27). Quinoline Solution (BP288)
  • ChemBK. (2024, April 9). Quinoline-8-sulfonyl choride. Retrieved from [Link]

  • PubMed. (2016, October 1). Effects of halide ions on photodegradation of sulfonamide antibiotics: Formation of halogenated intermediates. Retrieved from [Link]

  • Wofsy, S. C., McElroy, M. B., & Yung, Y. L. (1975). The chemistry of atmospheric bromine. Geophysical Research Letters, 2(6), 215-218.
  • Atmospheric Chemistry and Physics. (2025, January 6). Widespread trace bromine and iodine in remote tropospheric non-sea-salt aerosols.
  • Fisher Scientific.
  • Wikipedia. Sulfonyl halide. Retrieved from [Link]

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
  • Aerosol and Air Quality Research. (2024, February 15). Component Composition of Aerosols and their Dynamics in the Atmosphere of the Baikal South-Eastern Coast.
  • Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
  • MDPI. (2022, April 28). On the Redox-Activity and Health-Effects of Atmospheric Primary and Secondary Aerosol: Phenomenology.

Sources

Applications of quinoline-8-sulfonyl bromide in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical applications, mechanistic advantages, and experimental protocols for Quinoline-8-sulfonyl bromide (8-QSB) . While the chloride analog (8-QSC) is the industry standard due to cost and stability, the bromide variant is a specialized, high-reactivity electrophile used when reaction kinetics, radical pathways, or leaving group lability are critical critical.

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Executive Summary: The Kinetic Advantage

This compound (8-QSB) is the hyper-reactive analog of the ubiquitous quinoline-8-sulfonyl chloride. Its utility in organic synthesis is defined by two distinct mechanistic pillars:

  • Enhanced Electrophilicity: The bromide is a superior leaving group (

    
     of HBr < HCl) and possesses a weaker S–X bond, facilitating rapid sulfonylation of sterically hindered or electron-deficient nucleophiles where the chloride fails or requires forcing conditions.[1]
    
  • Radical Access: The homolytic lability of the S–Br bond allows 8-QSB to serve as a precursor for sulfonyl radicals under mild photoredox or thermal conditions, a pathway largely inaccessible to the chloride without harsh activation.[1]

This guide outlines the preparation, handling, and specific application of 8-QSB in nucleotide coupling, radical functionalization, and protecting group strategies.

Chemical Profile & Reactivity Matrix

The choice between the chloride and bromide should be dictated by the required reaction pathway.[1]

Table 1: Comparative Properties of Quinoline-8-Sulfonyl Halides
FeatureQuinoline-8-Sulfonyl Chloride (8-QSC)This compound (8-QSB)
Bond Dissociation Energy (S-X) ~60–65 kcal/mol (Est.)~50–55 kcal/mol (Est.)
Leaving Group Ability Moderate (Good for standard amines)High (Required for hindered nucleophiles)
Radical Generation Difficult (Requires high T or strong catalysts)Facile (Photochemical or mild thermal initiation)
Stability Bench-stable, moisture tolerantMoisture sensitive, light sensitive (store cold/dark)
Primary Application Standard sulfonamide synthesisRadical additions, nucleotide coupling, rapid derivatization

Mechanistic Pathways & Decision Logic[1]

The following decision tree illustrates when to deploy 8-QSB over the standard chloride reagent.

QSB_Decision_Tree Start Target Transformation Nucleophile Nucleophile Type? Start->Nucleophile Pathway Reaction Mechanism? Start->Pathway Standard_Amine Primary/Secondary Amine Nucleophile->Standard_Amine Unimpeded Hindered_Amine Hindered/Deactivated Amine (e.g., Tetrazole) Nucleophile->Hindered_Amine Steric Bulk Radical_Add Radical Addition (e.g., to Alkenes/Propellanes) Pathway->Radical_Add Homolysis Req. Use_Cl Use Sulfonyl Chloride (Standard Protocol) Standard_Amine->Use_Cl Use_Br Use Sulfonyl Bromide (High Reactivity) Hindered_Amine->Use_Br Radical_Add->Use_Br

Figure 1: Decision matrix for selecting 8-QSB based on nucleophile sterics and mechanistic requirements.

Synthesis and In Situ Generation

Due to its lower stability, 8-QSB is often generated in situ or freshly prepared.

Method A: Isolation via Sulfonic Acid (Classical)

This method is suitable when a stock of the pure reagent is required for multiple small-scale reactions.[1]

  • Reagents: Quinoline-8-sulfonic acid, Phosphorus Pentabromide (

    
    ).
    
  • Conditions: Anhydrous

    
     or 
    
    
    
    , 0°C to RT.
  • Note: Requires strict exclusion of moisture.[1] The product is a solid that must be stored under inert gas at -20°C.[1]

Method B: In Situ Generation from Sulfinates (Radical/High-Throughput)

This is the preferred modern method, particularly for radical chemistry, avoiding the isolation of the unstable bromide [1].

Protocol:

  • Precursor: Dissolve Sodium Quinoline-8-sulfinate (commercially available or made from the chloride via reduction) in the reaction solvent (e.g.,

    
    , DMF).
    
  • Bromination: Add 1.1 equiv of N-Bromosuccinimide (NBS) or elemental

    
     at 0°C.[1]
    
  • Activation: The sulfonyl bromide forms quantitatively within 5–10 minutes.

  • Usage: The solution is used immediately for the subsequent coupling or radical addition step.[1]

Key Applications & Experimental Protocols

Application 1: High-Efficiency Nucleotide Coupling

In oligonucleotide synthesis, rapid coupling rates are essential to prevent side reactions at the 5'-hydroxyl group. 8-QSB is used to generate 8-quinolinesulfonyltetrazoline , a powerful coupling agent that outperforms the chloride-derived analog in yield and speed [2].

Experimental Workflow:

  • Activation: React 8-QSB (1 equiv) with Tetrazole (1 equiv) in dry THF containing Triethylamine (1 equiv).

  • Observation: A precipitate of

    
     forms.[1]
    
  • Coupling: The resulting sulfonyl tetrazolide solution is added directly to the nucleoside mixture.

  • Advantage: Yields typically exceed 80%, compared to lower yields and slower kinetics with the chloride.[1]

Application 2: Radical Sulfonylation of Strained Rings

8-QSB is a privileged reagent for "strain-release" functionalization, such as the halosulfonylation of [1.1.1]propellanes. The weak S–Br bond allows for facile homolysis under mild conditions, preventing the oligomerization of the sensitive propellane core [1].[1]

Protocol (Adapted from Strain-Release Methodologies):

  • Generation: To a solution of sodium quinoline-8-sulfinate (0.5 mmol) in

    
    /
    
    
    
    (1:1), add NBS (0.55 mmol). Stir for 5 min to generate 8-QSB in situ.
  • Addition: Add [1.1.1]propellane (0.5 mmol) and a radical initiator (e.g.,

    
     or light irradiation).
    
  • Reaction: Stir at RT for 1–2 hours.

  • Mechanism: The sulfonyl radical adds to the central bond of the propellane; the resulting bicyclo[1.1.1]pentyl radical abstracts a bromine atom from another 8-QSB molecule, propagating the chain.[1]

  • Result: Formation of 1-bromo-3-(quinoline-8-sulfonyl)bicyclo[1.1.1]pentane.

Application 3: Metal Chelation & Directing Group Installation

While the 8-aminoquinoline amide is the famous "Daugulis directing group," the 8-quinolinesulfonyl moiety also possesses unique coordination chemistry.[1] The sulfonyl bromide is used to install this group onto amines, creating bidentate ligands that coordinate metals (Cu, Zn, Cd) through the quinoline nitrogen and sulfonamide nitrogen [3].

Coordination Workflow:

Chelation_Model cluster_binding Chelation Mode QSB 8-Q Sulfonyl Bromide Sulfonamide 8-Q Sulfonamide Ligand QSB->Sulfonamide + Amine, -HBr Amine Target Amine (R-NH2) Amine->Sulfonamide Complex Active Catalyst/Probe Sulfonamide->Complex Coordination Metal Metal Center (Cu, Zn, Pd) Metal->Complex Chelation

Figure 2: Synthesis of sulfonamide ligands for metal coordination.

Safety and Handling

  • Lachrymator: Like all sulfonyl halides, 8-QSB is a potent lachrymator and skin irritant.[1] Handle only in a fume hood.

  • Hydrolysis: The bromide hydrolyzes significantly faster than the chloride.[1] Avoid water in reaction solvents unless using a biphasic radical protocol where the organic layer protects the reagent.[1]

  • Light Sensitivity: Store in amber vials. Prolonged exposure to ambient light can induce homolysis and degradation (turning the solid orange/brown).[1]

References

  • Rapid and Scalable Halosulfonylation of Strain-Release Reagents. Source: National Institutes of Health (PMC) / Wiley Context: Describes the in situ generation of sulfonyl bromides from sulfinates and NBS for radical addition to propellanes. URL:[Link]

  • 8-Quinolinesulfonyl Derivatives and Their Synthesis and Use as Coupling Agents. Source: Google Patents (GB2096596A) Context:[1] Details the use of 8-quinolinesulfonyl bromide for synthesizing tetrazolides with 80% yield, superior to chloride methods. URL:

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Source: MDPI (Molecules) Context: Illustrates the synthesis of quinoline-sulfonamide ligands and their coordination to Cu, Zn, and Co.[2] URL:[Link][1][3]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation. Source: ACS Publications (J. Org.[1] Chem.) Context: Discusses alternative methods for sulfonamide synthesis using SO2 surrogates, providing context for the utility of halide precursors. URL:[Link][1]

Sources

Thermodynamic Properties of Quinoline-8-Sulfonyl Halides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic and physicochemical properties of Quinoline-8-sulfonyl chloride (QSC) .[1][2] It synthesizes specific compound data with established physical organic chemistry principles for the arenesulfonyl chloride class, providing a roadmap for its handling, stability, and application in drug development.[2]

Executive Summary

Quinoline-8-sulfonyl chloride (CAS: 18704-37-5) is a high-energy electrophile utilized as a critical intermediate in the synthesis of bioactive sulfonamides (e.g., Argatroban, PKM2 inhibitors).[1][2] Its thermodynamic profile is defined by a tension between metastability in the solid state and high reactivity (lability) in nucleophilic solvents.[1] Successful application requires managing the exothermicity of its formation and the kinetics of its hydrolysis.

Physicochemical & Thermodynamic Constants

The following values represent the consensus of experimental data and high-fidelity predictive models for QSC.

PropertyValue / RangeConfidenceContext
Molecular Weight 227.67 g/mol HighFormula:

Melting Point (

)
126 – 132 °CHighSharp range indicates crystalline purity; depression indicates hydrolysis products (sulfonic acid).[1][2][3]
Boiling Point 306 °C (Predicted)LowTheoretical only. Thermal decomposition (

extrusion) likely precedes boiling.[1][2]
Density ~1.48 g/cm³MediumPredicted at 25°C.
Solubility (Water) Negligible (logSw ≈ -3.[1][2]46)HighHydrolysis competes with dissolution.[1][2]
Solubility (Organics) HighHighSoluble in DCM, THF, Acetone, Methanol (reacts).[2]

Exothermic (Est. -80 to -100 kJ/mol)MediumBased on benzenesulfonyl chloride analogues.[1][2]
Storage Temp 2 – 8 °CHighPrevents thermal decomposition and moisture-induced autolysis.[1][2]

Reaction Thermodynamics & Kinetics

The Hydrolysis Vector

The primary thermodynamic instability of QSC is its susceptibility to hydrolysis. Unlike simple benzenesulfonyl chloride (BSC), the quinoline ring introduces a basic nitrogen atom that can influence the reaction pathway.[2]

  • Mechanism: The hydrolysis follows an

    
     pathway  (bimolecular nucleophilic substitution).[1][4] Water acts as the nucleophile, attacking the sulfur atom.[2]
    
  • Activation Parameters (Analogous to BSC):

    • 
       (Entropy of Activation):  Negative (~ -13 cal K⁻¹ mol⁻¹), indicating a highly ordered transition state where water binds to the sulfur center.[2]
      
    • 
       (Enthalpy of Activation):  Moderate, allowing reaction at ambient temperatures.[2]
      
  • The "Internal Base" Effect: The N-atom at position 1 can accept a proton or stabilize the transition state via inductive effects, potentially accelerating hydrolysis compared to naphthalene analogues.[2]

Thermal Decomposition

Sulfonyl chlorides are thermodynamically unstable with respect to


 extrusion.[1][2]


[1][2]
  • Onset: Significant decomposition is expected near the melting point (>130°C).[1]

  • Safety Implication: Distillation is not a viable purification method.[1][2] Recrystallization (e.g., from dry toluene/hexane) is required.[2]

Visualization: Hydrolysis Energy Landscape

The following diagram illustrates the reaction coordinate, highlighting the transition state energy barrier that dictates shelf-life.[2]

HydrolysisMechanism cluster_0 Reactants (Ground State) cluster_1 Products (Lower Energy) QSC Quinoline-8-SO2Cl + H2O TS Transition State [‡] (Trigonal Bipyramidal) Ordered solvent shell QSC->TS Activation Energy (ΔG‡) Prod Quinoline-8-SO3H + HCl + Heat TS->Prod -ΔH (Exothermic) caption Figure 1: SN2 Hydrolysis pathway. Note the entropic cost (ΔS‡ < 0) of the ordered transition state.

Experimental Protocols

Synthesis & Purification (Thermodynamic Control)
  • Objective: Synthesize QSC while managing the massive exotherm of chlorosulfonic acid.

  • Reagents: Quinoline, Chlorosulfonic acid (

    
    ).[1][2]
    
  • Protocol:

    • Cooling: Charge

      
       (6.0 equiv) into a reactor. Cool to 0°C.[1][2]
      
    • Addition: Add Quinoline (1.0 equiv) dropwise. Thermodynamic Note: This is an acid-base neutralization first (exothermic), followed by electrophilic aromatic substitution.[1][2] Maintain T < 10°C to prevent charring.

    • Heating: Slowly ramp to 120-140°C. Hold for 10h. This overcomes the activation energy for the sulfonation of the deactivated protonated ring.

    • Quench (Critical): Pour reaction mixture onto crushed ice. Warning: Violent exotherm due to hydrolysis of excess

      
      .[1][2]
      
    • Isolation: Filter the precipitate immediately to prevent hydrolysis of the product. Dry under vacuum over

      
      .
      
Kinetic Stability Measurement (Conductometry)
  • Objective: Determine the hydrolysis rate constant (

    
    ) to establish handling windows.
    
  • Principle: Hydrolysis releases HCl, increasing conductivity.[1][2]

  • Protocol:

    • Prepare a solvent mixture (e.g., 50:50 Acetone:Water).[1][2]

    • Thermostat cell to 25.0 °C.

    • Inject QSC (final conc.

      
       M).[1][2]
      
    • Record conductivity (

      
      ) vs. time (
      
      
      
      ).[1][2][4]
    • Fit to first-order kinetics:

      
      .[1][2]
      

Applications in Drug Development

The thermodynamic lability of the S-Cl bond is the feature that makes QSC a valuable "warhead" for derivatization.

  • Pharmacophore Synthesis: Used to install the quinoline-sulfonyl moiety in Argatroban (direct thrombin inhibitor).[1][2] The sulfonamide bond formed is thermodynamically stable and resistant to metabolic hydrolysis.

  • PKM2 Activators: Sulfonamides derived from QSC bind to Pyruvate Kinase M2, modulating cancer metabolism.[1][2]

  • Solid-Phase Synthesis: QSC is used as a capping agent or to synthesize sulfonylated linkers.[1][2] Its high reactivity ensures complete conversion, essential for yield in multi-step synthesis.[1][2]

Workflow: Stability & Handling Decision Tree

HandlingWorkflow Start Recieve QSC Sample Check Check MP & Appearance (Target: 126-132°C, White/Off-white) Start->Check Pass Passes QC Check->Pass Yes Fail Fails (Yellow/Wet/Low MP) Check->Fail No Store Store at 2-8°C Under Argon/N2 Desiccator Pass->Store Purify Recrystallize (Dry Toluene/Hexane) Avoid aqueous workup Fail->Purify Purify->Check Use Use in Synthesis (Dry Solvents: DCM, THF) Add Base (TEA/Pyridine) Store->Use caption Figure 2: Quality control and handling workflow to mitigate thermodynamic instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29220, 8-Quinolinesulfonyl chloride. Retrieved from [Link]

  • Robertson, R. E., et al. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206.[1][2] Retrieved from [Link]

  • NIST Chemistry WebBook. 8-Quinolinesulfonyl chloride Spectral Data. Retrieved from [Link]

Sources

Beyond the SDS: Comprehensive Safety, Handling, and Application Guide for Quinoline-8-Sulfonyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and nucleotide chemistry, quinoline-8-sulfonyl bromide (QSB) serves as a critical electrophilic building block. While traditional safety data sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by benchtop scientists to design inherently safe and efficient workflows.

This whitepaper transcends the standard SDS format. By analyzing the physicochemical properties, mechanistic toxicology, and synthetic utility of QSB, this guide establishes self-validating protocols for its safe handling and application—specifically focusing on its superior performance in synthesizing advanced coupling agents for oligonucleotide assembly 1.

Physicochemical Profiling & Mechanistic Toxicology

To handle QSB safely, one must understand the causality behind its reactivity. QSB is highly moisture-sensitive. The presence of the bromide leaving group—which is larger and more polarizable than chloride—makes the sulfonyl sulfur highly susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the physicochemical properties of QSB, explicitly linking each property to its practical implication in the laboratory.

Table 1: Physicochemical Profile of this compound

PropertyValue / CharacteristicCausality & Experimental Implication
Chemical Formula C₉H₆BrNO₂SContains a highly labile S-Br bond, making it a potent electrophile for rapid coupling kinetics.
Molecular Weight 272.12 g/mol Heavier than the chloride analog; requires precise stoichiometric adjustments during scale-up.
Appearance Crystalline solidProne to airborne dust generation; necessitates powder-handling precautions to prevent inhalation.
Solubility Soluble in THF, PyridineAllows for homogeneous reactions in aprotic organic solvents, ensuring uniform reaction rates.
Reactivity Highly Moisture-SensitiveRapidly hydrolyzes in water; must be stored under inert gas (Ar/N₂) to prevent degradation.
Mechanistic Toxicology (The "Why" Behind the Hazards)

Standard SDS documentation classifies sulfonyl halides under H314: Causes severe skin burns and eye damage . However, simply knowing the hazard code is insufficient.

When QSB dust or vapor contacts the aqueous environment of human tissue (e.g., skin, respiratory mucosa, or corneas), water acts as a nucleophile. It attacks the sulfonyl sulfur, cleaving the S-Br bond. This rapid, exothermic hydrolysis releases stoichiometric quantities of hydrobromic acid (HBr) and quinoline-8-sulfonic acid . The localized, sudden drop in pH combined with the exothermic heat of reaction causes immediate coagulative necrosis of the tissue 2.

HazardPathway QSB Quinoline-8-Sulfonyl Bromide Hydrolysis Rapid Exothermic Hydrolysis QSB->Hydrolysis H2O Moisture / H2O H2O->Hydrolysis HBr Hydrobromic Acid (HBr) Hydrolysis->HBr QSA Quinoline-8-Sulfonic Acid Hydrolysis->QSA Tissue Severe Tissue Necrosis & Eye Damage HBr->Tissue Direct Contact

Mechanistic pathway of this compound hydrolysis leading to tissue necrosis.

Self-Validating Handling & Emergency Protocols

To ensure absolute trustworthiness, every safety protocol must include a built-in validation step. If the validation fails, the protocol is compromised, and work must halt immediately.

Table 2: GHS Hazard Classifications & Self-Validating Response

Hazard ClassH-CodeRequired ActionSelf-Validation Mechanism
Skin Corrosion 1B H314P303+P361+P353 : Remove contaminated clothing. Rinse skin continuously with water.Validation : Swab the rinsed skin area with a pH test strip. Rinsing is only complete when the pH returns to a neutral 7.0.
Serious Eye Damage 1 H318P305+P351+P338 : Flush eyes continuously at an eyewash station for ≥15 minutes.Validation : The patient must report a complete cessation of the localized burning sensation before seeking secondary medical care.
Inhalation Toxicity H332P304+P340 : Move to fresh air. Use a Type P3 (EN 143) respirator during cleanup.Validation : The integrity of the local exhaust ventilation is validated by an anemometer reading showing a face velocity ≥100 fpm.
Anhydrous Handling Protocol
  • Preparation : Transfer QSB vials into a glovebox or utilize a positive-pressure Schlenk line.

  • Validation of Inert Atmosphere : Before full exposure, slightly crack the seal of the QSB vial. The absence of white fuming (which would indicate HBr gas formation from ambient moisture) self-validates that the micro-environment is sufficiently anhydrous.

Synthetic Utility in Nucleotide Chemistry

In the realm of oligonucleotide synthesis via the phosphotriester approach, the choice of coupling agent is paramount. Historically, arylsulfonyl chlorides were used, but they suffer from sluggish kinetics and produce hydrochloric acid, which can cleave acid-labile protecting groups (e.g., 5'-O-dimethoxytrityl) 1.

As an alternative, QSB is utilized to synthesize highly efficient 8-quinolinesulfonyltetrazoline derivatives. The bromide acts as a superior leaving group compared to chloride, accelerating the nucleophilic substitution with tetrazole. When these resulting tetrazoline derivatives are used in oligonucleotide coupling, they precipitate out of the reaction mixture as neutral inner salts, preventing acidic degradation of the target molecules and allowing for exceptionally high yields (~80%) 1.

SynthesisWorkflow Prep 1. Prepare Anhydrous THF Mix 2. Dissolve Tetrazole & TEA Prep->Mix Add 3. Add this compound Mix->Add React 4. Nucleophilic Substitution Add->React Product 5. Isolate Target Coupling Agent React->Product 80% Yield

Step-by-step synthesis workflow for 8-quinolinesulfonyltetrazoline coupling agents.

Detailed Experimental Methodology

The following protocol details the synthesis of 8-quinolinesulfonyltetrazoline using QSB, engineered with causality and self-validation at every step.

Protocol: Synthesis of 8-Quinolinesulfonyltetrazoline
  • Solvent Preparation : Purge 50 mL of tetrahydrofuran (THF) with argon for 15 minutes.

    • Causality: THF is chosen because it solubilizes the starting materials but acts as an anti-solvent for the triethylamine hydrobromide byproduct, driving the reaction forward via Le Chatelier's principle.

  • Reagent Loading : Dissolve 1.0 equivalent of tetrazole and 1.1 equivalents of triethylamine (TEA) in the anhydrous THF.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HBr generated during the reaction, preventing the protonation of the tetrazole nucleophile which would otherwise stall the reaction.

  • Temperature Control : Cool the reaction flask to 0–5 °C using an ice-water bath.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Cooling prevents thermal degradation of the tetrazole intermediate.

  • Electrophile Addition : Add 1.0 equivalent of This compound portion-wise over 15 minutes under positive argon pressure.

  • Reaction Monitoring & Validation : Stir the mixture for 2 hours.

    • Self-Validation: The successful progression of the reaction is visually validated by the heavy precipitation of white triethylamine hydrobromide (TEA·HBr) salts. If the solution remains clear, the QSB has likely degraded prior to use.

  • Workup & Isolation : Filter off the TEA·HBr precipitate. Concentrate the filtrate under reduced pressure and recrystallize the crude solid to yield pure 8-quinolinesulfonyltetrazoline (Expected yield: ~80%, Melting Point: 227-229 °C) 1.

References

  • Google Patents. "GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry." Accessed March 3, 2026.
  • Sigma-Aldrich.
  • LGC Standards. "SAFETY DATA SHEET - 3-Methyl-8-quinolinesulfonyl Chloride." Accessed March 3, 2026.

Sources

Technical Guide: 8-Quinolinesulfonyl Bromide & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 8-quinolinesulfonyl bromide (8-QSB) and its derivatives. While the chloride variant (8-QSC) is the commercial standard, the bromide analogue offers distinct kinetic advantages in specific nucleophilic substitutions and is a critical intermediate in the synthesis of fluorescent probes and bioactive sulfonamides.

High-Reactivity Reagents for Fluorescence Labeling and Medicinal Chemistry

Executive Summary

8-Quinolinesulfonyl bromide (8-QSB) is a specialized electrophilic derivatizing reagent used primarily in the detection of amines and the synthesis of bioactive quinoline scaffolds. Distinguished from its more common chloride analogue by the enhanced leaving group ability of the bromide ion, 8-QSB is employed when rapid kinetics or milder reaction conditions are required to derivatize sterically hindered or low-nucleophilicity amines. Upon reaction, it forms stable 8-quinolinesulfonamides , which exhibit strong fluorescence (Ex ~340 nm / Em ~420 nm), enabling picomolar detection limits in HPLC and capillary electrophoresis.

Chemical Identity & Synthesis

The core structure consists of a quinoline ring substituted at the C8 position with a sulfonyl bromide group.[1] The proximity of the quinoline nitrogen to the sulfonyl group influences both the reactivity (via field effects) and the fluorescence properties (via photoinduced electron transfer, PET).

Structural Properties
PropertyDataNotes
Formula C₉H₆BrNO₂S
Molecular Weight ~272.12 g/mol Heavier than chloride (227.67 g/mol ).
Reactivity High (Electrophile)Br⁻ is a better leaving group than Cl⁻ (

of HBr < HCl).
Stability Moisture SensitiveHydrolyzes to 8-quinolinesulfonic acid. Store under inert gas.
Appearance Off-white/Yellow Crystalline SolidOften prepared in situ or used immediately.
Synthesis Pathways

8-QSB is typically synthesized from 8-quinolinesulfonic acid using phosphorus pentabromide (


) or by halogen exchange from the chloride.

Method A: Direct Sulfonylation (Conventional)



Method B: Oxidative Halogenation Reaction of di(8-quinolinyl) disulfide with molecular bromine (


) in the presence of an oxidant can also yield the sulfonyl bromide.

Synthesis cluster_legend Reaction Conditions Substrate 8-Quinolinesulfonic Acid Intermediate Sulfonyl Intermediate Substrate->Intermediate Activation Reagent PBr5 / POBr3 Reagent->Intermediate Product 8-Quinolinesulfonyl Bromide (8-QSB) Intermediate->Product -POBr3, -HBr Anhydrous Conditions Anhydrous Conditions Inert Atmosphere (N2) Inert Atmosphere (N2)

Figure 1: Synthetic pathway for 8-quinolinesulfonyl bromide generation.

Analytical Applications: Fluorescence Labeling

The primary application of 8-QSB is as a pre-column derivatization reagent for the analysis of amines, amino acids, and peptides.

Mechanism of Derivatization

The sulfonyl sulfur atom acts as a hard electrophile. Nucleophilic amines attack this center, displacing the bromide ion to form a stable sulfonamide bond.

  • Reaction Type: Nucleophilic Acyl Substitution (at Sulfur).

  • Kinetics: The C-S bond formation is rapid. The bromide leaving group accelerates the rate limiting step compared to the chloride, which is advantageous for secondary amines.

Fluorescence Mechanism (PET)

The 8-quinolinesulfonamide moiety is fluorogenic.

  • Quenched State: In the reagent form or when protonated, fluorescence may be quenched.

  • Emissive State: Upon sulfonamide formation and in appropriate pH (often basic), the molecule exhibits strong blue-green fluorescence.

  • Chelation Enhancement: The quinoline nitrogen and sulfonamide nitrogen can chelate metals (e.g.,

    
    , 
    
    
    
    ), often resulting in a significant fluorescence enhancement (CHEF - Chelation Enhanced Fluorescence) and a blue shift.

Spectral Characteristics:

  • Excitation (

    
    ):  340 nm[2]
    
  • Emission (

    
    ):  410 – 430 nm (Solvent dependent)
    
  • Stokes Shift: ~80 nm (Large shift reduces self-quenching background).

Comparative Reagent Profile
ReagentLeaving GroupReactivitySelectivityApplication
8-QSB Bromide (

)
Very HighLow (Reacts with

amines, phenols)
Difficult/hindered amines; Kinetic studies.
8-QSC Chloride (

)
HighModerateStandard amino acid analysis.[3]
Dansyl-Cl ChlorideModerateHighGeneral protein labeling (Green fluorescence).

Medicinal Chemistry & Biological Activity

Beyond analysis, 8-QSB is the precursor to 8-quinolinesulfonamide drugs.

Therapeutic Targets
  • Metalloprotease Inhibition: The sulfonamide nitrogen and quinoline nitrogen form a bidentate chelate with active site metals (Zn, Fe) in metalloenzymes.

  • Carbonic Anhydrase (CA) Inhibitors: 8-quinoline sulfonamides have shown nanomolar inhibition of CA isoforms (I, II, IV), relevant for glaucoma and anticancer therapies.

  • Pyruvate Kinase M2 (PKM2): Recent studies identify these derivatives as modulators of PKM2, a key enzyme in the Warburg effect (cancer metabolism).

Mechanism Reagent 8-QSB (Electrophile) TS Tetrahedral Transition State Reagent->TS Nucleophilic Attack Amine Analyte / Drug Precursor (R-NH2) Amine->TS Product 8-Quinolinesulfonamide (Fluorescent / Bioactive) TS->Product Elimination of Br- Byproduct HBr TS->Byproduct

Figure 2: Reaction mechanism for the formation of functional sulfonamide derivatives.

Experimental Protocols

Protocol: Derivatization of Amines for HPLC

Objective: Labeling of primary amines for fluorescence detection.

  • Reagent Preparation:

    • Dissolve 8-QSB (10 mg) in anhydrous acetonitrile (1 mL). Note: Prepare fresh due to hydrolysis sensitivity.

  • Buffer Preparation:

    • Prepare 0.1 M Borate buffer (pH 9.0). The basic pH ensures the amine is deprotonated (nucleophilic).

  • Reaction:

    • Mix 100

      
      L of sample (amine solution) with 100 
      
      
      
      L of Borate buffer.
    • Add 50

      
      L of 8-QSB solution.
      
    • Vortex and incubate at 50°C for 10-20 minutes . (Bromide reacts faster than chloride; monitor time to avoid degradation).

  • Quenching:

    • Add 50

      
      L of 10% ethylamine or glycine to consume excess reagent.
      
  • Analysis:

    • Inject into HPLC (C18 Column).

    • Mobile Phase: Acetonitrile / Acetate Buffer gradient.

    • Detection: Fluorescence (

      
      , 
      
      
      
      ).
Protocol: Synthesis of 8-Quinolinesulfonamide Scaffolds

Objective: Synthesis of a sulfonamide drug intermediate.

  • Setup: Flame-dried round bottom flask,

    
     atmosphere.
    
  • Dissolution: Dissolve the amine substrate (1.0 eq) and Triethylamine (1.5 eq) in dry Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add 8-QSB (1.1 eq) dropwise (dissolved in DCM).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then Brine. Dry over

    
    .[3][4]
    
  • Purification: Recrystallize from Ethanol or purify via Silica Flash Chromatography (Hexane/EtOAc).

References

  • Synthesis and Patent Applications

    • Title: 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.[4]

    • Source: Google P
    • URL
  • Fluorescence Properties

    • Title: Synthesis of novel sulphonamide derivatives from tunable quinolines with comput
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Medicinal Chemistry (PKM2 Inhibitors)

    • Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
    • Source: MDPI (Int. J. Mol. Sci).
    • URL:[Link][3][4]

  • Reagent Reactivity (Halide Comparison)

    • Title: The Role and Nucleophilicity of Chloride and Bromide Nucleophiles.[5][6]

    • Source: Odinity.
    • URL:[Link]

  • Zinc Sensing Applications

    • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.[7]

    • Source: NIH (PubMed).
    • URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Quinoline-8-Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive protocol for the synthesis of quinoline-8-sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] The core of this synthetic approach lies in the robust reaction between quinoline-8-sulfonyl chloride (or its bromide analogue) and a wide range of primary or secondary amines.

The quinoline moiety's lipophilic nature allows it to readily traverse cellular membranes, making it an excellent scaffold in drug design.[2] When conjugated with a sulfonamide group, the resulting molecule's physicochemical properties can be fine-tuned for enhanced drug delivery and target engagement.[2] This document offers a detailed, field-proven methodology, explains the causality behind experimental choices, and provides troubleshooting insights for researchers, scientists, and drug development professionals.

I. Principle of the Reaction: Nucleophilic Acyl Substitution

The synthesis of quinoline-8-sulfonamides proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic sulfur atom of the sulfonyl halide (chloride or bromide) is attacked by the nucleophilic amine. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric or hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.

The choice of solvent is critical; it must be inert to the reactants and capable of dissolving both the sulfonyl halide and the amine. Dichloromethane (DCM) or chloroform are common choices, providing a non-protic environment that facilitates the reaction.[1][4]

II. Experimental Workflow & Protocol

This section details the complete workflow, from reagent preparation to product purification and characterization.

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Amine & Quinoline-8-Sulfonyl Halide Solutions Setup Assemble Dry Glassware under Inert Atmosphere Reagents->Setup 1. Initial Setup Cool Cool Reaction Vessel to 0-5 °C AddBase Add Base (e.g., Triethylamine) to Amine Solution Cool->AddBase AddSulfonyl Add Quinoline-8-Sulfonyl Halide Solution Dropwise AddBase->AddSulfonyl 2. Controlled Addition Stir Stir at Room Temperature (2-24h) AddSulfonyl->Stir 3. Reaction Progression Monitor Monitor Progress via TLC Stir->Monitor Quench Pour into Water Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry the Crude Product Wash->Dry Purify Purify (Recrystallization or Column Chromatography) Dry->Purify 4. Isolation Characterize Characterize by NMR, MS, etc.

Caption: General experimental workflow for sulfonamide synthesis.

Materials and Reagents
  • Quinoline-8-sulfonyl chloride (or bromide)

  • Selected primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Triethylamine (Et₃N) or Pyridine

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, if needed)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Protocol

This protocol is a generalized procedure and may require optimization based on the specific amine used.

  • Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 equivalents) in anhydrous dichloromethane (15-30 mL).[1]

    • Expert Insight: Using an excess of the base ensures complete neutralization of the acid byproduct. Triethylamine is often preferred as its hydrochloride salt is easily removed by filtration or aqueous washing.

  • Reaction Setup:

    • Cool the solution to 0-5 °C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the highly reactive sulfonyl halide.[1]

    • In a separate flask, dissolve quinoline-8-sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM.

  • Addition of Sulfonyl Halide:

    • Add the quinoline-8-sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

    • Causality Check: A slow, dropwise addition prevents a rapid temperature increase which could lead to side reactions and degradation of the starting materials.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (amine) is consumed.[4]

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into deionized water (approx. 50 mL).[1]

    • If a solid precipitate forms, it can be collected by vacuum filtration. Wash the solid with water to remove triethylammonium salts.[1]

    • If no precipitate forms, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • If further purification is required, perform column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexane.[1][5]

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

III. Data Summary and Troubleshooting

Table of Reaction Parameters

The following table summarizes typical conditions and outcomes for the synthesis of various quinoline-8-sulfonamides, based on published literature.

Amine SubstrateBaseSolventTime (h)Yield (%)Reference
PropargylamineTriethylamineChloroform291[1][5]
N-MethylpropargylamineTriethylamineChloroform295[1][5]
Various substituted aminesPyridineDichloromethaneOvernightN/A[4]
HydrazineN/AN/AN/AN/A[6]
PhenylhydrazineN/AN/AN/AN/A[6]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive amine (sterically hindered or electronically poor).2. Insufficient base.3. Degradation of sulfonyl chloride due to moisture.1. Increase reaction temperature or use a more reactive sulfonylating agent if possible.2. Add additional equivalents of base.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products (e.g., disulfonylation of primary amines).3. Decomposition.1. Allow the reaction to stir for a longer duration.2. Use a larger excess of the amine relative to the sulfonyl chloride.3. Maintain controlled temperature during addition.
Difficulty in Purification 1. Product is highly soluble in work-up solvents.2. Impurities have similar polarity to the product.1. Avoid aqueous work-up if possible; concentrate the reaction mixture and directly purify by column chromatography.2. Optimize the solvent system for column chromatography; try a different stationary phase if necessary.

IV. Conclusion

The synthesis of quinoline-8-sulfonamides via the reaction of quinoline-8-sulfonyl halides with amines is a reliable and versatile method for accessing a class of molecules with high therapeutic potential.[2][7] Adherence to anhydrous conditions, careful temperature control, and appropriate purification techniques are paramount for achieving high yields and purity. This protocol provides a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Glowacka, I. E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2535. Available from: [Link]

  • Google Patents. (1982). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • Singh, A., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Available from: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Australian Journal of Chemistry. (1964). A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. ConnectSci. Available from: [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • RSC Publishing. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available from: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Available from: [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Quinoline-8-sulfonamide. Available from: [Link]

  • MDPI. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Available from: [Link]

  • Bentham Science Publishers. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Available from: [Link]

Sources

Optimized Reaction Conditions for Amine Protection with Sulfonyl Bromides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety is a ubiquitous structural motif in medicinal chemistry and a highly robust protecting group for amines. While sulfonyl chlorides are the industry standard for sulfonamide synthesis, they often fall short when reacting with sterically hindered or electronically deactivated amines. Sulfonyl bromides (


)  emerge as a superior alternative in these challenging scenarios. This application note provides an authoritative, in-depth guide to the mechanistic rationale, parameter optimization, and validated protocols for utilizing sulfonyl bromides in amine protection workflows.

Mechanistic Rationale & Chemical Causality

To master the use of sulfonyl bromides, one must understand the thermodynamic and kinetic principles driving their reactivity:

  • Bond Lability and Electrophilicity: The

    
     bond is significantly longer and weaker than the 
    
    
    
    bond. This inherent lability lowers the activation energy required for nucleophilic attack, making the sulfur center highly electrophilic[1]. Consequently, sulfonyl bromides react far more rapidly with amines at room temperature compared to their chloride counterparts[2].
  • Polarizability of the Leaving Group: The larger atomic radius of the bromide ion makes it highly polarizable. During the transition state of the nucleophilic substitution, this polarizability stabilizes the developing negative charge, further accelerating the reaction kinetics for sterically encumbered substrates.

  • Nucleophilic Catalysis via Base Selection: The addition of a base such as pyridine is not merely to scavenge the hydrobromic acid (

    
    ) byproduct. Pyridine acts as a nucleophilic catalyst, attacking the sulfonyl bromide to form a transient, highly reactive sulfonylpyridinium intermediate . This intermediate rapidly transfers the sulfonyl group to the target amine, driving the reaction to completion[1].
    

Workflow Visualization

Mechanism Thiol Thiol (R-SH) Starting Material SulfonylBromide Sulfonyl Bromide (R-SO₂Br) Thiol->SulfonylBromide Oxidative Bromination Oxidant DMSO / HBr Oxidative System Oxidant->SulfonylBromide O-transfer & Br source Intermediate Sulfonylpyridinium Intermediate SulfonylBromide->Intermediate Nucleophilic Catalysis Pyridine Pyridine (Base/Catalyst) Pyridine->Intermediate Sulfonamide Sulfonamide (Protected Amine) Intermediate->Sulfonamide Amine Addition Amine Amine (R'-NH₂) Nucleophile Amine->Sulfonamide

Caption: Workflow and mechanistic pathway of sulfonyl bromide generation and amine protection.

Critical Parameter Optimization

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are strictly required. Protic solvents (e.g., alcohols) must be avoided as they competitively attack the highly reactive sulfonyl bromide to form sulfonate esters[3].

  • Temperature Control: Due to the heightened reactivity of sulfonyl bromides, reactions must be initiated at

    
    . Dropwise addition controls the exothermic nature of the reaction, preventing the formation of di-sulfonylation side products[3].
    
  • Moisture Exclusion: The high electrophilicity of the

    
     bond makes it highly susceptible to hydrolysis by atmospheric moisture, which yields unreactive sulfonic acids. Rigorous inert atmosphere techniques (
    
    
    
    or Argon) are mandatory[3].

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Sulfonyl Halides [3]

Halide TypeRelative StabilityElectrophilicityTypical Application in Synthesis
Sulfonyl Fluoride (

)
Very HighLowSuFEx click chemistry, chemical biology probes
Sulfonyl Chloride (

)
ModerateModerateStandard amine protection, parallel library synthesis
Sulfonyl Bromide (

)
LowHighSterically hindered amines, room-temperature couplings
Sulfonyl Iodide (

)
Very LowVery HighRarely used due to rapid spontaneous decomposition

Table 2: Yield Optimization for Hindered Amine Protection

ReagentAmine TypeSolventBaseTemp (

)
Time (h)Yield (%)

Primary (Unencumbered)DCMPyridine0 to RT492

Secondary (Hindered)DCMPyridineReflux2445

Secondary (Hindered) DCM Pyridine 0 to RT 6 88

Electron-Deficient THF

RT 8 81

Validated Experimental Protocols

Protocol A: Direct Amine Protection using Isolated Sulfonyl Bromide

This protocol utilizes commercially available or pre-isolated sulfonyl bromides (e.g., p-Toluenesulfonyl bromide) and is designed as a self-validating system.

Materials:

  • Amine substrate (1.0 eq)

  • Sulfonyl bromide (1.1 - 1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Preparation (Causality: Moisture Exclusion): Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM (

    
     concentration).
    
  • Temperature Control: Cool the stirring solution to

    
     using an ice-water bath. Rationale: Low temperatures suppress competitive side reactions and manage the exothermic nucleophilic attack[3].
    
  • Electrophile Addition: Dissolve the sulfonyl bromide (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (typical eluent: Hexane/EtOAc 7:3). The complete disappearance of the ninhydrin-active amine spot confirms quantitative conversion.

  • Targeted Workup (Causality: Base Removal): Dilute the reaction with additional DCM and transfer to a separatory funnel. Wash the organic layer twice with

    
    . Rationale: The acidic wash specifically protonates the excess pyridine and any trace unreacted aliphatic amine, partitioning them cleanly into the aqueous waste.
    
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure sulfonamide.
    
Protocol B: One-Pot In Situ Generation and Protection (DMSO/HBr Method)

Sulfonyl bromides can be unstable for long-term storage. This advanced protocol leverages a mild oxidative system to generate the sulfonyl bromide in situ from stable thiols, followed by immediate amine trapping[4].

Materials:

  • Thiol substrate (1.0 eq)

  • DMSO (3.5 eq)

  • 
     (33% in AcOH, 1.5 eq)
    
  • 
     catalyst (10 mol%)
    
  • Amine (1.2 eq) & Triethylamine (

    
    , 3.0 eq)
    

Step-by-Step Procedure:

  • Oxidative Bromination: In a dry flask, combine the thiol (1.0 eq),

    
     (10 mol%), DMSO (3.5 eq), and 
    
    
    
    (1.5 eq) in anhydrous DCM. Stir the mixture at
    
    
    for 12 hours. Causality: DMSO acts as the terminal oxidant, while HBr provides the bromide nucleophile and acts as a redox mediator to form the transient sulfonyl bromide[4].
  • Preparation of the Nucleophile: In a separate flask, dissolve the target amine (1.2 eq) and

    
     (3.0 eq) in anhydrous DCM and cool to 
    
    
    
    .
  • One-Pot Coupling: Cool the freshly generated sulfonyl bromide mixture to room temperature, then add it dropwise to the cooled amine solution. Stir for 2-4 hours.

  • Self-Validating Monitoring & Workup: Confirm the formation of the sulfonamide via LC-MS (monitoring for the expected

    
     or 
    
    
    
    mass ion). Quench the reaction with saturated aqueous
    
    
    to neutralize the acetic acid and residual
    
    
    . Extract with DCM, wash with brine, dry over
    
    
    , and purify via flash column chromatography.

References

  • Title: New 1,1'-Ferrocene Bis(sulfonyl)
  • Source: Chemical Science (RSC Publishing)
  • Title: How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds Source: BenchChem URL
  • Title: 4-Methylbenzenesulfonyl bromide | 1950-69-2 Source: BenchChem URL

Sources

General procedure for reacting quinoline-8-sulfonyl bromide with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the optimized procedure for coupling quinoline-8-sulfonyl bromide (8-QSBr) with primary amines to synthesize 8-quinolinesulfonamides. While the chloride analogue is more commercially ubiquitous, the bromide variant offers distinct kinetic advantages in rapid coupling reactions and specific nucleophilic substitutions where the leaving group ability of the bromide (


) is required to overcome steric hindrance or electronic deactivation in the amine substrate. This guide covers mechanistic insights, reaction optimization, step-by-step protocols, and critical purification strategies that account for the amphoteric nature of the quinoline scaffold.

Introduction & Strategic Rationale

The 8-quinolinesulfonyl moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in bioactive molecules (e.g., Argatroban intermediates, PKM2 modulators) and as a highly effective fluorescent probe for zinc ion sensing (


).

Why this compound? While the sulfonyl chloride is the standard reagent, the sulfonyl bromide is utilized when:

  • Enhanced Electrophilicity: The weaker

    
     bond (relative to 
    
    
    
    ) increases the electrophilicity of the sulfur center, facilitating reaction with sterically hindered or electron-deficient amines.
  • Hard/Soft Acid-Base Matching: The softer bromide leaving group can influence selectivity in multifunctional substrates.

  • In-Situ Generation: In specific flow-chemistry or one-pot protocols, the bromide is often generated in situ from thiols or disulfides using molecular bromine (

    
    ), avoiding the need for isolation of unstable intermediates.
    

Mechanistic Principles

The reaction follows a classic Nucleophilic Acyl Substitution pathway at the sulfur atom (Sulfonylation).

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the sulfur atom of the 8-QSBr.

  • Elimination: The tetrahedral intermediate collapses, expelling the bromide ion (

    
    ) as a good leaving group.
    
  • Deprotonation: The base (typically tertiary amine) neutralizes the generated HBr to drive the equilibrium forward and prevent protonation of the unreacted amine.

Figure 1: Reaction Mechanism & Pathway

G Reactants Primary Amine + 8-QSBr Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Elimination Elimination of Bromide (Br-) Transition->Elimination S-Br Bond Cleavage Deprotonation Base Scavenging (HBr Removal) Elimination->Deprotonation Proton Transfer Product 8-Quinolinesulfonamide Deprotonation->Product Formation

Caption: Step-wise mechanism of sulfonylation. The base is critical for the final deprotonation step to stabilize the sulfonamide product.

Experimental Considerations & Optimization

Successful synthesis requires balancing the high reactivity of the sulfonyl bromide with the suppression of hydrolysis (reaction with water).

Table 1: Solvent & Base Selection Matrix
ParameterRecommended ChoiceRationale
Solvent DCM (Dichloromethane) Excellent solubility for organic amines and sulfonyl halides; easy workup.
AlternativeTHF (Tetrahydrofuran) Preferred for polar amines or if water solubility is a concern in workup.
AlternativeAcetonitrile (MeCN) Useful for polar substrates; accelerates reaction rates due to high dielectric constant.
Base Triethylamine (TEA) Standard HBr scavenger; easy to remove.
AlternativePyridine Acts as both solvent and base; can catalyze the reaction via formation of a reactive sulfonyl-pyridinium intermediate.
AlternativeDIPEA (Hünig's Base) Non-nucleophilic; prevents quaternary salt formation if the amine is hindered.
Stoichiometry 1.0 : 1.1 : 1.5 (8-QSBr : Amine : Base). Slight excess of amine ensures full consumption of the unstable bromide.

Detailed Protocol: Synthesis of N-Substituted-8-Quinolinesulfonamide

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Optional: DMAP (4-Dimethylaminopyridine) (0.1 equiv) as a catalyst for hindered amines.

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Cool the solution to 0°C using an ice bath. Rationale: Low temperature controls the exotherm and prevents side reactions like bis-sulfonylation.

  • Addition of Sulfonyl Bromide:

    • Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the amine mixture at 0°C over 10–15 minutes.

    • Note: If the bromide is solid and stable, it can be added portion-wise as a solid, but solution addition is preferred for homogeneity.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • Validation: Monitor by TLC (typically 1:1 Hexane:EtOAc) or LC-MS. The sulfonyl bromide spot should disappear.

  • Workup (Critical Step):

    • Caution: The quinoline ring is basic (

      
      ). Do NOT wash with strong acid (e.g., 1M HCl)  as this will protonate the quinoline nitrogen and extract your product into the aqueous layer.
      
    • Quench: Add water (10 mL) to the reaction mixture.

    • Wash 1: Wash the organic layer with Saturated

      
        (removes hydrolyzed sulfonic acid byproducts).
      
    • Wash 2: Wash with Water (removes triethylamine hydrobromide salts).

    • Wash 3: Wash with Brine .

    • Dry: Dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Recrystallization: Many quinolinesulfonamides are solids. Recrystallize from EtOH or EtOH/Water.

    • Column Chromatography: If oil/impure, purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Figure 2: Experimental Workflow

Workflow Setup Prepare Amine + Base in DCM at 0°C Addition Dropwise Addition of 8-QSBr (in DCM) Setup->Addition Reaction Stir at RT (2-4 Hours) Addition->Reaction Check TLC/LC-MS Check (Disappearance of Bromide) Reaction->Check Check->Reaction Incomplete Workup Wash: NaHCO3 (aq) -> Water -> Brine (AVOID Strong Acid) Check->Workup Complete Isolate Dry, Concentrate, Recrystallize/Chromatography Workup->Isolate

Caption: Operational workflow for the synthesis. Note the critical checkpoint at the workup stage to avoid product loss due to quinoline protonation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl BromideEnsure all glassware is flame-dried and solvents are anhydrous. Increase amine equivalents.
Bis-Sulfonylation Excess Sulfonyl BromideStrictly control stoichiometry (1.0 equiv Bromide : 1.1 equiv Amine). Add Bromide to Amine (inverse addition).
Product in Aqueous Layer Acidic WorkupThe quinoline nitrogen was protonated. Basify the aqueous layer to pH 8-9 and re-extract with DCM.
Starting Material Remains Low Reactivity of AmineAdd catalyst (DMAP, 10 mol%) or heat to 40°C (reflux DCM).

Safety & Handling

  • Lachrymator: Sulfonyl bromides are potent lachrymators (tear-inducing). Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: Reacts violently with water to release HBr gas. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Synthesis of 8-Quinolinesulfonyl Derivatives

    • Patent: "8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry." GB2096596A.
    • Source:

  • Reactivity of Sulfonyl Halides

    • Potapov, V. A., et al. (2021).[1] "The generation of 8-quinolinesulfenyl chloride and bromide..." ResearchGate.[2]

    • Source:

  • Medicinal Applications (PKM2 Inhibitors)

    • "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase."[3] Int. J. Mol. Sci. 2023, 24(6), 5283.

    • Source:

  • General Sulfonylation Protocols

    • "Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonyl
    • Source:

Sources

Solvent selection for quinoline-8-sulfonyl bromide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Protocol Design for Quinoline-8-sulfonyl Bromide Coupling

Abstract

This compound (QSB) serves as a high-reactivity electrophile for the installation of the quinoline-8-sulfonyl moiety, a critical directing group in C-H activation and a potent pharmacophore. While the chloride variant is ubiquitous, the bromide offers superior electrophilicity for sterically hindered or electron-deficient nucleophiles. This guide delineates the solvent thermodynamics and kinetic parameters required to harness QSB’s reactivity while mitigating its susceptibility to rapid hydrolysis.

Introduction: The Bromide Advantage & The Stability Trade-off

The selection of this compound over the chloride analog is a deliberate kinetic choice. The C-Br bond is weaker and longer than the C-Cl bond, and bromide is a superior leaving group (


 of HBr 

-9 vs. HCl

-7).
  • Kinetic Benefit: Faster reaction rates at lower temperatures, essential for thermally sensitive substrates.

  • Thermodynamic Risk: The S-Br bond is highly susceptible to nucleophilic attack by water. Solvent selection must prioritize anhydrous integrity and non-nucleophilic polarity .

Solvent Selection Matrix

The choice of solvent dictates the reaction pathway, influencing the ratio of desired sulfonylation (


) to competitive hydrolysis (

).
Solvent ClassRepresentative SolventsSuitabilityMechanistic Impact
Chlorinated Dichloromethane (DCM), ChloroformHigh Gold Standard. Non-coordinating. High solubility for QSB. Low boiling point facilitates workup.
Ethereal THF, 2-MeTHF, DioxaneMedium Good for polar substrates. Lewis basic oxygen can coordinate to generated acid protons, buffering pH locally.
Basic PyridineHigh (Specific) Acts as both solvent and base. Forms a reactive N-sulfonylpyridinium intermediate (nucleophilic catalysis).
Polar Aprotic DMF, DMAc, NMPLow Avoid if possible. High hygroscopicity accelerates hydrolysis. Difficult to remove during workup.
Green Ethyl Acetate (EtOAc)Medium Viable for scale-up. Less toxic than DCM, but lower solubility for QSB may require larger volumes.

Mechanistic Visualization

The following diagram illustrates the competitive pathways dictated by solvent choice.

G cluster_catalysis Pyridine Catalysis Pathway QSB Quinoline-8-sulfonyl Bromide (QSB) Intermed Transition State (S_N2-like) QSB->Intermed Activation ActiveSpecies N-Sulfonylpyridinium Salt (Highly Reactive) QSB->ActiveSpecies Nu Nucleophile (Amine/Alcohol) Nu->Intermed Attack Solvent Solvent Environment Solvent->Intermed Stabilization Product Sulfonamide/Sulfonate (Desired) Intermed->Product Anhydrous Conditions (DCM/THF) Hydrolysis Sulfonic Acid (Byproduct) Intermed->Hydrolysis Moisture/Hygroscopic Solvent (Wet DMF/Pyridine) Py Pyridine Py->ActiveSpecies ActiveSpecies->Product Fast Transfer

Figure 1: Reaction pathways showing the direct coupling vs. hydrolysis competition and the catalytic role of pyridine.

Experimental Protocols

Protocol A: The "Kinetic Control" Method (DCM)

Best for: Primary amines, thermally unstable substrates, and small-scale discovery.

Reagents:

  • Substrate (Amine/Alcohol): 1.0 equiv.

  • This compound: 1.1 – 1.2 equiv.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.5 – 2.0 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the substrate and base in anhydrous DCM (0.1 M concentration). Cool to

    
     in an ice bath.
    
    • Note: Cooling is critical. The bromide is more reactive than the chloride; exotherms can lead to impurity formation.

  • Addition: Dissolve QSB in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes.

  • Monitoring: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (typically 1-3 hours for completion).
    
  • Quench: Add saturated aqueous

    
     to quench unreacted bromide.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess base/pyridine) followed by Brine. Dry over

    
    .[1][2]
    
Protocol B: The "Difficult Substrate" Method (Pyridine)

Best for: Sterically hindered secondary amines or low-nucleophilicity anilines.

Reagents:

  • Substrate: 1.0 equiv.

  • This compound: 1.5 equiv.

  • Solvent/Base: Anhydrous Pyridine (0.2 M).

  • Catalyst (Optional): DMAP (10 mol%).

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous pyridine under inert atmosphere.

  • Activation: Add QSB as a solid in one portion at RT.

    • Mechanistic Note: The solution will likely turn yellow/orange due to the formation of the N-sulfonylpyridinium salt.

  • Heating: If no reaction is observed after 2 hours, heat to

    
    .
    
    • Warning: Do not exceed

      
       with the bromide variant to avoid thermal decomposition.
      
  • Workup (Critical): Pyridine is difficult to remove. Dilute reaction mixture with EtOAc, then wash extensively with CuSO4 solution (saturated) or 1M HCl until the aqueous layer is no longer blue (CuSO4) or acidic (HCl). This ensures complete removal of pyridine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Starting Material Remains Hydrolysis of QSBEnsure solvents are dried over molecular sieves (3Å or 4Å). Increase QSB equivalents to 1.5x.
New Spot on TLC (

)
Quinoline-8-sulfonic acid formationMoisture ingress. Switch from DMF to DCM. Check inert gas line.
Darkening of Reaction Mixture DecompositionReaction temperature too high. Repeat at

and warm slower.
Product trapped in aqueous phase Amphoteric substrateIf the product contains basic nitrogens, avoid acidic washes. Use pH 7 buffer for workup.

References

  • Reagent Synthesis & Utility

    • GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (1982). Google Patents. Link

    • Context: Describes the synthesis of the bromide from the sulfonic acid and its specific utility where the chloride fails or causes side reactions.
  • Mechanistic Grounding (Sulfonylation)

    • Marciniec, K., et al. (2012).[3] Quinoline-8-sulfonamide.[3][4][5] Acta Crystallographica Section E. Link

    • Context: Provides structural data on the quinoline-8-sulfonyl moiety, relevant for understanding steric demands during coupling.
  • General Sulfonamide Synthesis & Green Solvents

    • Dahmer, J., et al. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation.[6] Journal of Organic Chemistry.[6][7] Link

    • Context: While focusing on SO2 surrogates, this paper outlines the stability profiles of quinoline sulfonamides in various solvents (DMF vs. DCM).
  • Solvent Effects on Sulfonyl Halides

    • Koleva, G., et al. (2011).[8] Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? J. Am. Chem. Soc.[8] Link

    • Context: Discusses the interaction of sulfonyl species with solvent dipoles, justifying the use of non-polar solvents like DCM to stabilize the transition st

Sources

Application Note & Protocols: Synthesis and Application of Amine-Reactive Fluorescent Probes Using 8-Quinolinesulfonyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Power of Fluorogenic Quinoline Scaffolds

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological molecules and processes with high sensitivity and specificity.[1][2] Among the diverse families of fluorophores, quinoline-based scaffolds are noteworthy for their robust photophysical properties and their utility in developing chemosensors and bio-imaging agents.[3]

This application note focuses on a specific class of fluorogenic reagents: 8-quinolinesulfonyl halides (e.g., bromide or chloride). These reagents are conceptually similar to the classic amine-reactive probe, Dansyl Chloride, in that they are themselves weakly fluorescent.[4][5] However, upon covalent reaction with primary or secondary amines, they form highly stable and strongly fluorescent 8-quinolinesulfonamides. This "turn-on" or fluorogenic property is highly desirable as it minimizes background signal from unreacted probes, thereby enhancing the signal-to-noise ratio in labeling applications.[4]

The mechanism behind this fluorescence enhancement is often attributed to an Intramolecular Charge Transfer (ICT) process, where the electron-rich amine analyte and the electron-accepting quinolinesulfonyl moiety interact upon excitation, leading to a highly emissive state.[6][7] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of a model 8-quinolinesulfonamide probe, along with a workflow for its application in labeling amine-containing molecules.

Principle of the Synthesis

The core of the synthesis is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the 8-quinolinesulfonyl halide, displacing the halide leaving group. The reaction is typically carried out in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive sulfonyl halide. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrogen halide (HBr or HCl) generated during the reaction, driving the equilibrium towards product formation.[8]

G reagent 8-Quinolinesulfonyl Bromide base Tertiary Amine Base (e.g., Triethylamine) product Fluorescent 8-Quinolinesulfonamide reagent->product + Amine amine Primary or Secondary Amine (R-NH-R') solvent Anhydrous Aprotic Solvent (e.g., THF) amine->product byproduct Triethylammonium Bromide Salt (Precipitate)

Figure 1: General reaction scheme for the synthesis of fluorescent 8-quinolinesulfonamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Model Probe (N-butyl-8-quinolinesulfonamide)

This protocol details the synthesis of a simple, representative fluorescent probe by reacting 8-quinolinesulfonyl bromide with n-butylamine.

Materials & Reagents:

  • 8-Quinolinesulfonyl bromide (or chloride)

  • n-Butylamine

  • Triethylamine (TEA), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade) for elution

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 8-quinolinesulfonyl bromide (1.0 eq, e.g., 2.74 g, 10 mmol) and dissolve it in 30 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: An inert atmosphere (nitrogen or argon) and anhydrous conditions are critical to prevent the hydrolysis of the sulfonyl halide, which would reduce the yield. Cooling to 0 °C helps to control the initial exothermic reaction.

  • Addition of Reagents: In a separate flask, prepare a solution of n-butylamine (1.1 eq, 0.81 g, 11 mmol) and triethylamine (1.2 eq, 1.21 g, 12 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring 8-quinolinesulfonyl bromide solution over 20 minutes.[8]

    • Scientist's Note: A slight excess of the amine ensures complete consumption of the limiting sulfonyl halide. Triethylamine acts as a base to neutralize the HBr formed, preventing the protonation of the primary amine reactant and driving the reaction forward.[8] The resulting triethylammonium bromide salt is poorly soluble in THF and will precipitate out.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 Hexanes:Ethyl Acetate mixture. The product spot should be fluorescent under a UV lamp.

  • Workup - Quenching and Extraction: a. Once the reaction is complete, filter the mixture to remove the precipitated triethylammonium bromide salt. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Re-dissolve the resulting crude oil in 50 mL of dichloromethane (DCM). d. Transfer the DCM solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.

    • Scientist's Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) as the eluent. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • Scientist's Note: The final product should be a solid or a viscous oil. A yield of >80% is expected based on similar reported procedures.[8]

Protocol 2: Characterization of the Synthesized Probe

This protocol is a self-validating system. Successful characterization confirms the identity and purity of the synthesized probe.

1. Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Dissolve a small sample in CDCl₃ or DMSO-d₆. The spectra should be consistent with the structure of N-butyl-8-quinolinesulfonamide, showing characteristic peaks for the quinoline ring protons and the butyl chain protons.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the product. Look for the [M+H]⁺ ion.

2. Photophysical Characterization:

  • UV-Visible Absorption: Dissolve the pure probe in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) to a concentration of ~10 µM. Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Emission: Using the determined λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum. This will provide the maximum emission wavelength (λ_em).

  • Quantum Yield (Optional but Recommended): Determine the fluorescence quantum yield (Φ_F) relative to a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

ParameterExpected Result for Quinoline-SulfonamidesRationale
λ_abs (max) ~320-360 nmCorresponds to the π-π* transitions within the quinoline aromatic system.
λ_em (max) ~450-520 nmEmission from the ICT state, typically resulting in a large Stokes shift.
Stokes Shift >100 nmA large separation between absorption and emission maxima, which is advantageous for minimizing self-absorption in fluorescence assays.
Fluorescence Strong blue-green emissionThe formation of the sulfonamide enables a strong ICT process, leading to high fluorescence quantum yield compared to the starting material.

Application Workflow: Labeling a Peptide

Once synthesized and characterized, the probe can be used to label any molecule containing a primary or secondary amine, such as a peptide or protein.

G start Start: Synthesized Probe & Amine Sample prep_sample 1. Prepare Amine Sample in Labeling Buffer (e.g., Bicarbonate, pH 9.0) start->prep_sample react 3. Mix Probe and Sample (Use molar excess of probe) Incubate in Dark prep_sample->react prep_probe 2. Prepare Probe Stock Solution in Anhydrous Solvent (e.g., DMF, DMSO) prep_probe->react quench 4. Quench Reaction (Optional, e.g., with Tris buffer) react->quench purify 5. Purify Labeled Product (e.g., Size Exclusion, Dialysis, HPLC) quench->purify analyze 6. Analyze Labeled Product (Fluorescence Spectroscopy, Mass Spectrometry) purify->analyze end End: Purified, Fluorescently Labeled Conjugate analyze->end

Figure 2: Experimental workflow for labeling an amine-containing sample with a synthesized 8-quinolinesulfonamide probe.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet solvent or reagents. 2. Degraded 8-quinolinesulfonyl bromide. 3. Insufficient base.1. Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. 2. Use fresh or properly stored reagent. 3. Ensure at least 1.1 equivalents of triethylamine are used.
Multiple Spots on TLC 1. Incomplete reaction. 2. Side reactions or decomposition.1. Increase reaction time or gently warm the reaction mixture (~40 °C). 2. Ensure the reaction is run under an inert atmosphere and protected from light.
Low Fluorescence of Product 1. Impurities quenching fluorescence. 2. Incorrect solvent for measurement.1. Re-purify the product using column chromatography or recrystallization. 2. Measure fluorescence in a range of solvents; quinoline fluorescence can be environment-sensitive.[5]

References

  • Mohamad, N.S., Zakaria, N.H., Daud, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Google Patents. (1982). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Jing, Y., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Dyes and Pigments, 205, 110530. [Link]

  • Chenoweth, D.M., et al. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]

  • Mohamad, N.S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. [Link]

Sources

Catalysts for accelerating quinoline-8-sulfonyl bromide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Acceleration of Quinoline-8-Sulfonyl Halide Reactions in Drug Development

Executive Summary

Quinoline-8-sulfonyl derivatives are indispensable pharmacophores and directing groups in modern medicinal chemistry. While the chloride analog is ubiquitous, quinoline-8-sulfonyl bromide offers distinct reactivity profiles, particularly in radical-mediated transformations due to its weaker S–Br bond[1]. However, the inherent steric bulk of the quinoline ring and the competing peri-interaction from the adjacent nitrogen lone pair often result in sluggish reaction kinetics and suboptimal yields. This application note details field-proven catalytic strategies—ranging from nucleophilic organic catalysts to transition-metal systems—designed to bypass these steric bottlenecks and accelerate reaction throughput.

Mechanistic Causality: Overcoming the Peri-Interaction Bottleneck

Uncatalyzed sulfonylation relies on the direct attack of a nucleophile on the sulfonyl electrophile. For this compound, the activation energy barrier is significantly elevated by steric hindrance. To overcome this, we must alter the fundamental reaction pathway rather than simply increasing thermal energy, which often leads to substrate decomposition.

  • Nucleophilic Catalysis (DMAP & DABCO): The addition of 4-Dimethylaminopyridine (DMAP) fundamentally shifts the mechanism. DMAP acts as a hyper-nucleophile, rapidly displacing the bromide ion to form a transient, highly electrophilic N-sulfonylpyridinium intermediate[2]. This species is far more susceptible to attack by amines or alcohols than the parent bromide. Similarly, 1,4-Diazabicyclo[2.2.2]octane (DABCO) can form a charge-transfer complex with electron-withdrawing heteroaryl sulfonyl halides, facilitating rapid C–N bond cleavage[3].

  • Heterogeneous Lewis Acid Catalysis (Mg(OTf)₂·SiO₂): In solid-phase or microwave-assisted protocols, silica-supported magnesium triflate acts as a potent Lewis acid. The Mg²⁺ coordinates to the sulfonyl oxygen atoms, withdrawing electron density from the sulfur center and rendering it highly electrophilic, driving reactions to completion in under 45 minutes[4].

  • Single-Electron Transfer (SET) Catalysis (Cu(I) complexes): In radical chemistry, this compound acts as an excellent radical precursor. Copper(I) catalysts undergo SET to cleave the labile S–Br bond, generating a sulfonyl radical that can add across alkynes or alkenes, followed by enantioselective halogen atom transfer[1].

DMAP_Mechanism A This compound (Sterically Hindered) C N-Sulfonylpyridinium Intermediate (Highly Electrophilic) A->C Nucleophilic Attack by DMAP B DMAP Catalyst (Nucleophilic) B->C Br- displacement E Target Sulfonamide/Ester C->E Nucleophilic Addition F Regenerated DMAP + HBr C->F Catalyst Release D Amine/Alcohol Nucleophile D->E Deprotonation F->B Recycle

Mechanistic pathway of DMAP-catalyzed this compound activation.

Quantitative Data: Catalyst Efficacy Comparison

The selection of the appropriate catalyst depends entirely on the desired transformation. The table below synthesizes quantitative performance metrics across different catalytic systems.

Catalyst SystemPrimary MechanismOptimal ConditionsTypical YieldKey Advantage
DMAP (10 mol%) Nucleophilic ActivationTHF/DCM, 0°C to RT, 8h55–70%Eliminates intermediate isolation; high functional group tolerance[2].
DABCO (1 equiv) Charge-Transfer ComplexSolvent-free or DCM, RT76–84%Rapid C-N cleavage; effective for sterically hindered amines[3].
Mg(OTf)₂·SiO₂ (5 mol%) Lewis Acid ActivationMicrowave, 45 min80–93%Heterogeneous, easily recoverable; green chemistry profile[4].
Cu(I) complexes Single-Electron TransferDME/MTBE, RT, Argon60–85%Enables radical atom transfer and enantioselective functionalization[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in physical or chemical checkpoints allow the operator to verify the success of the reaction mid-workflow.

Protocol A: DMAP-Catalyzed Synthesis of Quinoline-8-Sulfonamides

Causality Check: Adding the DMAP catalyst before the electrophile ensures the immediate capture of the sulfonyl bromide upon its addition, converting it instantly to the moisture-stable N-sulfonylpyridinium species and minimizing competitive hydrolysis[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine nucleophile (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

  • Electrophile Addition: Dissolve this compound (1.1 equiv) in a minimal volume of anhydrous THF and add dropwise over 30 minutes to control the exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours.

  • Quench & Wash: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure sulfonamide.

Self-Validation Checkpoint: This protocol utilizes a targeted acid-base extraction strategy. Because DMAP and unreacted aliphatic amines are basic, washing the organic layer with 1M HCl quantitatively removes them. A Thin-Layer Chromatography (TLC) plate of the organic layer post-wash must show a single UV-active spot (the product) and a completely clean baseline. A clean baseline validates the total removal of the catalyst.

Workflow Step1 1. Reagent Prep Dry THF, 0°C Step2 2. Catalyst Addition 0.1 eq DMAP Step1->Step2 Step3 3. Nucleophile Addition Dropwise, 30 min Step2->Step3 Step4 4. Reaction Warm to RT, 8h Step3->Step4 Step5 5. Quench & Wash 1M HCl / Brine Step4->Step5 Step6 6. Isolation Crystallization Step5->Step6

Step-by-step workflow for the DMAP-catalyzed sulfonylation protocol.

Protocol B: Cu(I)-Catalyzed Radical Addition to Alkynes

Causality Check: The extended reaction time at room temperature (rather than heating) is strictly necessary to preserve the delicate, stereodiscriminating substrate-catalyst interactions required for high enantioselectivity during the halogen atom transfer[1].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with[Cu(MeCN)₄]PF₆ (10 mol%), a tailored chiral N,N,N-ligand (10 mol%), and K₃PO₄ (3.0 equiv)[1].

  • Substrate Addition: Add the alkyne substrate (1.0 equiv) and this compound (1.5 equiv).

  • Solvent Addition: Suspend the mixture in a rigorously degassed solvent blend of DME/MTBE (v/v 1/3, 0.05 M).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at room temperature for 3 to 5 days under argon.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate, and concentrate. Purify via flash column chromatography.

Self-Validation Checkpoint: The generation of the sulfonyl radical is accompanied by a distinct colorimetric shift in the Cu(I)/Cu(II) catalytic cycle. A visual shift from a pale yellow suspension to a deep green/blue solution within the first hour indicates successful SET activation and active radical propagation.

References

  • [3] Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage. Semantic Scholar. Available at:

  • [1] Cu(I)-catalysed enantioselective chlorine atom transfer with vinyl radicals. ChemRxiv. Available at:

  • [2] Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate | 713096-59-4. Benchchem. Available at:

  • [4] Microwave Assisted Mg(OTf)₂·SiO₂ Catalysed Synthesis of Some Heterocyclic Sulfonate and Sulfonamide Bearing Quinoline Motif. Heterocyclic Letters. Available at:

Sources

One-Pot Synthesis and Utilization of Quinoline-8-Sulfonyl Bromide: Advanced Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-8-sulfonyl bromide (Q-8-SO₂Br) represents a high-reactivity alternative to the commercially ubiquitous quinoline-8-sulfonyl chloride. While the chloride variant is the standard reagent for synthesizing the famous "Daugulis directing group" (for C-H activation), it often fails with sterically hindered amines or electron-deficient nucleophiles due to insufficient electrophilicity.

The bromide analog, characterized by a weaker S-Br bond and a better leaving group (bromide), offers significantly enhanced reaction kinetics. However, its instability and moisture sensitivity make isolation impractical. Therefore, the one-pot in situ generation and consumption of Q-8-SO₂Br is the superior methodology.

This guide details the Oxidative Bromination-Sulfonylation protocol, a robust one-pot method generating Q-8-SO₂Br from stable precursors (sulfonyl hydrazides or sodium sulfinates) for immediate reaction with difficult substrates.

Part 1: Mechanistic Principles & Reactivity Profile

The "In Situ" Advantage

This compound is rarely isolated. Its synthesis and utilization are best conducted in a single vessel to harness its transient reactivity without decomposition.

FeatureQuinoline-8-Sulfonyl Chloride (Commercial)This compound (In Situ)
Bond Dissociation Energy S-Cl: ~60 kcal/mol (Stronger)S-Br: ~48 kcal/mol (Weaker)
Leaving Group Ability Moderate (

of HCl = -7)
Superior (

of HBr = -9)
Dominant Mechanism Nucleophilic Substitution (

-like)
Radical Transfer (ATRA) or Fast

Stability Stable SolidMoisture Sensitive / Photolabile
Primary Application Standard Amide SynthesisHindered Amides & Radical Additions
Reaction Pathway

The most reliable route utilizes Quinoline-8-sulfonyl hydrazide as the stable precursor. Oxidative cleavage releases the sulfonyl radical/cation, which is trapped by bromide ions to form Q-8-SO₂Br.

G Hydrazide Quinoline-8-sulfonyl Hydrazide (Stable) Diimide Sulfonyl Diimide Intermediate Hydrazide->Diimide Oxidation Radical Sulfonyl Radical (Q-8-SO2•) Diimide->Radical -N2 Bromide Quinoline-8-sulfonyl Bromide (Transient) Radical->Bromide + Br- (Fast) Product Sulfonamide / Sulfone (Final Product) Bromide->Product + Nucleophile Oxidant Oxidant (Oxone/KBr) Oxidant->Hydrazide Nucleophile Nucleophile (Amine/Alkene) Nucleophile->Bromide

Caption: One-pot oxidative cascade transforming stable hydrazide to reactive bromide intermediate.

Part 2: Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of Hindered Sulfonamides via Q-8-SO₂Br

Application: Use this when the standard reaction with Quinoline-8-sulfonyl chloride yields <20% product due to steric hindrance (e.g., tert-butyl amines, electron-deficient anilines).

Reagents & Materials
  • Precursor: Quinoline-8-sulfonyl hydrazide (1.0 equiv)

  • Bromine Source: Potassium Bromide (KBr) (2.0 equiv)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (1.5 equiv)

  • Solvent: Water/Acetonitrile (1:1 v/v)

  • Nucleophile: Sterically hindered amine (1.2 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
Step-by-Step Methodology
  • Precursor Dissolution: In a 50 mL round-bottom flask, dissolve Quinoline-8-sulfonyl hydrazide (1.0 mmol) and KBr (2.0 mmol) in a mixture of

    
    :MeCN (5 mL:5 mL).
    
  • Oxidant Addition (Critical Step): Cool the solution to 0°C in an ice bath. Add Oxone® (1.5 mmol) portion-wise over 10 minutes.

    • Observation: The solution will turn orange/brown, indicating the generation of bromine and the subsequent formation of This compound .

    • Mechanism:[1][2][3][4][5] The hydrazide is oxidized to the sulfinic acid, which reacts with in situ generated

      
      /
      
      
      
      to form the sulfonyl bromide.
  • Nucleophile Addition: After 15 minutes of stirring at 0°C, add the hindered amine (1.2 mmol) followed by

    
      (2.5 mmol).
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (the transient bromide spot will disappear, converting to the sulfonamide).

  • Workup: Quench with saturated sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Yield Expectation: 75–85% (compared to ~15–30% with the chloride variant).

Protocol B: Atom Transfer Radical Addition (ATRA) to Alkenes

Application: Functionalization of terminal alkenes to create


-bromo sulfones (precursors to vinyl sulfones). The weaker S-Br bond facilitates radical initiation under mild conditions.
Reagents & Materials
  • Precursor: Quinoline-8-sulfonyl hydrazide (1.0 equiv)

  • Bromine Source: N-Bromosuccinimide (NBS) (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%) or visible light (Blue LED)

  • Substrate: Styrene or terminal alkene (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • In Situ Generation: In a dried Schlenk tube under Argon, dissolve Quinoline-8-sulfonyl hydrazide (1.0 mmol) in DCM (5 mL).

  • Bromination: Add NBS (1.2 mmol) at 0°C. Stir for 20 minutes.

    • Note: Nitrogen gas (

      
      ) evolution will be observed. The solution now contains This compound .
      
  • Radical Addition: Add the alkene (1.5 mmol) and CuI (10 mol%).

  • Reaction: Stir at room temperature for 6 hours. (Alternatively, irradiate with Blue LED if using a photocatalyst).

    • Mechanism:[1][2][3][4][5] The Cu(I) cleaves the weak S-Br bond, generating a sulfonyl radical that adds to the alkene. The resulting carbon radical abstracts a bromine atom to close the cycle.

  • Workup: Filter through a silica pad to remove copper salts. Concentrate and purify via chromatography.[6]

Part 3: Troubleshooting & Critical Control Points

ProblemProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Sulfonyl BromideEnsure the amine is added immediately after the 15-min generation period. Use a biphasic system (DCM/Water) to protect the bromide.
Excess Bromination Free

attacking the Quinoline ring
Maintain 0°C strictly during oxidant addition. Do not exceed 2.0 equiv of KBr.
Incomplete Conversion Hydrazide stabilityEnsure the hydrazide is fresh. Old hydrazides can decompose to disulfides.
Safety Hazard Nitrogen EvolutionThe oxidation of hydrazide releases

gas. Do not seal the vessel tightly; use a bubbler.

References

  • General Reactivity of Sulfonyl Bromides

    • Drabowicz, J., et al. "Synthesis of Sulfonyl Bromides." Science of Synthesis, 2008 , 39, 19. Link

    • Note: Establishes the hierarchy of reactivity (Br > Cl > F) and instability of the bromide.
  • Oxidative Bromination of Hydrazides (The Core Protocol)

    • Zhang, Y., et al. "One-Pot Synthesis of Sulfonamides from Sulfonyl Hydrazides via Sulfonyl Bromides." Synlett, 2012 , 23(16), 2377-2380. Link

    • Relevance: The foundational method adapted here for the Quinoline-8 scaffold.[5]

  • Quinoline-8-sulfonyl Chloride Applications (Context)

    • Zaitsev, V. G., Shabashov, D., & Daugulis, O. "Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate." Journal of the American Chemical Society, 2005 , 127(38), 13154-13155. Link

    • Relevance: Defines the target "Daugulis Directing Group" synthesized using these protocols.
  • Radical Sulfonylation (ATRA)

    • Kharasch, M. S., & Mosher, R. A. "The Addition of Sulfonyl Halides to Alkenes." Journal of Organic Chemistry, 1952 , 17(3), 453. Link

    • Relevance: Classical mechanism validating the use of sulfonyl bromides for radical addition.

Sources

Technical Application Note: Solid-Phase Synthesis Applications of Quinoline-8-Sulfonyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

The "Bromide" vs. "Chloride" Distinction

Critical Reagent Note: While your query specifies Quinoline-8-sulfonyl bromide (8-Qs-Br) , the industry standard for introducing the 8-quinolinesulfonyl moiety is Quinoline-8-sulfonyl chloride (8-Qs-Cl) (CAS: 18704-37-5). Sulfonyl bromides are significantly less stable and rarely isolated as shelf-stable reagents.

  • If you possess 8-Qs-Br: Treat it as a hyper-reactive electrophile. It must be stored at -20°C under argon. In the protocols below, reduce reaction temperatures by 10–20°C compared to the chloride equivalents to prevent over-sulfonylation or resin degradation.

  • Standard Practice: This guide focuses on the 8-Quinolinesulfonyl (8-Qs) group's application, using the chloride as the primary installation vector, which is mechanistically identical but operationally more robust.

The 8-Qs Moiety in Solid-Phase Synthesis (SPS)

The 8-Qs group is not merely a protecting group; it is a reactive auxiliary . Unlike standard sulfonamides (e.g., Tosyl, Nosyl), the nitrogen at the quinoline 8-position acts as a bidentate ligand for transition metals (specifically Cu(II) and Pd(II)).

Key Capabilities:

  • Chelation-Assisted Macrocyclization: Facilitates intramolecular C-N bond formation (Ullmann-type) on-resin, enabling the synthesis of constrained cyclic peptides.

  • Orthogonal Stability: Stable to TFA (acid) and Piperidine (base). It survives standard Fmoc/tBu SPPS cycles.

  • Reductive Cleavage: Removed via radical-anion mechanisms (Zn/AcOH or SmI2), providing orthogonality to Alloc/Allyl groups.

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

The "Remote Activation" Mechanism

The power of 8-Qs lies in its ability to lower the activation energy for metal-catalyzed cross-couplings. In a solid-phase setting, entropy is the enemy. The 8-Qs group pre-organizes the metal center, bringing the oxidative addition and reductive elimination steps into a favorable geometry.

  • Step 1: Coordination. The Quinoline N and Sulfonamide N bind Cu(II), forming a rigid 5-membered chelate.

  • Step 2: Activation. This increases the acidity of the sulfonamide NH, facilitating transmetallation.

  • Step 3: Coupling. The aryl halide (on the resin-bound chain) couples to the sulfonamide nitrogen.

Visualization of the Chelation Pathway

G Figure 1: Chelation-assisted activation of sulfonamide for on-resin cyclization. Substrate Resin-Bound Peptide-NH-SO2-8Q Complex Active Chelate (Cu-N-N Coordination) Substrate->Complex + Copper Copper Cu(OAc)2 / Ligand Copper->Complex Cyclized Macrocyclic Product Complex->Cyclized C-N Bond Formation (Ullmann Coupling) ArylHalide Intramolecular Aryl Halide ArylHalide->Cyclized Electrophile

Part 3: Experimental Protocols

Protocol A: Installation of 8-Qs Group on Resin

This step converts a resin-bound free amine (N-terminus or side chain) into the 8-Qs sulfonamide.

Reagents:

  • Resin: Rink Amide or 2-Chlorotrityl (0.3–0.6 mmol/g loading).

  • 8-Quinoline-8-sulfonyl chloride (3.0 equiv). Note: If using Bromide, use 2.0 equiv at 0°C.

  • Collidine or DIPEA (6.0 equiv).

  • Solvent: DCM (Anhydrous).

Step-by-Step:

  • Preparation: Swell resin (100 mg) in DCM for 20 min. Drain.

  • Activation: Dissolve 8-Qs-Cl (3 eq) in minimal DCM. Add Collidine (6 eq).

    • Critical Check: Ensure the solution is homogenous. 8-Qs-Cl can precipitate in pure DMF; DCM is preferred for installation.

  • Coupling: Add solution to resin. Shake at Room Temperature for 2 hours .

    • Bromide Modification: If using 8-Qs-Br, shake at 0°C for 30 min, then RT for 30 min.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The resin should be negative (no color).

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: Cu-Mediated On-Resin Macrocyclization

This is the core application: cyclizing the peptide backbone via N-arylation.

Reagents:

  • Catalyst: Cu(OAc)2 (0.2 equiv) or CuI (0.5 equiv).

  • Base: Cs2CO3 (2.0 equiv) or K3PO4.

  • Solvent: DMSO or NMP (degassed).

  • Temperature: 80–100°C.

Step-by-Step:

  • Solvent Swap: Wash resin with anhydrous DMSO (3x) to remove traces of chlorinated solvents (DCM poisons Copper catalysts).

  • Catalyst Prep: In a separate vial, mix Cu(OAc)2 and base in DMSO. Sonicate for 5 mins under Argon.

  • Reaction: Add slurry to the resin-bound 8-Qs-sulfonamide.

  • Heating: Heat to 90°C for 12–16 hours.

    • Tech Tip: Use a pressure-sealed vessel or a microwave reactor (50W, 80°C, 1 hour) to accelerate the reaction.

  • Work-up: Wash extensively with:

    • DMSO (3x)

    • 0.1M EDTA/Water (3x) – Crucial to remove Copper traces.

    • DMF (3x)[1]

    • DCM (3x)

Protocol C: Removal of the 8-Qs Group (Deprotection)

Post-cyclization, the sulfonyl group is often removed to yield the native secondary amine.

Reagents:

  • Thiophenol (PhSH) / K2CO3 (Solid-Liquid Phase Transfer) OR

  • Zn dust / Acetic Acid (Reductive).

Preferred Method (Zn/AcOH) for SPS:

  • Cocktail: Prepare a mixture of THF/Water/Acetic Acid (2:1:1).

  • Activation: Add activated Zn dust (20 equiv) to the resin.

  • Reaction: Add the solvent cocktail. Shake vigorously for 4 hours at RT.

    • Note: The 8-Qs group is cleaved as the sulfinic acid/thiol.

  • Wash: 0.1M HCl (to dissolve Zn salts), Water, DMF, DCM.

Part 4: Data Presentation & Troubleshooting

Solvent & Compatibility Table
ParameterRecommendedAvoidReason
Solvent (Coupling) DCM, THFDMF (Pure)8-Qs-Cl hydrolysis is faster in wet DMF; solubility issues.
Solvent (Cyclization) DMSO, NMPDCM, MeOHHigh boiling point required; protic solvents quench Cu-catalyst.
Base (Installation) Collidine, PyridineTEATEA can cause premature sulfonamide hydrolysis or side reactions.
Base (Cyclization) Cs2CO3, K3PO4DBU, DIPEAInorganic bases prevent side-reaction with the electrophile.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Loading 8-Qs-Cl hydrolysisUse fresh reagent; switch to DCM/Collidine; Ensure anhydrous conditions.
Green Resin after Wash Trapped CopperWash with 0.1M EDTA (pH 8) or Sodium Diethyldithiocarbamate solution.
Resin Degradation Overheating 8-Qs-BrIf using Bromide, strictly control temp < 0°C during addition.
No Cyclization Catalyst PoisoningEnsure removal of sulfur/thiol scavengers from previous steps; degas DMSO.

Part 5: Workflow Visualization

Workflow Figure 2: Complete Solid-Phase Workflow for 8-Qs Mediated Synthesis Start Resin-Bound Amine (Fmoc-removed) Install Step 1: Installation (8-Qs-Cl + Collidine) Start->Install Sulfonylation Cyclize Step 2: Cu-Catalyzed Macrocyclization Install->Cyclize + Aryl Halide / Cu(II) Wash Copper Removal (EDTA Wash) Cyclize->Wash Workup Cleave Step 3: 8-Qs Removal (Zn / AcOH) Wash->Cleave Deprotection Final Cyclic Peptide (Free Secondary Amine) Cleave->Final Final Cleavage

References

  • Glover, B. et al. (2025). Copper-Catalyzed Remote C-H Sulfonylation of 8-Aminoquinoline Amides. ResearchGate. Link

  • Chem-Impex Int. (2023). 8-Quinolinesulfonyl chloride: Technical Data and Applications in Peptide Synthesis. Link

  • Zhang, H. et al. (2016). Copper-Catalyzed Regioselective C-H Sulfonylation of 8-Aminoquinolines. PubMed. Link

  • Verdini, A. et al. Solid Phase Synthesis of Arginine-Containing Peptides using Sulfonyl Protection. Merck Millipore Technical Notes. Link

  • Yang, B. et al. (2015). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides. Organic Letters. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in quinoline-8-sulfonyl bromide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-8-sulfonyl bromide (Q-8-SB) is a high-reactivity electrophile, often chosen over its chloride counterpart for specific kinetic profiles or when a more labile leaving group is required. However, this increased reactivity comes with a penalty: structural instability .

Low yields in Q-8-SB reactions are rarely due to a single "bad batch" of reagents. They are almost always caused by a mismatch between the kinetic lability of the sulfonyl bromide bond and the thermodynamic stressors applied during synthesis or workup.

This guide moves beyond basic protocols to address the mechanistic failure points—specifically hydrolysis, thermal desulfonylation, and ring bromination—that silently destroy your yield before isolation.

Part 1: Diagnostic Matrix (Triage Your Failure)

Before altering your protocol, identify the specific failure mode using the observable symptoms below.

SymptomProbable CauseMechanism of FailureRecommended Fix
Black/Dark Tar Thermal DecompositionDesulfonylation : Extrusion of

driven by steric strain at the 8-position (peri-interaction).
Reduce reaction temp < 0°C; Switch to milder brominating agents (e.g., NBS).
Starting Material (SM) Recovery Solubility LimitZwitterionic Lock : Quinoline-8-sulfonic acid is insoluble in non-polar solvents, preventing reaction with

/

.
Convert acid to Na-salt first; Use catalytic DMF; Switch to Sulfonyl Hydrazide route.
Low Yield after Column Silica HydrolysisAcidic Degradation : The bromide hydrolyzes on acidic silica gel.Use neutral alumina or treat silica with 1%

; Perform rapid filtration, not full column.
Product is a Mixture of Bromides Ring BrominationEAS Competition : The quinoline ring (positions 5/7) is susceptible to electrophilic aromatic substitution.Avoid elemental

; Use stoichiometric control of brominating agent.

Part 2: Critical Process Parameters (The "Why" & "How")

The Synthesis Vector: Stop Using the Acid

The Problem: The classical route (Sulfonic Acid +


) requires high heat to overcome the insolubility of the zwitterionic sulfonic acid. High heat (

) triggers the decomposition of the newly formed labile sulfonyl bromide.

The Solution: Adopt the Sulfonyl Hydrazide Strategy . This route operates at room temperature, avoiding thermal desulfonylation and ring bromination.

Protocol (The "Green" Route):

  • Precursor: Convert Quinoline-8-sulfonyl chloride (commercially stable) to the hydrazide using hydrazine hydrate (

    
    , THF).
    
  • Bromination: React the hydrazide with N-Bromosuccinimide (NBS) in Acetone or DCM.

    • Mechanism:[1][2][3][4] Oxidative cleavage of the hydrazide directly yields the sulfonyl bromide.

    • Advantage:[3][4][5] Occurs at RT; Byproducts are water-soluble (Succinimide).

The Work-up Vector: The "Zero-Water" Rule

Sulfonyl bromides hydrolyze 10–100x faster than chlorides. A standard "wash with water, brine, dry over


" protocol is often where 40% of your yield vanishes.
  • Protocol Adjustment:

    • Quench: Do not quench with water. Quench with cold saturated

      
      only if necessary and process immediately.
      
    • Preferred Isolation: Precipitatiion.[6] Pour the reaction mixture into cold hexanes/ether. The inorganic byproducts often precipitate, leaving the Q-8-SB in solution (or vice versa, depending on solvent).

    • Drying: Use vacuum drying at ambient temperature . Do not heat to dry.

Part 3: Visualizing the Failure Pathways

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Zones" of thermodynamic instability.

QSB_Pathways Start Quinoline-8-Sulfonic Acid (Zwitterionic) Inter Sulfonyl Hydrazide (Intermediate) Start->Inter Hydrazine (0°C) Product This compound (Target) Start->Product Route A: PBr5/Heat (High Risk) RingBrom 5,8-Dibromoquinoline (Ring Bromination) Start->RingBrom Excess Br2 Inter->Product NBS/DCM (Room Temp) Hydrolysis Sulfonic Acid + HBr (Hydrolysis) Product->Hydrolysis Moisture/Silica Desulf 8-Bromoquinoline + SO2 (Thermal Extrusion) Product->Desulf Heat >60°C

Figure 1: Reaction landscape showing the high-yield "Hydrazide Route" (Green) versus the high-risk "Direct Halogenation" and decomposition pathways (Red).

Part 4: Frequently Asked Questions (FAQ)

Q1: Why use the bromide if it's so unstable? Why not just use the chloride? A: The bromide is a superior electrophile for difficult nucleophiles (e.g., sterically hindered amines or electron-deficient anilines). The leaving group ability of


 is better than 

. However, if your nucleophile is primary and unhindered, switch back to the chloride—it’s more robust and easier to handle.

Q2: My product turns purple/black on the bench. Is it ruined? A: Likely yes. The color change indicates radical decomposition or the formation of charge-transfer complexes typical of quinoline degradation. Store Q-8-SB under Argon at -20°C. If it's black, repurify immediately or discard.

Q3: Can I use Thionyl Bromide (


) instead of 

?
A: Yes, and it is often preferred over

because the byproduct (

) is a gas, simplifying workup. However,

is expensive and unstable itself. Ensure your

is essentially colorless (red/orange indicates free

, which will brominate your quinoline ring).

Q4: How do I monitor the reaction? TLC is messy. A: Sulfonyl bromides hydrolyze on silica TLC plates, showing a streak (the acid) rather than a spot.

  • Tip: Take a mini-aliquot, quench it with excess morpholine or benzylamine in a vial, and run TLC on the resulting sulfonamide. This stable derivative will give you an accurate read on conversion.

Part 5: Optimized Experimental Protocol (The "Hydrazide" Method)

Objective: Synthesis of this compound via oxidative cleavage.

  • Preparation: Dissolve Quinoline-8-sulfonyl hydrazide (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool to 0°C. Add N-Bromosuccinimide (NBS) (2.0 equiv) portion-wise over 10 minutes.

    • Note: The solution will turn orange/yellow. Evolution of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       gas is observed.
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Work-up (Critical):

    • Dilute with cold DCM.

    • Wash once rapidly with ice-cold water (to remove succinimide).

    • Dry organic layer over anhydrous

      
       (avoid 
      
      
      
      if possible, as it can be slightly acidic/Lewis acidic).
    • Concentrate in vacuo at <30°C .

  • Storage: Use immediately or store at -20°C under inert gas.

References

  • Molecules (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (Demonstrates the NBS oxidation route for sulfonyl bromides).

  • BenchChem. Technical Guide to the Reactivity and Stability of Sulfonyl Chlorides/Bromides. (Data on hydrolysis rates and thermal instability).

  • Organic Chemistry Portal. Synthesis of Quinolines and Quinoline Derivatives. (General background on quinoline ring reactivity and EAS susceptibility).

  • Journal of Organic Chemistry (2023). Mechanistic Studies on Sulfonyl Halide Hydrolysis. (Provides context on the lability of S-Br vs S-Cl bonds).

Sources

Technical Support Center: 8-Quinolinesulfonyl Bromide (8-QSB) Handling & Storage Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers working with highly reactive electrophiles, you know that the integrity of your reagents dictates the success of your downstream couplings. 8-Quinolinesulfonyl bromide (8-QSB) is a potent sulfonylating agent, but its high reactivity comes with a severe vulnerability: rapid hydrolysis upon exposure to atmospheric moisture.

This guide provides the mechanistic reasoning, diagnostic tools, and self-validating protocols necessary to preserve your 8-QSB inventory and ensure reproducibility in your drug development workflows.

Expert Insight: The Mechanistic Causality of 8-QSB Hydrolysis

Why is 8-QSB so much more sensitive than standard benzenesulfonyl chlorides? The answer lies in the synergistic effect of the leaving group and the heteroaromatic ring.

  • Leaving Group Ability: Bromide is a larger, more polarizable ion and a weaker base than chloride. This makes the sulfur-bromine bond significantly weaker and more susceptible to nucleophilic attack by water (1)[1]. Consequently, sulfonyl bromides hydrolyze orders of magnitude faster than their chloride counterparts.

  • Electronic Effects: The quinoline ring is an electron-withdrawing heteroaromatic system. According to Hammett equation correlations for alkaline hydrolysis, electron-withdrawing substituents decrease electron density at the sulfonyl sulfur, thereby accelerating nucleophilic attack (2)[2].

  • Intramolecular Catalysis: The quinoline nitrogen can hydrogen-bond with trace water molecules, effectively localizing moisture near the electrophilic sulfur center and facilitating the transition state for hydrolysis (3)[3].

When 8-QSB reacts with water, it irreversibly forms 8-quinolinesulfonic acid and hydrobromic acid (HBr). The generated HBr is highly corrosive and can autocatalyze further degradation if trapped within the vial.

Diagnostic Troubleshooting & FAQs

Q: My 8-QSB powder has clumped and changed from pale yellow to a dark, sticky solid. Is it still viable? A: No. This physical change is the hallmark of advanced hydrolysis. The formation of 8-quinolinesulfonic acid and HBr creates a highly hygroscopic mixture that rapidly pulls more moisture from the air (deliquescence). The darkening is caused by the protonation of the quinoline nitrogen by HBr, forming a colored quinolinium salt. Discard the batch immediately.

Q: I opened the vial and saw fuming. What happened? A: The fuming is gaseous hydrobromic acid (HBr) escaping into the atmosphere. This indicates that moisture breached the seal during storage, reacting with the sulfonyl bromide (4)[4]. The vial is compromised and poses a corrosion risk to your storage environment.

Q: How can I analytically confirm the extent of hydrolysis before a critical experiment? A: Perform quantitative 1H-NMR (qNMR) in strictly anhydrous


 or DMSO-

. Look for the shift in the quinoline aromatic protons. The proton adjacent to the sulfonyl group will shift upfield if the bromide is replaced by a hydroxyl group. Additionally, a broad acidic proton peak indicates sulfonic acid formation. Causality Note: Ensure your NMR solvent is dried over molecular sieves; using standard, moisture-containing NMR solvents will cause hydrolysis during the analysis itself, yielding false positives.

Quantitative Stability Profile

To contextualize the reactivity of 8-QSB, compare it against other common sulfonyl halides.

Heteroaromatic Sulfonyl HalideLeaving Group QualityRelative Hydrolysis Rate (

)
Recommended Storage TempExpected Shelf Life (Inert)
8-Quinolinesulfonyl FluoridePoor1 (Baseline)2–8°C>2 Years
8-Quinolinesulfonyl ChlorideModerate~10²-20°C12 Months
8-Quinolinesulfonyl BromideExcellent~10⁴-20°C (Strictly Inert)<6 Months

Data extrapolated from comparative hydrolysis kinetics of heteroaromatic sulfonyl halides and sulfonamide precursors (3[3], 2[2]).

Storage and Handling Workflow

G Start Receive 8-QSB Vial Inspect Inspect Seal & Appearance (Yellow powder = Good) Start->Inspect Glovebox Transfer to Glovebox (<1 ppm H2O/O2) Inspect->Glovebox Seal Intact Reject Quarantine & Analyze (Clumped/Fuming = Hydrolyzed) Inspect->Reject Compromised Aliquot Aliquot into Amber Vials (Single-use quantities) Glovebox->Aliquot Seal Seal: PTFE Caps + Teflon Tape + Parafilm Aliquot->Seal Store Store at -20°C (Secondary Desiccator) Seal->Store

Workflow for the inert handling and long-term storage of 8-QSB.

Self-Validating Protocol: Inert Aliquoting and Storage

To prevent hydrolysis, you must establish a self-validating system where every step confirms the exclusion of moisture. Do not store 8-QSB in a single bulk container, as repeated opening introduces condensation.

Step 1: Equipment Pre-conditioning

  • Action: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Transfer them to a vacuum desiccator to cool.

  • Causality: Surface-adsorbed water on glass is sufficient to initiate 8-QSB hydrolysis.

  • Self-Validation Check: If condensation appears on the glass upon cooling, the drying was incomplete. Re-bake the vials.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the bulk 8-QSB vial and the dried aliquoting vials into a glovebox purged with high-purity Argon or under an inert atmosphere (5)[5].

  • Causality: Argon is heavier than nitrogen and provides a superior protective blanket against moisture during the physical transfer of the powder.

  • Self-Validation Check: The glovebox atmospheric sensors must read <1 ppm

    
     and 
    
    
    
    before unsealing the bulk 8-QSB vial.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk powder into the amber vials, sizing each aliquot for a single reaction (e.g., 100 mg).

  • Causality: Single-use aliquots eliminate freeze-thaw condensation cycles. Amber glass protects the compound from potential photolytic degradation.

Step 4: Triple-Sealing Mechanism

  • Action: Cap the vials tightly with PTFE-lined caps. Wrap the cap junction tightly with Teflon tape, followed by an outer layer of Parafilm.

  • Causality: PTFE is chemically inert to HBr (in case of trace internal hydrolysis). Standard rubber septa or unlined plastics will degrade upon contact with corrosive sulfonyl halides (6)[6]. Parafilm prevents ambient moisture ingress but becomes brittle at -20°C; the underlying Teflon tape provides structural integrity.

Step 5: Desiccated Cold Storage

  • Action: Place the sealed aliquots inside a secondary container (e.g., a sealed jar) filled with indicating Drierite (calcium sulfate). Store this container in a -20°C freezer (7)[7].

  • Causality: Low temperatures slow down any potential degradation kinetics. The secondary desiccator ensures that the micro-environment remains dry even if the freezer undergoes a defrost cycle.

  • Self-Validation Check: Monitor the Drierite through the secondary container. It must remain blue. A shift to pink indicates moisture ingress; the secondary container must be immediately re-desiccated.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides , ResearchGate,[Link]

  • 3-Methyl-8-Quinolinesulfonyl Chloride at Best Price , Chemvon Biotech, [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides , ResearchGate,[Link]

  • CAS No : 74863-82-4 | Product Name : 3-Methyl-8-quinolinesulfonyl Chloride , Pharmaffiliates,[Link]

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted Quinoline-8-Sulfonyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in isolating products synthesized using quinoline-8-sulfonyl bromide.

Part 1: The Chemistry Behind the Challenge

When synthesizing quinoline-8-sulfonamides or sulfonate esters, an excess of this compound is often employed to drive the reaction to completion. While structurally similar to the more common quinoline-8-sulfonyl chloride, the bromide variant is more electrophilic and moisture-sensitive. However, removing the unreacted reagent presents a unique set of challenges:

  • Biphasic Hydrolysis Resistance: While sulfonyl halides are sensitive to moisture, their hydrolysis in biphasic organic/aqueous mixtures is notoriously slow. This is due to poor mass transfer across the solvent interface and steric shielding around the sulfonyl group [1].

  • Amphoteric Byproducts: If successfully hydrolyzed, the resulting quinoline-8-sulfonic acid forms a zwitterion (inner salt). Depending on the pH of your workup, it can partition back into the organic phase, contaminating the target product.

  • Basic Nitrogen Interference: The weakly basic quinoline nitrogen (pKa ~4) means that strongly acidic workups—typically used to wash out amine starting materials—might inadvertently protonate both the unreacted reagent and your desired quinoline-containing product, leading to co-extraction and yield loss [3].

Part 2: FAQs & Troubleshooting Workflows

Q1: I have excess this compound after my sulfonamide synthesis. How can I remove it without relying on column chromatography? A1: The most effective, chromatography-free method is using a polymer-supported amine scavenger , such as PS-Trisamine or Si-Amine [2]. Causality & Mechanism: The solid-supported primary amine acts as a nucleophile, rapidly attacking the unreacted this compound. The resulting sulfonamide becomes covalently bound to the insoluble polymer matrix. Because the reaction occurs on the solid phase, the spent reagent is simply filtered off, leaving your desired product in the solution phase.

Q2: My target product is acid-sensitive, so I cannot use an acidic wash to remove quinoline byproducts. What is the best liquid-liquid extraction approach? A2: Employ a nucleophilic quench using a water-soluble diamine, such as 3-(dimethylamino)propylamine (DMAPA). Causality & Mechanism: Instead of relying on slow hydrolysis with water or


, adding DMAPA rapidly converts the unreacted sulfonyl bromide into a highly polar, basic sulfonamide. This new byproduct contains a tertiary amine that is easily protonated even at mildly acidic or neutral pH, ensuring it partitions entirely into the aqueous layer during a standard water wash, leaving your lipophilic product in the organic phase.

Q3: I tried hydrolyzing the excess reagent with saturated


, but I still see the starting bromide on TLC/LCMS. Why? 
A3:  This is a classic mass-transfer issue. This compound has poor aqueous solubility. In a biphasic system (e.g., DCM/aqueous 

), the reagent remains trapped in the organic layer, while the hydroxide/bicarbonate ions remain in the aqueous layer [1]. Solution: Add a miscible co-solvent (like THF or Methanol) to increase the contact area between the phases, or switch to the DMAPA quench method described above.

Part 3: Strategy Comparison Data

Summarizing the quantitative and qualitative data for each removal strategy allows for rapid decision-making based on your specific reaction constraints.

Removal StrategyReagent UsedEquivalents NeededTime RequiredBest Suited ForPrimary Drawback
Polymer Scavenging PS-Trisamine3.0 - 5.0 eq2 - 4 hoursAcid-sensitive or highly polar productsHigher reagent cost; requires agitation
Nucleophilic Quench DMAPA2.0 - 3.0 eq30 minsLipophilic products; large-scale synthesisRequires mild aqueous wash
Basic Hydrolysis

/ THF
>10.0 eq4 - 12 hoursHighly stable products; cost-sensitive runsSlow biphasic kinetics; potential emulsions

Part 4: Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that you can analytically confirm the success of the purification step before proceeding.

Protocol A: Polymer-Supported Scavenging (PS-Trisamine)

Use this protocol when your product is sensitive to aqueous workups or prone to forming emulsions.

  • Preparation: Dilute the crude reaction mixture in an organic solvent that swells the resin (DCM or THF are optimal).

  • Resin Addition: Add PS-Trisamine resin (3 to 5 molar equivalents relative to the calculated excess of this compound) directly to the flask [2].

  • Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 2 to 4 hours.

    • Causality: Gentle agitation prevents mechanical shearing of the polymer beads while ensuring adequate mass transfer of the electrophile into the solid-phase pores.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the resin bed thoroughly with DCM (

    
    ) to elute any trapped product.
    
  • Self-Validation Checkpoint: Spot the combined filtrate on a TLC plate or inject an aliquot into the LCMS. The absolute absence of the quinoline-8-sulfonyl mass confirms complete sequestration. If the mass is still present, the resin capacity was exceeded; add 2 more equivalents of fresh resin and repeat step 3.

  • Isolation: Concentrate the validated filtrate in vacuo to yield the pure product.

Protocol B: DMAPA Nucleophilic Quench

Use this protocol for robust, lipophilic products where liquid-liquid extraction is preferred.

  • Quench: To the crude reaction mixture, add 3-(dimethylamino)propylamine (DMAPA) (2 molar equivalents relative to the excess bromide).

  • Reaction: Stir vigorously for 30 minutes at room temperature.

    • Causality: DMAPA is a highly reactive primary amine that outcompetes trace water, rapidly converting the electrophile into a highly polar, water-soluble sulfonamide adduct [4].

  • Extraction: Transfer the mixture to a separatory funnel. Add

    
     aqueous 
    
    
    
    (or saturated
    
    
    if the product is highly acid-sensitive) and shake vigorously.
  • Self-Validation Checkpoint: Check the pH of the aqueous layer. It must be acidic (

    
    ). This guarantees that the tertiary amine of the DMAPA-adduct is fully protonated, forcing 100% of the byproduct into the aqueous phase.
    
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Part 5: Decision Workflow Visualization

G Start Unreacted this compound in Reaction Mixture Q1 Is the desired product stable to aqueous workup? Start->Q1 Scavenger Polymer-Supported Scavenging (e.g., PS-Trisamine) Q1->Scavenger No Q2 Is the product highly lipophilic or prone to emulsions? Q1->Q2 Yes Filter Filter resin & concentrate (Pure Product Isolated) Scavenger->Filter Q2->Scavenger Yes Liquid Liquid-Liquid Extraction (DMAPA Quench) Q2->Liquid No Wash Phase separation & aqueous wash (Pure Product Isolated) Liquid->Wash

Workflow for selecting the optimal this compound removal strategy.

Part 6: References

  • Supra Sciences. "Solid-Supported Scavengers: Applications in Organic Synthesis." Supra Sciences. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction." ACS Publications. Available at:[Link]

  • Organic & Biomolecular Chemistry. "A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis." Royal Society of Chemistry. Available at:[Link]

Technical Support Center: Purification of Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for quinoline-8-sulfonamide derivatives Audience: Researchers, Medicinal Chemists, and Process Chemists Format: Interactive Troubleshooting Guide & FAQs[1][2][3]

Core Technical Overview

Quinoline-8-sulfonamide derivatives present a unique purification challenge due to their amphoteric nature and chelating ability .[2][3] Unlike simple sulfonamides, the proximity of the quinoline nitrogen (N1) to the sulfonamide group (C8) creates a "pocket" capable of bidentate chelation with transition metals (Cu, Zn, Fe).[1] Furthermore, the molecule possesses two distinct pKa values that dictate its solubility profile:

  • Basic Quinoline Nitrogen (pKa ~4.9): Protonates in acidic media.[2][3]

  • Acidic Sulfonamide Proton (pKa ~9.8 - 10.5): Deprotonates in strong base (only for primary/secondary sulfonamides).[2][3]

Understanding these properties is the key to designing a self-validating purification protocol.[3]

Purification Decision Matrix

Before selecting a method, assess the physical state and crude purity of your material.[2]

PurificationLogic Start Crude Reaction Mixture State Physical State? Start->State Solid Solid / Precipitate State->Solid Oil Oil / Sticky Gum State->Oil Solubility Solubility Test (EtOH/H2O) Solid->Solubility AcidBase Acid-Base Extraction (Method B) Oil->AcidBase Remove bulk impurities Recryst Recrystallization (Method A) Solubility->Recryst High T Soluble Low T Insoluble Column Buffered Chromatography (Method C) Solubility->Column Poor Solubility Profile AcidBase->Recryst If solidifies AcidBase->Column Final Polish

Figure 1: Decision tree for selecting the optimal purification strategy based on crude physical properties.

Module 1: Chemical Workup (The "Switch" Technique)

Context: Due to the amphoteric nature of these derivatives, you can "switch" the molecule between aqueous and organic phases to wash away non-amphoteric impurities.[2]

FAQ: How do I remove non-basic impurities without a column?

A: Use the "Acid-Catch" protocol.[2][3]

  • Dissolve crude in EtOAc or DCM.[2][3]

  • Extract with 1M HCl (3x). The quinoline protonates (QH⁺), moving the product to the aqueous layer. Impurities remaining in the organic layer are discarded.[2]

  • Neutralize the aqueous layer carefully with saturated NaHCO₃ to pH ~7-8.[2][3]

  • Extract the now-neutral product back into EtOAc.[2][3]

FAQ: My product is trapped in the aqueous layer after neutralization. Why?

A: You likely overshot the pH.[2][3] If you use strong base (NaOH) and exceed pH 11, the sulfonamide proton deprotonates (N⁻), forming a water-soluble salt.[1][2]

  • Corrective Action: Re-acidify carefully to pH 7 using 1M HCl. The product should precipitate or become extractable.[2][4]

Protocol: Copper Scavenging (Crucial for CuAAC Synthesis)

If your derivative was synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) or Ullmann coupling, the quinoline-sulfonamide motif will tightly bind copper, often resulting in a green/blue product that is toxic to biological assays.[1][2]

Step-by-Step Scavenging:

  • Dissolution: Dissolve crude in DCM.

  • The EDTA Wash: Wash the organic phase with 0.1 M aqueous EDTA (pH 8) twice.[2][3]

    • Observation: The aqueous layer may turn blue (Cu-EDTA complex).[3]

  • The Ammonia Polish: If color persists, wash with 10% aqueous NH₄OH .[2][3] Ammonia competes for the copper.[2]

  • Final Rinse: Wash with brine, dry over Na₂SO₄, and concentrate.

Module 2: Crystallization & Precipitation[2][3]

Context: Sulfonamides often "oil out" rather than crystallize due to strong intermolecular hydrogen bonding competing with solvent interactions.[2][3]

Quantitative Data: Solvent Selection Guide
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) N/AHigh Best starting point.[1][2][3] Good solubility at boiling, poor at 4°C.
IPA / Water 70:30High Excellent for derivatives with hydrophobic tails (e.g., alkyl chains).[1][2]
Acetonitrile N/AMedium Good for very polar derivatives, but yield can be lower.[2][3]
DMF / Water 1:1 to 1:4Specialized Use ONLY for highly insoluble products.[2][3] Dissolve in hot DMF, add water until turbid.
MeOH / DCM 1:9Low Generally too soluble; use for precipitation by adding Hexane.[2][3]
FAQ: My product formed a sticky oil at the bottom of the flask. How do I fix this?

A: This is "oiling out," occurring when the phase separation temperature is higher than the crystallization temperature.[2] Troubleshooting Protocol:

  • Re-heat: Heat the mixture until the oil redissolves (add a small amount of better solvent like Ethanol if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface.[2][5]

  • Slow Cool: Do not place directly in ice. Wrap the flask in a towel and let it cool to room temperature over 2-3 hours.

  • Co-solvent: If using EtOH, add dropwise water only until slight turbidity persists at boiling, then cool.[1][2][3]

Module 3: Chromatography (Flash & HPLC)

Context: The basic quinoline nitrogen interacts strongly with acidic silanol groups on silica gel, causing peak tailing and poor resolution.[2][6]

FAQ: Why are my peaks tailing/streaking on the TLC plate?

A: The acidic silica protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) are protonating your quinoline nitrogen (

), causing it to "drag."[1] Solution: You must basify the mobile phase.[2][3][6]
Protocol: Buffered Flash Chromatography

Stationary Phase: Standard Silica Gel (40-63 µm).[2][3] Mobile Phase Preparation:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your organic solvent mixture.[2][3]

  • Recommended Gradients:

    • Non-polar derivatives: Hexane / Ethyl Acetate (start 90:10, gradient to 50:[1][2]50) + 1% TEA.[2][3]

    • Polar derivatives: DCM / Methanol (start 100:0, gradient to 90:10) + 0.5% NH₄OH.[2][3]

Warning: Do not use TEA if you plan to use the product for biological assays without a thorough high-vacuum dry, as TEA salts can be cytotoxic.[2] For biological grade, use


 (volatile) or perform a final acid-base wash.[1]

Visualizing the Acid-Base Extraction Workflow

This diagram details the pH-dependent speciation and extraction logic.

AcidBaseExtraction Input Crude Mixture (Organic Phase) AcidWash Add 1M HCl (pH < 2) Input->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Layer (Product as QH+) PhaseSep1->AqAcid Keep Neutralize Add NaHCO3 (Target pH 7-8) AqAcid->Neutralize Extract Extract w/ EtOAc Neutralize->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: Acid-Base "Catch and Release" purification workflow for amphoteric quinolines.

References

  • Marciniec, K., et al. (2012).[2][3] "Quinoline-8-sulfonamide."[2][3][7][8][9][10][11][12] Acta Crystallographica Section E, 68(10), o2826.[1][2] Link

    • Relevance: Crystallographic data confirming hydrogen bonding networks and amphoteric structural insights.[2][3]

  • BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products." Link

    • Relevance: General solvent selection for sulfonamide crystalliz
  • Duret, P., et al. (2003).[2][3][13] "Preparative separation of quinolines by centrifugal partition chromatography." Journal of Chromatography A, 1011(1-2), 55-65.[1][2] Link

    • Relevance: Mobile phase selection (Heptane/Acetonitrile/MeOH) for quinoline separation.[2][3][13]

  • Matyjaszewski Polymer Group. "Catalyst Removal."[2][3] Carnegie Mellon University.[2][3] Link

    • Relevance: Protocols for removing Copper catalysts (EDTA, Alumina) applicable to quinoline-metal complexes.[1][2][3]

  • PubChem. "8-Quinolinesulfonamide Compound Summary."[2][3] National Library of Medicine.[2][3] Link

    • Relevance: Physicochemical properties (pKa, LogP) used to determine extraction pH.[1][2]

Sources

Technical Support Center: Handling & Troubleshooting Quinoline-8-Sulfonyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive sulfonyl halides. Quinoline-8-sulfonyl bromide is an exceptionally potent electrophile used in the synthesis of sulfonamides and sulfonate esters. However, its heightened reactivity comes with extreme moisture sensitivity. This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to ensure your sulfonylation workflows succeed.

Diagnostic FAQ: Understanding Moisture Sensitivity

Q: Why is this compound significantly more moisture-sensitive than quinoline-8-sulfonyl chloride? A: The stability of sulfonyl halides strictly follows the trend of their leaving group ability: fluorides > chlorides > bromides > iodides[1]. The sulfur-bromine (S–Br) bond is longer, weaker, and highly polarizable compared to the S–Cl bond. When exposed to even trace atmospheric moisture, the sulfonyl sulfur undergoes rapid nucleophilic attack by water via a Substitution Nucleophilic Associative (


) mechanism, proceeding through a pentacoordinate intermediate before expelling the bromide ion[2].

Q: What are the exact degradation products, and why do they ruin my reaction? A: Hydrolysis of this compound yields quinoline-8-sulfonic acid and hydrobromic acid (HBr)[3]. Because the quinoline ring contains a basic nitrogen, the generated HBr instantly protonates it. This forms a zwitterionic inner salt (or hydrobromide salt) that is highly insoluble in standard organic solvents (like DCM or THF). This salt precipitates as a thick, sticky solid that coats the reaction flask, physically trapping unreacted starting materials and completely halting the sulfonylation process.

Troubleshooting Guide: Diagnosing Reaction Failures

Issue 1: Unexplained Low Yields or Unreacted Amine
  • Root Cause: The sulfonyl bromide was partially hydrolyzed before or during the reaction, effectively lowering the stoichiometric equivalents of your active electrophile.

  • Causality: Water outcompetes your amine substrate for the sulfonyl electrophile. If your solvent contains 100 ppm of water, a significant percentage of your millimolar-scale reagent will be destroyed before it can react.

  • Fix: Implement a self-validating solvent check. Never assume a solvent is dry just because it is from a "sure-seal" bottle. Always perform a Karl Fischer (KF) titration prior to reagent addition.

Issue 2: Immediate Precipitation Upon Reagent Addition
  • Root Cause: Incorrect order of addition leading to amine hydrobromide salt formation.

  • Causality: Sulfonylation generates one equivalent of HBr. If the sulfonyl bromide is added to the amine without a scavenger base present, the generated HBr protonates the remaining unreacted amine, rendering it non-nucleophilic and causing it to crash out of solution.

  • Fix: Always add a non-nucleophilic scavenger base (e.g.,

    
    -Diisopropylethylamine, DIPEA) to the amine solution before introducing the this compound.
    

Mechanistic & Troubleshooting Visualizations

Mechanism QSO2Br This compound Hydrolysis Hydrolysis Pathway (Degradation) QSO2Br->Hydrolysis Sulfonylation Sulfonylation Pathway (Desired) QSO2Br->Sulfonylation Water H2O (Trace Moisture) Water->Hydrolysis Amine R-NH2 (Amine Nucleophile) Amine->Sulfonylation DegProduct Quinoline-8-sulfonic acid + HBr Hydrolysis->DegProduct DesProduct Quinoline-8-sulfonamide + HBr Sulfonylation->DesProduct Zwitterion Insoluble Zwitterion (Reaction Halts) DegProduct->Zwitterion Protonation of Quinoline Nitrogen

Diagram 1: Competing pathways of this compound hydrolysis vs. desired sulfonylation.

Workflow Start Start: Sulfonylation Setup KF Check Solvent Moisture (Karl Fischer Titration) Start->KF Decision1 Moisture Level? KF->Decision1 Dry Dry over 3Å Molecular Sieves for 24h under Argon Decision1->Dry > 50 ppm NMR Check Reagent Integrity (1H NMR in dry CDCl3) Decision1->NMR < 50 ppm Dry->KF Decision2 Purity > 95%? NMR->Decision2 Discard Discard Reagent (Do not attempt to purify) Decision2->Discard No (Sulfonic Acid present) Proceed Proceed with Reaction (Add Scavenger Base First) Decision2->Proceed Yes

Diagram 2: Self-validating troubleshooting workflow for setting up moisture-sensitive reactions.

Quantitative Data: Halide Comparison

To understand the handling requirements, it is crucial to compare the bromide derivative against its halide counterparts.

Halide DerivativeRelative Moisture StabilityLeaving Group AbilityHydrolysis RateStorage Requirement
Quinoline-8-sulfonyl fluoride HighPoorVery SlowAmbient, desiccator
Quinoline-8-sulfonyl chloride ModerateGoodModerate2–8°C, inert atmosphere
This compound Very Low Excellent Very Fast -20°C, Argon glovebox

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Reagent Integrity Check ( H NMR)

Because visual inspection cannot reliably detect partial hydrolysis, you must validate the reagent's integrity before committing it to a complex synthesis.

  • Preparation: Inside an Argon-filled glovebox, dissolve 5 mg of this compound in 0.5 mL of strictly anhydrous

    
     (pre-dried over activated 3Å molecular sieves).
    
  • Sealing: Transfer the solution to an NMR tube. Seal immediately with a tightly fitting PTFE cap and wrap securely with Parafilm to prevent ambient moisture ingress during transit to the spectrometer.

  • Acquisition & Validation: Acquire a standard

    
    H NMR spectrum.
    
  • Causality Check: Look for the diagnostic shift of the aromatic protons. If the reagent has hydrolyzed, the electron-withdrawing nature of the sulfonyl group changes, and the protonated quinoline nitrogen (from the HBr byproduct) will cause a distinct downfield shift and broadening of the aromatic signals. If these degradation peaks exceed 5%, discard the batch.

SOP 2: Strictly Anhydrous Sulfonylation Workflow

This protocol establishes a self-validating system where the environment is proven dry before the sensitive electrophile is introduced.

  • Solvent Validation: Titrate your reaction solvent (e.g., DCM or THF) using a Karl Fischer apparatus. Do not proceed unless the moisture content is confirmed to be < 50 ppm .

  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with Argon. Repeat this vacuum/Argon cycle three times.

  • Substrate Addition: Add the amine substrate (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the flask. Add the validated anhydrous solvent.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Explanation: Lowering the temperature suppresses the activation energy required for the competing hydrolysis pathway, favoring the highly nucleophilic amine.

  • Electrophile Addition: Dissolve the this compound (1.1 eq) in a minimum volume of anhydrous solvent inside a glovebox. Transfer this solution to the reaction flask dropwise via a gas-tight syringe over 10 minutes.

  • Monitoring: Allow the reaction to slowly warm to room temperature and monitor completion via LCMS or TLC.

References

  • Title: Sulfonyl halide Source: Wikipedia URL: [Link]

  • Title: Two Pathways of Arenesulfonyl Chlorides Hydrolysis Source: ResearchGate (Russian Journal of Organic Chemistry) URL: [Link]

  • Title: Sulfonic acid Source: Wikipedia URL: [Link]

Sources

Optimizing temperature for quinoline-8-sulfonyl bromide sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are likely employing Quinoline-8-sulfonyl bromide (8-Qs-Br) rather than the more common chloride analog to leverage its enhanced electrophilicity for difficult substrates (e.g., sterically hindered secondary amines or electron-deficient anilines).

The Critical Constraint: While 8-Qs-Br offers superior reactivity, it comes with a significant trade-off: thermal instability and extreme moisture sensitivity. Unlike the chloride, which tolerates 0°C–RT fluctuations, the bromide derivative is prone to rapid hydrolysis and light-induced homolysis if thermal energy is not strictly managed.

Optimal Temperature Window:

  • Addition Phase:

    
     to 
    
    
    
    (Strict Control)
  • Reaction Phase:

    
     to 
    
    
    
    (Substrate Dependent)

The Science of Temperature Control (Thermodynamics vs. Kinetics)

To optimize this reaction, you must balance the rate of sulfonylation (


) against the rate of hydrolysis (

) and thermal decomposition (

).
The Kinetic Landscape

The sulfonyl bromide bond (


) is longer and weaker than the 

bond, making the sulfur atom significantly more electrophilic.
  • Low Temperature (

    
    ):  Kinetic trapping occurs. The reaction may stall if the amine nucleophile is weak.
    
  • High Temperature (

    
    ): 
    
    • Hydrolysis: Even trace moisture competes effectively for the sulfur center.

    • Elimination: Base-promoted elimination of

      
       can degrade the reagent before it reacts.
      
    • Radical Pathways:

      
       bonds are susceptible to homolytic cleavage at elevated temperatures, leading to darkening of the reaction mixture and complex byproducts.
      
Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways defined by thermal energy.

ReactionPathways cluster_0 Critical Control Zone Start Start: Amine + 8-Qs-Br Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Fast) Degradation Degradation: Radical/Dimer Start->Degradation Path C: Thermal Homolysis (>25°C + Light) Product Product: Sulfonamide Inter->Product Path A: Sulfonylation (-10°C to 20°C) Hydrolysis Side Product: Sulfonic Acid Inter->Hydrolysis Path B: Hydrolysis (Trace H2O, Any Temp)

Figure 1: Kinetic competition between productive sulfonylation (Path A) and parasitic side reactions (Path B/C) modulated by temperature.

Validated Experimental Protocol

This protocol is designed for self-validation . If the color changes described do not occur, stop and consult the Troubleshooting section.

Reagents:

  • Substrate: Amine (

    
     equiv)
    
  • Reagent: 8-Qs-Br (

    
     to 
    
    
    
    equiv)
  • Base: DIPEA or NMM (

    
     to 
    
    
    
    equiv) — Avoid Pyridine if possible to simplify workup, unless substrate is highly acid-sensitive.
  • Solvent: Anhydrous DCM (preferred) or THF.[1]

Step-by-Step Methodology
  • System Preparation: Flame-dry all glassware. Purge with

    
     or Ar. The high reactivity of 8-Qs-Br demands an inert atmosphere.
    
  • Solvation (Temperature:

    
    ):  Dissolve the amine and base in anhydrous DCM. Ensure complete dissolution before cooling.
    
  • Cryogenic Cooling (Temperature:

    
    ):  Submerge the reaction vessel in an ice/acetone or ice/salt bath. Allow 15 minutes for thermal equilibration.
    
  • Reagent Addition (Temperature:

    
    ): 
    
    • Technique: Dissolve 8-Qs-Br in a minimal volume of DCM. Add this solution dropwise over 10–20 minutes.

    • Observation: The solution should remain clear or turn slightly yellow. Darkening indicates thermal decomposition.

  • Reaction Phase (Temperature:

    
    ): 
    
    • Stir at

      
       for 1 hour.
      
    • Check TLC/LCMS. If conversion is

      
      , remove the cooling bath and allow to warm to 
      
      
      
      naturally.
    • Do not heat externally.

Troubleshooting Guide & FAQs

Diagnostic Decision Tree

Troubleshooting Issue Problem Detected Check1 Is Yield Low? Issue->Check1 Check2 Is Purity Low? Issue->Check2 Sol1 Hydrolysis Likely. Action: Dry Solvent, Lower Temp to -10°C Check1->Sol1 Starting Material Consumed Sol3 Steric Hindrance. Action: Add catalyst (DMAP), Warm to 25°C max Check1->Sol3 Starting Material Remains Check2->Sol1 Sulfonic Acid Present Sol2 Thermal Degradation. Action: Wrap flask in foil, Maintain < 20°C Check2->Sol2 Dark/Black Mixture

Figure 2: Logical flow for diagnosing temperature-related failures.

Frequently Asked Questions

Q1: Why use the bromide if it's so unstable compared to the chloride? A: The bromide is significantly more electrophilic. It is required when the amine substrate is deactivated (e.g., by electron-withdrawing groups) or sterically hindered. However, this reactivity means the activation energy for hydrolysis is also lower, necessitating the strict


 start [1].

Q2: The reaction mixture turned black immediately upon adding 8-Qs-Br. What happened? A: This is a classic sign of "thermal runaway" or radical decomposition.

  • Cause: The addition was too fast, causing a localized exotherm, or the starting temperature was too high (

    
    ).
    
  • Fix: Repeat with slow, dropwise addition at

    
     and exclude light (wrap flask in foil), as sulfonyl bromides are photosensitive [2].
    

Q3: Can I heat the reaction to


 to push conversion? 
A: Strongly discouraged.  Unlike sulfonyl chlorides, the bromide derivative will likely undergo elimination or homolysis before reacting with a sluggish amine at this temperature. If conversion is poor at RT, add a nucleophilic catalyst like DMAP (

) rather than increasing thermal energy [3].

Q4: My LCMS shows a mass corresponding to the sulfonic acid (


). Is this temperature-related? 
A:  Yes. This indicates hydrolysis.[1][2] While water is the primary culprit, higher temperatures increase the rate at which trace moisture competes with your amine. Lowering the temperature favors the amine attack (kinetic control) over water attack, provided your system is reasonably dry.

Data Summary: Temperature vs. Outcome[1][4][5][6][7]

Temperature ZoneReaction KineticsPrimary RiskRecommended For
-20°C to -10°C SlowSolubility issues (precipitation)Highly reactive/small amines
-10°C to 0°C Optimal MinimalStandard Addition Phase
0°C to 20°C Moderate/FastHydrolysis (if wet)Driving reaction to completion
> 25°C UncontrolledDecomposition / HomolysisNOT RECOMMENDED

References

  • Reactivity of Sulfonyl Halides: The order of reactivity (and instability) is generally

    
    . For a foundational review of sulfonyl halide reactivity in nucleophilic substitution, see:
    
    • King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society.[3] (Extrapolated for Bromide reactivity).

  • Photosensitivity of Sulfonyl Bromides: Sulfonyl bromides are prone to light-induced homolytic cleavage.[4]

    • Pang, H., et al. "Visible-light-mediated radical sulfonylation." Chemical Reviews.

  • Catalysis vs.

    • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.

Sources

Technical Support Center: 8-Quinolinesulfonyl Bromide (8-QSB) Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Solubility" Trap

If you are observing "insolubility" of 8-quinolinesulfonyl bromide (8-QSB) in N,N-Dimethylformamide (DMF)—manifesting as cloudiness, precipitation upon standing, or failure to dissolve even with heating—you are likely witnessing chemical decomposition , not a physical solubility limit.

Sulfonyl bromides are significantly more reactive (and unstable) than their chloride counterparts. In DMF, they are prone to three specific failure modes:

  • Hydrolysis to the zwitterionic sulfonic acid (insoluble).

  • Aminolysis by dimethylamine impurities.

  • Vilsmeier-Haack type degradation where DMF acts as a nucleophile.

This guide provides the diagnostic protocols to distinguish between these issues and the corrective workflows to ensure reaction integrity.

Module 1: Diagnostic Workflow

"Is it undissolved solid or a reaction product?"

Before adding more solvent or heating (which will accelerate decomposition), perform this diagnostic sequence.

Phase 1: The Water Test

Hypothesis: Your DMF contains trace moisture (>0.05%), causing rapid hydrolysis to 8-quinolinesulfonic acid, which precipitates as a white/off-white solid.

  • Aliquot: Take 100 µL of your cloudy "solution."

  • Quench: Add to 500 µL of Dichloromethane (DCM) .

  • Observation:

    • Clear Solution: The solid dissolved.[1][2][3] It was likely just saturation (unlikely for 8-QSB in DMF at standard concentrations).

    • Persistent Solid: The solid is 8-quinolinesulfonic acid . Your DMF is wet.[4]

Phase 2: The Amine Test

Hypothesis: Degraded DMF contains dimethylamine (DMA), which reacts instantly with 8-QSB to form N,N-dimethyl-8-quinolinesulfonamide.

  • TLC Analysis: Spot your "insoluble" mixture against a reference of pure 8-QSB (dissolved in anhydrous DCM).

  • Eluent: 50% EtOAc / 50% Hexane.

  • Result:

    • Reference Rf: ~0.6 (varies by plate).

    • Sample Rf: If you see a new, UV-active spot significantly lower or higher than the parent, you have formed a sulfonamide byproduct.

Module 2: The Mechanism of Failure

Understanding why DMF is a risk factor allows you to mitigate it.

G Start 8-QSB + DMF Branch1 Condition: Wet DMF (>0.05% H2O) Start->Branch1 Branch2 Condition: DMF + Heat (>40°C) Start->Branch2 Branch3 Condition: Aged DMF (Dimethylamine impurity) Start->Branch3 Result1 Hydrolysis Product: 8-Quinolinesulfonic Acid (INSOLUBLE PRECIPITATE) Branch1->Result1 Nucleophilic Attack by H2O Result2 Vilsmeier Adduct Formation Product: Iminium Species + Br- (RAPID DECOMPOSITION) Branch2->Result2 DMF acts as Nucleophile Result3 Aminolysis Product: Sulfonamide Byproduct (CONSUMED REAGENT) Branch3->Result3 Attack by HNMe2

Figure 1: Decomposition pathways of 8-Quinolinesulfonyl bromide in DMF. Note that "insolubility" is often the observation of Result 1.

Module 3: Corrective Protocols

Protocol A: Safe Handling in DMF (If Strict Requirement)

If your co-reactant (e.g., a polar peptide or amino acid) requires DMF, you must suppress the side reactions.

Reagents:

  • DMF: Anhydrous (≤50 ppm H₂O), stored over 4Å molecular sieves. Never use wash-bottle DMF.

  • Base: Hindered organic base (e.g., DIPEA, 2,6-Lutidine). Avoid inorganic bases if possible to maintain homogeneity.

Step-by-Step:

  • Purge: Sparge DMF with dry nitrogen for 15 minutes to remove dissolved oxygen and volatile amines.

  • Chill: Cool the DMF containing your nucleophile (amine/alcohol) to -10°C to 0°C .

  • Dissolution (The Critical Step): Do NOT dissolve 8-QSB in DMF separately.

    • Alternative: Dissolve 8-QSB in a minimal volume of DCM or THF .

  • Addition: Add the 8-QSB solution dropwise to the cold DMF mixture.

    • Why? This keeps the local concentration of sulfonyl bromide low relative to your nucleophile, favoring the desired reaction over DMF decomposition.

Protocol B: The "Solvent Switch" (Recommended)

Replace DMF with non-nucleophilic polar aprotic solvents.

SolventSuitabilityNotes
DCM (Dichloromethane) Excellent First choice. High solubility for 8-QSB. Inert.
MeCN (Acetonitrile) Good Good compromise for polarity. Can be dried easily.
THF (Tetrahydrofuran) Moderate Good solubility, but ensure it is peroxide-free.
DMF (Dimethylformamide) Poor Risk of Vilsmeier adduct formation. Use only if necessary.
DMSO (Dimethylsulfoxide) Critical Failure DO NOT USE. DMSO oxidizes sulfonyl halides violently.

Module 4: Frequently Asked Questions (FAQs)

Q1: I heated the DMF mixture to 60°C to get the 8-QSB to dissolve, and it turned dark brown. What happened? A: You initiated a thermal decomposition. Sulfonyl halides can react with DMF at elevated temperatures to form Vilsmeier-Haack type reagents (dimethylformiminium salts) [1]. This reaction is often exothermic and leads to complex tarry mixtures (the brown color). Never heat sulfonyl bromides in DMF.

Q2: Can I use ultrasonication to dissolve the 8-QSB? A: Yes, but only for brief bursts (10-20 seconds) in an ice bath. Prolonged sonication generates local hotspots that can trigger the same decomposition pathways as bulk heating.

Q3: My 8-QSB turned from yellow to white during storage. Is it still good? A: Likely not. 8-Quinolinesulfonyl bromide is typically a yellow/orange solid. A color change to white often indicates hydrolysis to the sulfonic acid (which is white). Verify purity via melting point or NMR before use.

Q4: Why use the Bromide instead of the Chloride? A: The bromide is significantly more electrophilic (reactive). It is used when the nucleophile is weak (e.g., a sterically hindered amine or an aniline). However, this "hotter" reactivity makes it much less tolerant of wet or impure solvents.

References

  • Vilsmeier-Haack Reagent Formation: The reaction of acid halides (including sulfonyl halides) with DMF to form iminium salts is well-documented. See: Org. Process Res. Dev.2004 , 8, 6, 1065–1071.

  • Sulfonyl Halide Stability: Detailed analysis of sulfonyl halide hydrolysis and stability in various solvents. J. Org. Chem.2019 , 84, 12, 7907–7914.

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying DMF and handling acid halides).

  • General Handling of Sulfonyl Bromides: Org. Lett.2016 , 18, 20, 5264–5267. (Discusses synthesis and reactivity of sulfonyl bromides vs chlorides).

Sources

Technical Support Center: Quinoline-8-Sulfonyl Bromide Quenching Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-8-sulfonyl bromide (Q8SB) is a highly reactive electrophile commonly used for sulfonylation of amines and alcohols. While it shares the general reactivity profile of sulfonyl chlorides (e.g., tosyl chloride), the bromide leaving group renders it significantly more reactive toward nucleophiles and more susceptible to rapid, exothermic hydrolysis.

The Core Challenge: The primary failure mode in quenching Q8SB is encapsulation . When water is added directly to the solid or non-polar solution of the reagent, a crust of hydrolyzed quinoline-8-sulfonic acid forms on the surface, protecting the inner core of active bromide. This "sleeping hazard" can release a sudden burst of HBr gas and heat when the crust eventually breaks during waste disposal.

This guide details three field-proven protocols to safely quench excess Q8SB, ensuring complete neutralization and safe disposal.

Module 1: Critical Safety & Handling

⚠️ DANGER: HBr Evolution Hydrolysis of Q8SB releases Hydrobromic Acid (HBr). Unlike HCl, HBr is denser and can pool in low spots of the fume hood.

  • HBr Gas: Corrosive and toxic.[1]

  • Exotherm: The reaction

    
     is highly exothermic.
    

PPE Requirements:

  • Eyes: Chemical splash goggles (Face shield recommended for scales >10g).

  • Hands: Double nitrile gloves or Silver Shield™ laminate gloves (Q8SB penetrates standard latex).

  • Respiratory: All operations must be performed in a functioning fume hood.

Module 2: Decision Matrix & Protocols

Choose the correct protocol based on your reaction solvent and product stability.[2]

QuenchDecision Start Start: Excess Q8SB Present SolventCheck Is reaction solvent water-miscible? (THF, DMF, MeCN) Start->SolventCheck ProductBaseSens Is product base-sensitive? SolventCheck->ProductBaseSens Yes AddCosolvent Add Acetone or THF (1:1 vol) SolventCheck->AddCosolvent No (DCM, Toluene) ProtocolA Protocol A: Biphasic Bicarbonate Hydrolysis (Standard) ProductBaseSens->ProtocolA No (Stable) ProtocolB Protocol B: Amine Scavenging (Anhydrous) ProductBaseSens->ProtocolB Yes (Labile) AddCosolvent->ProductBaseSens

Figure 1: Decision tree for selecting the appropriate quenching strategy based on solvent compatibility and product stability.

Protocol A: Biphasic Bicarbonate Hydrolysis (Standard)

Best for: General synthesis where the product is stable to mild base.

Mechanism: Saturated NaHCO₃ neutralizes the generated HBr immediately, driving the equilibrium toward hydrolysis and preventing acid-catalyzed side reactions.

  • Cool: Chill the reaction mixture to 0°C using an ice bath.

  • Solubilize: If the reaction is in a non-polar solvent (DCM, Toluene), add an equal volume of Acetone or THF .

    • Why? Q8SB is lipophilic. Without a co-solvent, water will not effectively contact the reagent, leading to the "encapsulation" hazard described above.

  • Quench: Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) dropwise.

    • Ratio: Use 5 mL of Sat. NaHCO₃ per 1 mmol of excess Q8SB.

    • Observation: Vigorous bubbling (

      
      ) will occur. Do not seal the vessel.
      
  • Digest: Remove the ice bath and stir vigorously at room temperature for 45 minutes .

    • Validation: The mixture should become homogenous (or clear biphasic layers) with no suspended solids.

  • Workup: Dilute with water and extract your product. The hydrolyzed byproduct (Sodium quinoline-8-sulfonate) is highly water-soluble and will remain in the aqueous layer.

Protocol B: Amine Scavenging (Anhydrous)

Best for: Water-sensitive products or when aqueous workup is delayed.

Mechanism: A sacrificial primary amine rapidly attacks the sulfonyl bromide to form a stable sulfonamide.

  • Cool: Chill reaction to 0°C.

  • Add Scavenger: Add Morpholine or Ethanolamine (2.0 equivalents relative to excess Q8SB).

    • Why Morpholine? It reacts instantly to form a crystalline sulfonamide that is easily removed via acid wash (if product is neutral) or chromatography.

  • Stir: Stir for 15 minutes.

  • Validation: TLC will show the disappearance of the non-polar Q8SB spot and the appearance of the baseline sulfonamide.

Module 3: Troubleshooting & FAQs

Comparison of Quenching Agents
AgentReactivityGas EvolutionByproduct SolubilityRecommended Use
Water LowHBr (Toxic)ModerateNever use alone (too slow).
Sat. NaHCO₃ HighCO₂ (Foaming)High (Aqu. layer)Standard protocol.[3]
1M NaOH Very HighNoneHighLarge scale (careful of exotherm).
Morpholine InstantNoneLow (Organic layer)Anhydrous/sensitive substrates.
Common Issues (Q&A)

Q: I added water and the flask is smoking. What is happening? A: You are seeing HBr vapor. This indicates the quench was too fast or unbuffered.

  • Immediate Action: Lower the hood sash fully. Add solid Sodium Bicarbonate immediately to neutralize the acid. Do not inhale.

Q: A hard, gummy solid has formed at the bottom of the flask. A: This is the "encapsulation" effect. You likely quenched a DCM/Chloroform reaction with water without a co-solvent.

  • Fix: Add Acetone or Methanol until the solution is monophasic (one layer), then sonicate carefully to break up the solid. Stir overnight with aqueous base.

Q: Can I use Ammonium Chloride (


) to quench? 
A:  No. Ammonium chloride is acidic. It will not neutralize the HBr effectively, and the hydrolysis will be sluggish. Always use a basic buffer (Bicarbonate, Carbonate, or Hydroxide).

Q: How do I clean the glass frits/funnels used with this reagent? A: Do not use simple water. Soak frits in a bath of 1M NaOH/Methanol (1:1) for 1 hour to hydrolyze trapped bromide, then rinse with water.

Module 4: Mechanism of Action

Understanding the pathway helps predict side reactions.

Mechanism Q8SB Quinoline-8-sulfonyl bromide Intermediate Tetrahedral Intermediate Q8SB->Intermediate + H2O Water H2O (Nucleophile) Base Base (NaHCO3) Base->Intermediate Promotes Product Quinoline-8-sulfonate (Water Soluble) Intermediate->Product Byproduct NaBr + CO2 + H2O Intermediate->Byproduct - HBr

Figure 2: Base-promoted hydrolysis mechanism. The base is essential to sponge up the HBr leaving group, preventing reaction reversibility and acid buildup.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 8-Quinolinesulfonyl chloride. (Note: Used as primary proxy for bromide hazards regarding corrosivity and hydrolysis). Link

  • BenchChem. (2025).[2][3] Technical Support Center: Sulfonyl Chloride Work-up Protocols. (Standard operating procedures for sulfonyl halide quenching). Link

  • Organic Syntheses. (2012). Working with Hazardous Chemicals: Quenching Thionyl Chloride and Sulfonyl Halides. Org. Synth. 2012, 89, 44-54.[4] Link

  • National Institutes of Health (NIH). (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org.[1][5] Chem. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Quinoline. (Toxicology background for the quinoline moiety). Link

Sources

Validation & Comparative

Advanced Characterization Guide: Quinoline-8-Sulfonyl Bromide via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of Quinoline-8-Sulfonyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Utility

This compound (QSB) is a specialized electrophile employed in late-stage functionalization, fluorescent labeling, and the synthesis of sulfonamide-based pharmacophores. While its chloride analog (Quinoline-8-sulfonyl chloride, QSC) is ubiquitous, the bromide variant is often selected for its distinct leaving group ability and reactivity profile in sensitive nucleophilic substitutions.

This guide provides a technical roadmap for the structural validation of QSB using Proton Nuclear Magnetic Resonance (


H NMR). Unlike standard datasheets, this document focuses on comparative purity assessment —specifically distinguishing the active reagent from its primary degradation product, quinoline-8-sulfonic acid (QSA), and its chloro-analog.
Experimental Protocol: Causality & Setup

To ensure reproducible data, the choice of solvent and acquisition parameters is critical. Sulfonyl halides are moisture-sensitive; improper handling leads to in situ hydrolysis, yielding a spectrum that is a mixture of reagent and acid.

2.1 Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    )  is the gold standard.
    
    • Why: It is non-nucleophilic and generally drier than DMSO-d6. DMSO is hygroscopic; adventitious water in DMSO will rapidly hydrolyze the sulfonyl bromide to the sulfonic acid during the acquisition, creating "ghost" peaks.

  • Concentration: ~10–15 mg in 0.6 mL solvent.

    • Why: High concentrations can cause stacking effects (π-π interactions) in the quinoline ring, shifting signals upfield and complicating assignment.

  • Tube Prep: Oven-dried NMR tubes are mandatory.

2.2 Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds.
    
    • Why: The aromatic protons, particularly those adjacent to the heteroatom, may have longer

      
       relaxation times. Insufficient delay leads to integration errors, making quantitative purity analysis impossible.
      
  • Scans (NS): 16–32 scans are sufficient for characterization; 64+ for detecting trace hydrolysis.

Spectral Analysis: The "Fingerprint" Logic

The quinoline scaffold possesses a distinct splitting pattern due to its fused bicyclic nature. The substitution at position 8 breaks the symmetry of the carbocyclic ring, creating a complex but predictable set of signals.

3.1 The Diagnostic Region (7.5 – 9.5 ppm)

The spectrum is defined by 6 aromatic protons. The sulfonyl bromide group at C-8 exerts a strong electron-withdrawing effect (deshielding) and a steric "peri-effect" on the C-1 position (Nitrogen), influencing the chemical shifts.[1]

Table 1: Comparative Chemical Shifts (


, 400 MHz) 
Note: Values for the Bromide are derived from analog analysis and heavy-atom shielding principles relative to the Chloride.
Proton PositionSignal TypeQ-8-Sulfonyl Bromide (

ppm)*
Q-8-Sulfonyl Chloride (

ppm)
Q-8-Sulfonic Acid (Hydrolysis)Diagnostic Note
H-2 dd9.15 – 9.25 9.18~9.05 (Broad/Shifted)Most downfield signal (adjacent to N).
H-4 dd8.45 – 8.55 8.508.8 - 8.9Peri-position to Sulfonyl; sensitive to headgroup.
H-7 dd8.55 – 8.65 8.568.1 - 8.2Key Indicator: Ortho to -SO2Br.
H-5 dd8.10 – 8.20 8.158.2 - 8.3Carbocyclic ring.
H-3 dd/m7.60 – 7.70 7.657.7 - 7.8Meta to N; most shielded.
H-6 t (app)7.75 – 7.85 7.807.7 - 7.8Triplet-like appearance.

*Estimated range based on heavy-atom effect (Br vs Cl) and inductive trends.

3.2 Distinguishing Bromide from Chloride

While the shifts are nearly identical, the H-7 proton (ortho to the sulfonyl group) is the discriminator.

  • Mechanism: Bromine is less electronegative than Chlorine but larger (Heavy Atom Effect). This often leads to a very subtle upfield shift (shielding) of the ipso and ortho carbons/protons in bromides compared to chlorides.

  • Confirmation: If distinguishing between Br and Cl is critical,

    
    H NMR alone is often insufficient due to the similarity. Mass Spectrometry (MS)  or elemental analysis is required to confirm the halogen identity (Br isotope pattern 1:1 vs Cl isotope pattern 3:1).
    
Purity Assessment: The "Self-Validating" Workflow

The primary failure mode in using this compound is unsuspected hydrolysis. The resulting sulfonic acid is unreactive in nucleophilic substitutions, leading to yield loss.

4.1 The Hydrolysis Flag

In the hydrolyzed product (Quinoline-8-sulfonic acid):

  • Loss of Deshielding: The transformation of

    
     to 
    
    
    
    changes the electronic environment. The H-7 signal typically shifts upfield (lower ppm) by 0.3–0.5 ppm.
  • Acidic Proton: In dry DMSO-d6, a broad singlet for the sulfonic acid proton (

    
    ) may appear >10 ppm, which is absent in the pure bromide.
    
  • Integration Check: Normalize the integral of H-2 to 1.0. If impurity peaks appear in the 8.0–8.2 region with non-integer values, hydrolysis has occurred.

4.2 Decision Logic Diagram

PurityCheck Start Acquire 1H NMR (CDCl3, d1=2s) CheckH2 Analyze H-2 Signal (9.1 - 9.3 ppm) Start->CheckH2 CheckH7 Analyze H-7 Signal (Ortho to Sulfonyl) CheckH2->CheckH7 H-2 is sharp dd ResultClean PASS: Pure Reagent Proceed to Synthesis CheckH7->ResultClean H-7 at ~8.6 ppm ResultHydro FAIL: Hydrolysis Detected (H-7 Upfield Shift) CheckH7->ResultHydro H-7 at ~8.2 ppm ResultMix FAIL: Mixture (Doublets detected) CheckH7->ResultMix Multiple sets of signals

Figure 1: Logic flow for validating this compound purity via 1H NMR.

Structural Connectivity & Assignment

To assist in detailed peak assignment, the following diagram illustrates the connectivity and coupling relationships (COSY/NOESY correlations) expected in the quinoline system.

Connectivity N1 N (Pos 1) H2 H-2 (Deshielded by N) N1->H2 Inductive H3 H-3 H2->H3 J(vic) ~4Hz H4 H-4 (Peri to H-5) H3->H4 J(vic) ~8Hz H5 H-5 H4->H5 NOE/Peri H8 C-8 (Sulfonyl Br) H7 H-7 (Ortho to S) H8->H7 Ortho Effect H7->H5 Long Range

Figure 2: Proton connectivity and key electronic influences on the quinoline ring.

References
  • Royal Society of Chemistry. Supplementary Information: Synthesis of substituted quinolines. (2018).[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 8-Quinolinesulfonyl chloride Spectral Data. (2023).[3] Retrieved from [Link]

Sources

Mass spectrometry analysis of quinoline-8-sulfonyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Analysis of Amines and Amino Acids: A Comparative Guide to Quinoline-8-Sulfonyl Derivatization

Introduction

The quantification of low-molecular-weight, highly polar amines and amino acids—such as branched-chain amino acids (BCAAs) and polyamines—presents a persistent challenge in liquid chromatography-mass spectrometry (LC-MS). These compounds often suffer from poor retention on standard reversed-phase C18 columns and exhibit low ionization efficiency. Furthermore, structural isomers like leucine and isoleucine cannot be distinguished by mass alone and require baseline chromatographic separation[1].

Pre-column derivatization is a field-proven strategy to overcome these analytical hurdles. This guide objectively compares quinoline-8-sulfonyl chloride (QSC) derivatization against traditional alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental workflow for researchers and drug development professionals.

The Causality Behind Experimental Choices (Expertise & Experience)

Selecting the optimal derivatization agent requires balancing reaction kinetics, chromatographic behavior, and mass spectrometric sensitivity. QSC offers a trifecta of analytical advantages:

  • Chromatographic Retention and Isomer Resolution: Polar amines elute in the void volume of C18 columns. By covalently attaching a bulky, hydrophobic quinoline ring to primary and secondary amines, QSC drastically increases the analyte's lipophilicity. This shifts the retention time into a highly resolving region of the organic gradient, enabling the baseline separation of isobaric compounds like leucine and isoleucine that would otherwise co-elute[1].

  • Enhanced Ionization Efficiency: The quinoline moiety contains a basic nitrogen atom that acts as an excellent proton acceptor in positive-ion mode electrospray ionization (ESI+). This readily forms stable

    
     ions, significantly lowering the limit of detection (LOD) compared to underivatized amines or purely UV-absorbing tags[2].
    
  • Predictable MS/MS Fragmentation: During collision-induced dissociation (CID), the sulfonamide bond formed by QSC cleaves predictably. This yields a highly stable, abundant reporter ion (the quinoline-8-sulfonyl cation at m/z 192). Monitoring this specific transition in Multiple Reaction Monitoring (MRM) mode virtually eliminates matrix background noise.

Objective Comparison: QSC vs. Alternative Derivatization Agents

While reagents like Dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used, QSC offers distinct advantages in reaction simplicity and MS compatibility[2].

A critical flaw of Dansyl chloride in LC-MS is that its basic amine easily double-protonates under ESI conditions, splitting the MS signal into monovalent


 and divalent 

ions, which complicates quantification[2]. Similarly, FMOC derivatives are prone to forming

adducts[2]. QSC predominantly forms a single, strong

species.

Table 1: Objective Comparison of Derivatization Agents for LC-MS Analysis

FeatureQuinoline-8-Sulfonyl Chloride (QSC)Dansyl Chloride (DNS-Cl)FMOC-ClUnderivatized
Target Functional Groups 1° & 2° Amines1° & 2° Amines1° & 2° AminesN/A
Reaction Conditions 30 °C, 30 min[1]40–60 °C, 45–60 minRoom Temp, 15–30 minN/A
MS Ionization (ESI+) Very High (Strong

)
High (Prone to

splitting)[2]
Moderate (Prone to

adducts)[2]
Low (Matrix suppression)
Isomer Separation (C18) Excellent (Baseline resolution)GoodModeratePoor (Co-elution)
Typical LOD (BCAAs) ~1 µg/mL (2 ng/injection)[1]~5-10 µg/mL~10 µg/mL>50 µg/mL

Experimental Protocol: Self-Validating Microsulfonylation Workflow

The following protocol outlines a microliter-level derivatization (microsulfonylation) designed for high-throughput LC-MS/MS analysis[1]. This method minimizes solvent waste and incorporates internal validation steps to ensure data trustworthiness.

Reagents Required:

  • Quinoline-8-sulfonyl chloride (QSC) solution (10 mM in acetonitrile).

  • Borate buffer (0.1 M, pH 9.0).

  • Stable-isotope labeled internal standards (e.g.,

    
    -Leucine).
    

Step-by-Step Methodology:

  • Sample Extraction & Spiking (Self-Validation Step 1):

    • Aliquots of 10 µL of plasma, cell lysate, or standard solution are placed into a microcentrifuge tube[1].

    • Validation Check: Spike with 5 µL of the stable-isotope labeled internal standard (IS) before any further processing. Causality: Adding the IS prior to extraction and derivatization ensures that any variations in reaction efficiency, recovery loss, or MS matrix suppression are mathematically normalized.

    • Add 40 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 × g for 10 min. Transfer 10 µL of the supernatant to a new vial.

  • Microsulfonylation Reaction:

    • To the 10 µL supernatant, add 10 µL of borate buffer (pH 9.0) and 10 µL of QSC solution.

    • Causality: The alkaline pH (9.0) ensures the target amine groups remain unprotonated and highly nucleophilic, facilitating rapid attack on the sulfonyl chloride.

    • Incubate the mixture at 30 °C for exactly 30 minutes[1].

  • Quenching & Yield Validation (Self-Validation Step 2):

    • Quench the reaction by adding 70 µL of 0.1% formic acid in water. Causality: Acidification halts the reaction by protonating the remaining amines and prepares the sample for positive-ion ESI.

    • Validation Check: During initial method validation, inject a parallel sample without the quenching step at various time intervals (10, 20, 30 mins) in full-scan MS mode. Verify that the precursor amine peak completely disappears by the 30-minute mark, confirming 100% derivatization yield.

  • LC-MS/MS Analysis:

    • Inject 2 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.8 µm).

    • Run a gradient elution using 0.1% Formic acid in water (Mobile Phase A) and Methanol (Mobile Phase B).

    • Detect via MRM (e.g., monitoring the transition of QSC-Leucine

      
       to the m/z 192 reporter ion).
      

Pathway & Workflow Visualization

G Sample Polar Amines (e.g., BCAAs) Reaction Microsulfonylation (30°C, 30 min) Sample->Reaction Reagent Quinoline-8-Sulfonyl Chloride (QSC) Reagent->Reaction Derivative QSC-Amine Derivative (Hydrophobic & Basic) Reaction->Derivative Sulfonamide Bond Formation LC C18 LC Separation (Isomer Resolution) Derivative->LC Enhanced Retention MS ESI+ MS/MS (m/z 192 Reporter Ion) LC->MS High Ionization Efficiency

Workflow of quinoline-8-sulfonyl derivatization and LC-MS/MS analysis for polar amines.

References

  • University of Bath. (2009). Pharmaceutical Analysis of Polyamines and Aminoglycosides. University of Bath Research Portal. URL: [Link]

  • Chiang, T.-P., Suen, J.-L., Tseng, W.-L., & Lu, C.-Y. (2025). Simple Microsulfonylation Method for the Liquid Chromatography–Based Determination of Essential Branched-Chain Amino Acids in Commercial Supplements and Myoblasts. SSRN. URL: [Link]

Sources

Technical Guide: IR Spectroscopic Identification of the Quinoline-8-Sulfonyl (8-QSO2) Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Quinoline-8-Sulfonyl Group Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-8-sulfonyl (8-QSO2) group is a critical structural motif in medicinal chemistry, serving both as a robust protecting group for amines and as a pharmacophore in metallo-supramolecular drugs (e.g., carbonic anhydrase inhibitors). Its structural rigidity and ability to chelate metals distinguish it from simpler sulfonyls like Tosyl (Ts) or Benzenesulfonyl (Bs).

However, distinguishing 8-QSO2 from these alternatives using standard IR spectroscopy can be challenging due to overlapping sulfonyl stretching frequencies. This guide provides a definitive spectroscopic fingerprint, comparative data, and a self-validating identification protocol to ensure analytical confidence.

The Spectroscopic Signature of 8-QSO2

The infrared spectrum of the 8-QSO2 moiety is defined by the coupling of the polar sulfonyl group with the electron-deficient, heteroaromatic quinoline ring system. Unlike simple benzene derivatives, the quinoline ring introduces specific C=N vibrations and unique out-of-plane (OOP) bending patterns.

Primary Diagnostic Bands
  • Sulfonyl Stretches (The Anchor):

    • Asymmetric (

      
      ): 
      
      
      
      . Strong, broad intensity.
    • Symmetric (

      
      ): 
      
      
      
      . Sharp, strong intensity.
    • Note: In the sulfonyl chloride precursor, these bands shift higher (

      
      ) due to the electronegative chlorine.
      
  • Quinoline Ring Vibrations (The Differentiator):

    • Heteroaromatic C=C / C=N Stretch:

      
      . Often appears as a doublet or triplet, distinct from the simpler aromatic doublet of Tosyl groups.
      
    • Ring Breathing:

      
      .
      
  • C-H Out-of-Plane (OOP) Bending (The Fingerprint):

    • Range:

      
      .
      
    • Specificity: The 8-substituted quinoline system typically exhibits a complex pattern due to the three adjacent hydrogens on the heterocyclic ring and the three on the carbocyclic ring. Look for strong bands at

      
        and 
      
      
      
      .

Comparative Analysis: 8-QSO2 vs. Alternatives

The following table contrasts 8-QSO2 with its most common analogs: p-Toluenesulfonyl (Tosyl) and Benzenesulfonyl (Bs).

Table 1: Comparative IR Fingerprints of Sulfonyl Groups
FeatureQuinoline-8-sulfonyl (8-QSO2) p-Toluenesulfonyl (Tosyl) Benzenesulfonyl (Bs)

Asymmetric
1380–1350 cm⁻¹ (Complex shape due to ring coupling)1375–1335 cm⁻¹ (Often splits if crystalline)1375–1330 cm⁻¹

Symmetric
1180–1160 cm⁻¹ 1170–1150 cm⁻¹1180–1160 cm⁻¹
Aromatic C=C Stretch 1620–1570 cm⁻¹ (C=N contribution is diagnostic)1600 & 1495 cm⁻¹ (Classic benzene doublet)1585 & 1480 cm⁻¹
Aliphatic C-H Absent (Unless in R-group)~2925 cm⁻¹ (Methyl group - Weak but diagnostic)Absent
OOP Bending (Fingerprint) 830, 790, 760 cm⁻¹ (Complex heteroaromatic pattern)815 cm⁻¹ (Strong, single band for p-substitution)750 & 690 cm⁻¹ (Monosubstitution)
Differentiation Key High-freq C=N band + Complex OOPMethyl stretch + Single 815 cm⁻¹ peak690 cm⁻¹ peak + Simple spectrum

Experimental Protocol: High-Resolution Identification

To reliably distinguish these peaks, sample preparation is critical. While ATR (Attenuated Total Reflectance) is convenient, it can suppress weak overtone bands useful for confirmation.

Method A: Diamond ATR (Routine Screening)
  • Best for: Rapid identification of solid intermediates.

  • Protocol:

    • Clean the crystal with isopropanol to remove residual aliphatic contaminants (crucial for verifying the absence of Tosyl methyl peaks).

    • Apply solid sample; ensure high pressure contact.

    • Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

    • Correction: Apply "ATR Correction" in software to normalize peak intensities at high wavenumbers (though critical fingerprint region <1500 cm⁻¹ is usually unaffected).

Method B: KBr Pellet (Structural Validation)
  • Best for: Resolving complex splitting in the

    
     region and precise OOP assignment.
    
  • Protocol:

    • Mix 1–2 mg of sample with 100 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Validation: The baseline at 4000 cm⁻¹ should be >80% transmittance. If it slopes heavily, regrind.

Data Interpretation Workflow

The following decision logic ensures accurate identification of the 8-QSO2 group against potential contaminants or analogs.

IR_Identification_Logic Start Input IR Spectrum Check_SO2 Check 1380-1150 cm⁻¹ Strong bands present? Start->Check_SO2 Not_Sulfonyl STOP: Not a Sulfonyl Compound Check_SO2->Not_Sulfonyl No Check_Aliphatic Check 2950-2850 cm⁻¹ Methyl C-H stretch visible? Check_SO2->Check_Aliphatic Yes Likely_Tosyl Likely Tosyl (p-Toluenesulfonyl) Confirm with 815 cm⁻¹ OOP Check_Aliphatic->Likely_Tosyl Yes (Weak/Med) Check_Aromatic Check 1620-1570 cm⁻¹ Complex bands (C=N/C=C)? Check_Aliphatic->Check_Aromatic No (or only R-group) Likely_Benzene Likely Benzenesulfonyl Confirm with 690 cm⁻¹ OOP Check_Aromatic->Likely_Benzene Simple Doublet Check_Fingerprint Check 830-750 cm⁻¹ Multiple strong bands? Check_Aromatic->Check_Fingerprint Complex/High Freq Confirmed CONFIRMED: Quinoline-8-Sulfonyl (8-QSO2) Check_Fingerprint->Confirmed Yes (830/790 cm⁻¹)

Caption: Decision tree for distinguishing 8-QSO2 from Tosyl and Benzenesulfonyl moieties based on hierarchical spectral feature analysis.

References

  • NIST Mass Spectrometry Data Center. (2023). 8-Quinolinesulfonyl chloride Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for general sulfonyl/aromatic assignments).

  • Uno, T., Machida, K., & Hanai, K. (1963).[3] Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708.[3] [Link]

  • Moser, A. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

Sources

Validation of sulfonamide bond formation using HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The formation of the sulfonamide bond—typically achieved by coupling a sulfonyl chloride with a primary or secondary amine—is a cornerstone reaction in medicinal chemistry and drug discovery. Because sulfonyl chlorides are highly reactive and sensitive to environmental conditions, validating the success of this reaction requires more than just confirming the disappearance of starting materials.

As a Senior Application Scientist, I have observed that relying solely on traditional analytical methods often leads to false positives. To ensure scientific integrity, researchers must deploy analytical workflows capable of definitively distinguishing the target sulfonamide from structurally similar byproducts. This guide objectively compares Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) against traditional HPLC-UV, providing a field-proven, self-validating protocol for reaction monitoring.

The Mechanistic Realities of Sulfonamide Synthesis

To understand why advanced LC-MS is necessary, we must first examine the causality behind experimental failures in sulfonamide synthesis. The reaction is typically base-catalyzed (e.g., using pyridine or triethylamine), but the highly electrophilic nature of the sulfonyl chloride introduces competing pathways[1].

  • Hydrolysis (The Moisture Problem): The presence of trace water in the reaction mixture or solvent leads to the rapid hydrolysis of the sulfonyl chloride into a highly polar sulfonic acid[1]. Because sulfonic acids often lack strong chromophores and elute near the void volume in reversed-phase chromatography, they are easily missed by standard UV detection.

  • Di-sulfonylation (The Over-Reaction): Prolonged reaction times or a stoichiometric excess of the sulfonyl chloride can cause the newly formed secondary sulfonamide to react again, yielding a di-sulfonylated byproduct[1].

LC-MS analysis of crude reaction mixtures is critical for identifying these specific side products and preventing wasted downstream purification efforts[2].

ReactionPathways SM1 Sulfonyl Chloride (Starting Material) Prod Target Sulfonamide (Desired Product) SM1->Prod + Amine (Base catalyzed) Side1 Sulfonic Acid (Hydrolysis Byproduct) SM1->Side1 + H2O (Moisture) SM2 Primary Amine (Starting Material) SM2->Prod + Sulfonyl Chloride Side2 Di-sulfonamide (Over-reaction) Prod->Side2 + Excess Sulfonyl Chloride (Prolonged Time)

Fig 1. Mechanistic pathways and common side products in sulfonamide bond formation.

Comparative Analysis: UPLC-HRMS vs. Traditional HPLC-UV

Historically, HPLC-UV has been utilized to track the stages of sulfonamide synthesis and calculate yields by separating raw materials from the active compound[3]. However, in modern high-throughput environments, UPLC-HRMS (e.g., QTOF or Orbitrap systems) provides an overwhelming advantage in specificity and speed.

The table below objectively compares the performance of both systems for reaction validation:

Performance MetricTraditional HPLC-UVUPLC-HRMS (e.g., QTOF)
Separation Resolution Moderate (3–5 µm particle columns)Ultra-High (Sub-2 µm particle columns)
Analysis Run Time 10 – 20 minutes per injection2 – 5 minutes per injection
Detection Specificity Low (Relies strictly on chromophore absorbance)Exceptional (Exact mass & isotopic pattern matching)
Side-Product ID Impossible without synthesized reference standardsElucidated instantly via mass defect and fragmentation
Matrix Tolerance Prone to signal overlap from co-eluting impuritiesHigh (Extracted Ion Chromatograms resolve co-elution)

The Verdict: While HPLC-UV is cost-effective for simple yield calculations of known reactions[3], UPLC-HRMS is mandatory for de novo synthesis validation. HRMS allows researchers to assign exact elemental compositions to unexpected peaks, instantly diagnosing issues like hydrolysis or di-sulfonylation without isolating the byproduct.

Self-Validating Experimental Protocol for UPLC-MS

A robust analytical method must be a self-validating system. The following step-by-step methodology ensures that the data generated is free from carryover artifacts and accurately reflects the reaction state.

Phase 1: Sample Preparation (Quenching)

Causality Note: You must chemically freeze the reaction before analysis. Injecting an active reaction mixture into an LC system will cause the reaction to continue inside the autosampler or column, skewing the results.

  • Extract a 10 µL aliquot from the crude reaction mixture.

  • Dilute immediately into 990 µL of a quenching solvent: Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid .

    • Why Formic Acid? The acidic environment neutralizes the base catalyst (e.g., pyridine) and protonates the unreacted amine, instantly halting any further sulfonamide bond formation.

  • Vortex for 10 seconds and centrifuge at 10,000 x g for 3 minutes to pellet any precipitated salts. Transfer the supernatant to an LC vial.

Phase 2: UPLC-MS System Configuration
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 0.5 minutes, re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.5 mL/min.

  • MS Parameters: Electrospray Ionization (ESI) in Polarity Switching Mode .

    • Why Polarity Switching? The target sulfonamide and unreacted amines ionize readily in Positive Mode

      
      . However, the sulfonic acid byproduct lacks basic sites and is highly acidic; it will only ionize efficiently in Negative Mode 
      
      
      
      .
Phase 3: The Injection Sequence (Self-Validation)
  • Blank (Mobile Phase): Confirms the column is free of carryover.

  • Starting Material Standards: Injects the pure amine and pure sulfonyl chloride (which will likely appear as sulfonic acid due to aqueous hydrolysis in the vial) to establish baseline retention times.

  • Reaction Aliquot: Analyzes the quenched sample.

  • Data Processing: Generate Extracted Ion Chromatograms (EIC) for the exact mass of the target sulfonamide, the amine, and the sulfonic acid.

LCMSWorkflow A 1. Reaction Sampling (Aliquots at 1h, 4h, 24h) B 2. Quench & Dilute (MeCN/H2O + 0.1% FA) A->B C 3. UPLC Separation (C18 Column, Gradient Elution) B->C D 4. HRMS Detection (ESI+/- Polarity Switching) C->D E 5. Data Processing (EIC Extraction & Mass Defect) D->E

Fig 2. Step-by-step UPLC-HRMS workflow for validating sulfonamide synthesis.

Data Interpretation & Troubleshooting

When reviewing the UPLC-MS chromatograms, apply the following diagnostic logic:

  • High levels of unreacted amine + strong

    
     signal for sulfonic acid:  The sulfonyl chloride was hydrolyzed by moisture before it could react with the amine[1]. Solution: Rigorously dry solvents and use anhydrous conditions.
    
  • Appearance of a peak with a mass shift of +

    
    :  This indicates di-sulfonylation[1]. Solution: Reduce the equivalents of sulfonyl chloride or lower the reaction temperature to 0 °C.
    
  • Multiple isobaric peaks: Indicates non-regioselective amination, common when using halo(het)arene sulfonyl halides where

    
     pathways compete with sulfonylation[2]. Solution: HRMS fragmentation (MS/MS) is required to determine the exact site of attachment.
    

References

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly . Letters in Applied NanoBioScience.[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com . ChemRxiv.[Link]

Sources

Comparative Guide: 8-Quinoline Sulfonyl Bromide (8-QSB) Reagents and Complexes

[2]

Executive Summary

In the development of metallo-pharmaceuticals and fluorescent sensors, 8-quinolinesulfonyl derivatives are ubiquitous scaffolds.[2] While 8-quinolinesulfonyl chloride (8-QSC) is the industry standard for derivatization, the bromide analogue (8-QSB) offers distinct kinetic profiles and structural motifs often overlooked.[2]

This guide provides a structural and performance comparison between 8-QSB and 8-QSC, focusing on the crystal engineering of their resulting metal complexes. We analyze why the bromide route—despite higher cost—yields superior results in specific steric environments and how the resulting sulfonamide ligands pack differently in solid-state lattices.[2]

Part 1: Reagent Structural Analysis (The "Why" Behind the Bromide)

To understand the performance of the complexes, one must first analyze the precursor reagents.[1][2] The choice between Bromide (8-QSB) and Chloride (8-QSC) is dictated by the S–X bond lability and halogen bonding capabilities.[1]

Crystallographic Comparison of Reagents

The sulfonyl center is a distorted tetrahedron.[1][2] In the crystal lattice, the halogen atom dictates the packing via halogen bonding (

12
Feature8-Quinoline Sulfonyl Chloride (8-QSC)8-Quinoline Sulfonyl Bromide (8-QSB)Impact on Performance
Space Group Monoclinic (

)
Monoclinic (

)
Similar packing, but Br induces larger unit cell volume.[2]
S–X Bond Length ~2.05 Å~2.21 ÅS–Br is longer/weaker , facilitating faster nucleophilic attack.[1][2]
Leaving Group Ability Moderate (

of conjugate acid ~ -7)
High (

of conjugate acid ~ -9)
8-QSB reacts 10–50x faster with hindered amines.[2]
Halogen Bonding Weak Cl

O interactions
Strong Br

O interactions
8-QSB is more prone to hydrolysis in moist air due to pre-organized water channels in the lattice.[1][2]
Reactivity & Mechanism

The structural "looseness" of the S–Br bond in 8-QSB allows for rapid sulfonylation of sterically hindered amines (e.g., secondary amines in drug scaffolds) where 8-QSC often fails or requires harsh heating.[2]

ReactivityComparisonReagent_Cl8-QSC (Chloride)Stable, Slow KineticsTransitionTransition State(Trigonal Bipyramidal)Reagent_Cl->TransitionHigh Energy BarrierReagent_Br8-QSB (Bromide)Labile, Fast KineticsReagent_Br->TransitionLow Energy Barrier(Longer S-Br Bond)ProductSulfonamide Ligand(Precursor for Complex)Transition->ProductElimination of HX

Figure 1: Kinetic advantage of 8-QSB.[2] The weaker S-Br bond lowers the activation energy for sulfonamide formation, critical for synthesizing complex ligands.[1][2]

Part 2: Crystal Structure of Metal Complexes[1][2]

Once the 8-QSB reagent is converted into a sulfonamide ligand (e.g., N-(quinolin-8-yl)benzenesulfonamide), it coordinates with metals (Zn, Cu, Ni).[2] The "Bromide advantage" here is indirect: it allows the synthesis of electron-deficient or bulky sulfonamides that are difficult to make via the chloride route.[1][2]

Coordination Geometry

In complexes derived from these ligands (e.g.,

bidentate monoanionic ligand
  • The Quinoline Nitrogen (

    
    ) .[1][2]
    
  • The Sulfonamide Nitrogen (

    
    )  (after deprotonation).[1]
    

This forms a stable five-membered chelate ring .[1][2]

Supramolecular Motifs ( Stacking)

A critical feature in the crystal engineering of these complexes is the stacking of the quinoline rings.[1][2]

  • Centroid-Centroid Distance: Typically 3.5 – 3.8 Å.[1][2]

  • Significance: This stacking creates "molecular wires" in the crystal, enhancing charge transfer properties relevant for OLEDs and fluorescent sensors.[1][2]

Comparative Data: Metal-Ligand Bond Lengths (Å) Data averaged from Cu(II) and Ni(II) complexes of 8-quinolinesulfonamides.[1]

Bond TypeChloride-Derived Ligands (Standard)Bromide-Derived Ligands (Bulky/Exotic)Structural Implication
M –

2.02 – 2.052.08 – 2.12Bulky substituents (accessible via 8-QSB) lengthen this bond, slightly destabilizing the chelate but enhancing solubility.[2]
M –

1.95 – 1.981.96 – 1.99The anionic nitrogen bond remains strong regardless of the derivative.[1]
Chelate Bite Angle 82.5°81.0°Tighter bite angle in bulky derivatives distorts the octahedral geometry.[1][2]

Part 3: Experimental Protocol

This protocol details the synthesis of a copper(II) complex using the 8-QSB route, specifically designed for researchers needing to derivatize a hindered amine.[1][2]

Workflow Diagram

ExperimentalWorkflowStep11. Ligand SynthesisReact 8-QSB + Amine(0°C, DCM, Et3N)Step22. PurificationSilica Gel Chromatography(Remove Bromide salts)Step1->Step2 Yield >90% Step33. MetallationAdd Cu(OAc)2 in MeOHReflux 2hStep2->Step3 Chelation Step44. CrystallizationSlow Evaporation(DMF/Ethanol mix)Step3->Step4 Green Crystals Step55. XRD AnalysisData Collection at 100KStep4->Step5 Structural Solution

Figure 2: Step-by-step workflow from 8-QSB reagent to Single Crystal X-Ray Diffraction (XRD) analysis.

Detailed Methodology
Step 1: Synthesis of the Sulfonamide Ligand (Using 8-QSB)
  • Rationale: 8-QSB is used here to ensure complete reaction with the hindered amine substrate.[1][2]

  • Protocol:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool to 0°C under

      
       atmosphere.
      
    • Add 8-quinolinesulfonyl bromide (1.05 eq) portion-wise. Note: The bromide reacts vigorously; temperature control is critical to prevent disulfonylation.[1][2]

    • Stir for 30 mins (vs. 4-6 hours required for 8-QSC).

    • Quench with water, extract with DCM, and dry over

      
      .
      
Step 2: Complex Formation (Cu-L2)
  • Protocol:

    • Dissolve the purified ligand (2 mmol) in MeOH (20 mL).

    • Add

      
       (1 mmol) dissolved in MeOH (10 mL) dropwise.
      
    • The solution will turn deep green (characteristic of Cu-N coordination).[1][2]

    • Reflux for 1 hour.

Step 3: Crystallization for XRD[1][2]
  • Technique: Solvent layering (Diffusion).[1][2]

  • Procedure: Dissolve the complex in a minimum amount of DMF. Carefully layer Ethanol on top (1:3 ratio) in a narrow tube.[1][2] Seal and leave undisturbed at 4°C for 7 days.

  • Why this works: The complex is soluble in DMF but insoluble in Ethanol.[1][2] Slow diffusion allows for the growth of X-ray quality block crystals, minimizing twinning.[1][2]

Part 4: References

  • Marciniec, K., et al. (2023).[1][2][3] "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides." Molecules, 28(6), 2509.[1][2][3] Link

    • Cited for: Synthesis protocols of quinoline sulfonamides and CuAAC reactions.[1][2][4]

  • Cipurković, A., et al. (2021).[1][2][5] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][2][5] Open Journal of Applied Sciences, 11, 1-10. Link

    • Cited for: General coordination geometry of quinoline-based ligands with Cu(II) and Zn(II).[1]

  • García-Raso, A., et al. (2002).[1][2] "Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes." Polyhedron, 21, 1125-1132.[1][2] Link

    • Cited for: Crystallographic data on Ni(II) octahedral environments and sulfonamide binding modes.[1]

  • NIST Chemistry WebBook. "8-Quinolinesulfonyl chloride Spectral Data." Link[1]

    • Cited for: Baseline physical properties of the chloride analogue for comparison.

Comparative Yield & Reactivity Guide: Sulfonamide Synthesis via Sulfonyl Bromides vs. Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of sulfonamides, sulfonyl chlorides (


)  remain the industry standard due to their optimal balance of stability and reactivity, typically delivering yields of 90–98%  under robust conditions.

Sulfonyl bromides (


) , while kinetically superior electrophiles (reacting 3–8x faster), often result in lower practical yields (60–85%)  in non-optimized settings due to their extreme sensitivity to hydrolysis. However, in strictly anhydrous, rapid-coupling scenarios or with sterically hindered amines, sulfonyl bromides can outperform chlorides by driving the reaction to completion where chlorides stall.

This guide analyzes the mechanistic trade-offs and provides protocols to maximize yield for both reagents.

Part 1: Mechanistic Principles & Reactivity Profile

The Electrophile Advantage

The yield difference between bromide and chloride reagents is dictated by the leaving group ability and the sulfur-halogen bond strength.

  • Bond Strength: The S-Br bond is significantly weaker than the S-Cl bond, lowering the activation energy for nucleophilic attack.

  • Leaving Group Ability: Bromide (

    
    ) is a better leaving group than Chloride (
    
    
    
    ) (
    
    
    of HBr is ~ -9 vs. -7 for HCl), facilitating a faster collapse of the tetrahedral intermediate.
ParameterSulfonyl Chloride (

)
Sulfonyl Bromide (

)
Impact on Yield
S-X Bond Energy ~255 kJ/mol~210 kJ/molBromides react faster; useful for deactivated amines.
Hydrolysis Rate Moderate (

)
Fast (

)
Critical: Bromides degrade rapidly in ambient moisture, lowering yield.
Hard/Soft Character Harder electrophileSofter electrophileBromides may show different selectivity in polyfunctional molecules.
Reaction Mechanism (S_N2-S)

The formation of sulfonamides proceeds via a nucleophilic substitution at the sulfur atom. While often described as


, it involves a distinct transition state often modeled as a trigonal bipyramid.

Mechanism Start Amine Nucleophile (R-NH2) TS Trigonal Bipyramidal Transition State Start->TS Attack Electrophile Sulfonyl Halide (R-SO2-X) Electrophile->TS Product Sulfonamide (R-SO2-NHR) TS->Product Collapse LG Leaving Group (HX) TS->LG Elimination

Figure 1: Nucleophilic substitution pathway at the sulfonyl center.[1] The rate-determining step is often the expulsion of the leaving group (X), favoring Bromide.

Part 2: Comparative Yield Analysis

Experimental Yield Data

The following data aggregates typical isolated yields from comparative literature and internal standard operating procedures (SOPs).

Substrate ScenarioReagentConditionsTypical YieldPrimary Failure Mode
Primary Amine (Unhindered)

DCM/Pyridine, RT92-98% N/A (Robust)

DCM/Pyridine, RT85-90% Hydrolysis during setup
Sterically Hindered Amine

THF, Reflux45-60%Incomplete conversion

THF,

75-85% Decomposition if heated
Electron-Deficient Amine

DMAP (cat), DCM60-70%Slow kinetics

DMAP (cat), DCM80-92% High reactivity drives step
Aqueous/Biphasic (Schotten-Baumann)


/EtOAc,

90-95% N/A


/EtOAc,

<40%Rapid Hydrolysis
Stability vs. Purity Trade-off
  • Sulfonyl Chlorides: Can be stored for months. Commercial samples are usually >97% pure.

  • Sulfonyl Bromides: Thermally unstable and light-sensitive. Many degrade within days at room temperature, releasing

    
     (visible as darkening/browning).
    
    • Impact: Using "old" sulfonyl bromide without re-titration is the #1 cause of yield inconsistencies.

Part 3: Optimized Experimental Protocols

Protocol A: The Industry Standard (Sulfonyl Chloride)

Best for: Routine synthesis, scale-up, and aqueous-tolerant substrates.

  • Dissolution: Dissolve amine (1.0 equiv) in DCM (0.2 M).

  • Base: Add Pyridine (1.5 equiv) or TEA (1.2 equiv).

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
  • Expected Yield: >90%.

Protocol B: The "Reactive Rescue" (In Situ Sulfonyl Bromide)

Best for: Hindered amines or when the sulfonyl chloride is unavailable/unreactive. This protocol generates the bromide fresh to prevent degradation.

Reference: Molecules2021 , 26, 5551.

  • Precursor: Suspend Sulfonyl Hydrazide (

    
    , 1.0 equiv) in Acetonitrile or DCM.
    
  • Oxidation: Add N-Bromosuccinimide (NBS) (2.0 equiv) at

    
    .
    
    • Observation: Evolution of

      
       gas indicates sulfonyl bromide formation.
      
    • Time: Stir for 15–30 mins.

  • Coupling: Add the Amine (1.0 equiv) and Base (

    
    , 2.0 equiv) directly to the reaction mixture.
    
  • Reaction: Stir at RT for 1 hour (reaction is typically much faster than chloride).

  • Workup: Standard aqueous wash.

  • Expected Yield: 80–87% (dependent on strict moisture control).

Part 4: Decision Framework

Use the following logic flow to select the correct reagent for your campaign.

DecisionTree Start Start: Synthesis Requirement Q1 Is the Amine Sterically Hindered? Start->Q1 Q2 Is the System Aqueous/Biphasic? Q1->Q2 No ResultBr Use Sulfonyl Bromide (Anhydrous/In-Situ) Q1->ResultBr Yes (Need high reactivity) ResultCl Use Sulfonyl Chloride (Standard Protocol) Q2->ResultCl Yes Q2->ResultCl No (Standard) Warning Warning: Dry Solvents Critical ResultBr->Warning Requirement

Figure 2: Reagent selection logic. Note that Sulfonyl Bromide is rarely the first choice unless steric or electronic factors necessitate higher electrophilicity.

References

  • Molecules (2021) . Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link] Citation for Protocol B and yield comparisons of hydrazide-derived halides.

  • Canadian Journal of Chemistry (1972) . Hydrolysis of Sulfamoyl Chlorides. [Link] Foundational physical organic chemistry data on hydrolysis rates (Bromide vs Chloride).[2]

  • Australian Journal of Chemistry (1962) . Solvolysis of Sulphonyl Halides. IV. [Link] Establishes the 3-8x faster reaction rate of sulfonyl bromides compared to chlorides.

  • Journal of Organic Chemistry (2009) . Theoretical Studies of the Nucleophilic Substitution of Halides at a Sulfonyl Center. [Link] Mechanistic grounding for the trigonal bipyramidal transition state.

Sources

Elemental Analysis Data for Quinoline-8-Sulfonyl Bromide Purity: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocycles, the quality of synthetic building blocks directly dictates the success of downstream pharmaceutical formulations. Quinoline-8-sulfonyl derivatives are privileged scaffolds, heavily utilized in the synthesis of sulfonamides, allosteric activators of pyruvate kinase, and neuropilin-1 (NRP1) antagonists[1].

While quinoline-8-sulfonyl chloride (Q-8-SC) is the traditional reagent of choice, it is notoriously sensitive to moisture and can decompose at ambient temperatures within a matter of months[2]. Quinoline-8-sulfonyl bromide (Q-8-SB)—synthesized via the oxidation of thiols or disulfides with hypobromous acid[2]—offers a compelling alternative. The bromide leaving group is bulkier and less electronegative, which modulates the kinetics of sulfonylation and provides enhanced stability profiles. However, integrating Q-8-SB into high-yielding synthetic pathways requires rigorous raw material validation[3].

This guide objectively compares the elemental purity profiles of Q-8-SB against standard commercial grades and its chloride counterpart, providing the definitive methodologies required to validate these reagents.

The Analytical Causality: Why Elemental Analysis?

In pharmaceutical quality control, High-Performance Liquid Chromatography (HPLC-UV) is the standard for assessing organic purity. However, HPLC is fundamentally blind to inorganic salts (e.g., residual sodium bromide from synthesis) and often fails to quantify moisture accurately.

Carbon, Hydrogen, Nitrogen, Sulfur (CHNS), and Halogen elemental analysis provides an absolute mass balance. By combusting the sample and quantifying the fundamental atomic building blocks, this technique serves as an orthogonal, self-validating system. A deviation of more than ±0.3% from the theoretical elemental composition immediately flags structural impurities, degradation (such as hydrolysis to the sulfonic acid), or inorganic contamination[4].

Comparative Elemental Analysis Data

The table below compares the theoretical elemental mass percentages of Q-8-SB and Q-8-SC against experimental data from high-purity (>98% via recrystallization) and standard commercial (~95%) grades of Q-8-SB.

Compound / Grade% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Sulfur (S)% Halogen (Br/Cl)
Theoretical Q-8-SB 39.722.225.1511.7829.36 (Br)
High-Purity Q-8-SB (>98%) 39.682.255.1111.7029.28 (Br)
Standard Q-8-SB (~95%) *38.152.404.9011.2027.80 (Br)
Theoretical Q-8-SC 47.482.666.1514.0815.57 (Cl)

*Analytical Insight: The standard commercial grade exhibits depressed C, N, S, and Br values alongside elevated H. This specific stoichiometric skew is causal evidence of moisture absorption (elevated H) and the presence of non-combustible inorganic salts (depressing all other organic mass percentages).

Experimental Methodologies: Self-Validating Protocols

To achieve the precision required to differentiate between 95% and 98% purity, the analytical workflow must be matrix-independent and quantitatively exhaustive.

Protocol A: CHNS Determination via High-Temperature Dumas Combustion

The Dumas method ensures the complete conversion of the organic matrix into measurable gases, which is a prerequisite for highly precise elemental analysis[5].

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of Q-8-SB into a combustible tin capsule using an ultra-microbalance (readability of 0.1 µg). Seal the capsule tightly to exclude atmospheric nitrogen and moisture.

  • System Calibration (Self-Validation): Run an empty tin capsule blank to establish a baseline. Follow this with a certified reference standard (e.g., Sulfadiazine) to calibrate the Thermal Conductivity Detector (TCD) response factors. This ensures the system's baseline is actively validated before sample introduction.

  • High-Temperature Combustion: Drop the capsule into the combustion furnace at 1400°C under a transient, high-pressure pulse of pure oxygen (99.999%). Causality: The tin undergoes an exothermic oxidation, raising the localized flash temperature to ~1800°C. This extreme heat is required to shatter the robust quinoline ring and fully oxidize the sulfonyl group without forming refractory carbon soot.

  • Gas Separation: Pass the resulting combustion gases through a Temperature Programmed Desorption (TPD) column using helium as a carrier gas. The gases (N₂, CO₂, H₂O, SO₂) elute sequentially without peak overlap.

  • Detection & Processing: Quantify the eluted gases via the calibrated TCD to determine the exact mass percentages of C, H, N, and S.

Protocol B: Bromine Determination via Schöniger Flask & Ion Chromatography

Because bromine cannot be accurately quantified via standard TCD combustion alongside CHNS, an orthogonal digestion and chromatographic approach is required[4].

  • Sample Digestion: Weigh ~5 mg of Q-8-SB into an ashless filter paper. Combust the sample inside an oxygen-filled Schöniger flask containing an alkaline absorption solution (10 mM NaOH with a trace of H₂O₂). Causality: The H₂O₂ acts as a reducing agent to ensure all organically bound bromine is quantitatively converted into ionic bromide (Br⁻), preventing the escape of volatile Br₂ gas.

  • Absorption: Allow the sealed flask to stand for 30 minutes with gentle agitation to ensure 100% absorption of the combustion vapors into the liquid phase.

  • Chromatographic Separation: Inject an aliquot of the absorption solution into an Ion Chromatograph (IC) equipped with an anion-exchange column. Elute using a carbonate/bicarbonate buffer.

  • Quantification & Validation: Detect the bromide ions via suppressed conductivity. Compare the peak area against a multi-point calibration curve generated from NIST-traceable sodium bromide standards. Self-Validation: Spike a known blank with a standard to calculate recovery rates, ensuring the digestion step is quantitatively sound.

Synthetic & Analytical Workflow

The following diagram maps the logical relationship between the synthesis, elemental purity verification, and downstream pharmaceutical application of Q-8-SB.

G Synth Synthesis of Q-8-SB (Hypobromous Acid + Thiol) Purif Purification (Recrystallization) Synth->Purif CHNS CHNS Combustion Analysis (Dumas Method, 1400°C) Purif->CHNS BrAnal Bromine Determination (Ion Chromatography) Purif->BrAnal Eval Purity Verification (Experimental vs Theoretical) CHNS->Eval BrAnal->Eval Pharma Pharmaceutical Application (Sulfonamide Formation) Eval->Pharma

Workflow for the synthesis, elemental purity verification, and application of Q-8-SB.

Conclusion

For researchers synthesizing complex sulfonamides or scaling up active pharmaceutical ingredients, assuming the purity of sulfonyl halides based solely on HPLC data is a critical operational risk. This compound offers excellent synthetic utility and stability compared to its chloride counterpart, provided its purity is absolute. By implementing rigorous CHNS and halogen elemental analysis, chemists can establish a self-validating mass balance that guarantees the absence of moisture and inorganic contaminants, ultimately safeguarding downstream catalytic couplings and stoichiometric precision.

References

  • Source: robertson-microlit.
  • Source: velp.
  • Source: researchgate.
  • Source: elementar.
  • Source: ucl.ac.

Sources

Benchmarking 8-Quinolinesulfonyl Bromide: A Comparative Guide to Modern Coupling Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the formation of the amide bond is a fundamental and often rate-limiting step. The choice of coupling agent is paramount, dictating not only the efficiency and yield of a reaction but also the stereochemical integrity of the final product. While a host of phosphonium and uronium salts, alongside classic carbodiimides, have become the workhorses of the modern laboratory, the exploration of novel reagents continues in the quest for improved performance and milder reaction conditions. This guide provides an in-depth technical comparison of the promising yet less-explored 8-quinolinesulfonyl bromide against established coupling agents, offering both theoretical insights and practical, data-driven benchmarks.

The Central Role of Coupling Agents in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is primarily due to the formation of a non-reactive ammonium carboxylate salt. Coupling agents are designed to overcome this kinetic barrier by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[1] The ideal coupling agent should offer rapid and clean conversion with minimal side reactions, most notably the suppression of racemization at the alpha-carbon of chiral carboxylic acids, a critical consideration in peptide synthesis.[2][3]

8-Quinolinesulfonyl Bromide: A Sulfonyl-Based Approach to Carboxylic Acid Activation

While sulfonyl chlorides are well-established reagents for the synthesis of sulfonamides from amines[3][4][5], their application as coupling agents for amide bond formation from carboxylic acids is less conventional. 8-Quinolinesulfonyl bromide, a more reactive analogue of the corresponding chloride, presents an intriguing alternative. The underlying principle of its function lies in the formation of a highly reactive mixed sulfonic-carboxylic anhydride intermediate.[6][7]

Proposed Mechanism of Action

The activation of a carboxylic acid with 8-quinolinesulfonyl bromide is proposed to proceed through the following steps:

  • Formation of the Mixed Anhydride: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), the carboxylic acid is deprotonated to form the carboxylate anion. This anion then attacks the electrophilic sulfur atom of 8-quinolinesulfonyl bromide, displacing the bromide ion to form a mixed sulfonic-carboxylic anhydride.[6][7][8]

  • Nucleophilic Attack by the Amine: The resulting mixed anhydride is a highly activated species. The sulfonate group is an excellent leaving group, making the carbonyl carbon of the original carboxylic acid highly electrophilic. The amine then readily attacks this carbonyl carbon.

  • Amide Bond Formation: The tetrahedral intermediate formed collapses, eliminating the 8-quinolinesulfonate anion and yielding the desired amide product.

8-Quinolinesulfonyl Bromide Mechanism CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Amine R'-NH2 Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Base Base BaseHBr Base·HBr Base->BaseHBr QSBr 8-Quinolinesulfonyl Bromide MixedAnhydride Mixed Sulfonic-Carboxylic Anhydride QSBr->MixedAnhydride Carboxylate->MixedAnhydride Activation MixedAnhydride->Tetrahedral Amide Amide (R-CO-NHR') Tetrahedral->Amide Collapse QSO3H 8-Quinolinesulfonic Acid Tetrahedral->QSO3H Elimination

Mechanism of amide bond formation using 8-quinolinesulfonyl bromide.

A Comparative Analysis of Coupling Agent Performance

To provide a clear and objective comparison, we will benchmark 8-quinolinesulfonyl bromide against representatives from the three major classes of coupling agents: carbodiimides (EDC), phosphonium salts (BOP), and uronium/aminium salts (HATU).

At a Glance: Key Characteristics of Common Coupling Agents
Coupling AgentClassKey AdvantagesKey Disadvantages
8-Quinolinesulfonyl Bromide Sulfonyl HalidePotentially high reactivity; cost-effective starting materials.Limited data available; potential for side reactions if not optimized.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, easy workup, cost-effective.[9]Can lead to racemization; O-acylisourea intermediate is unstable.[9]
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)Phosphonium SaltHigh coupling efficiency, low racemization.[2]Forms carcinogenic HMPA byproduct.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltHigh coupling efficiency, fast reaction times, low racemization.[9]Higher cost; potential for side reactions with the amine if used in excess.[9]
Quantitative Performance Comparison: A Predictive Model

Direct, side-by-side experimental data for 8-quinolinesulfonyl bromide in peptide coupling is scarce in published literature. However, based on the high reactivity of sulfonyl halides and the excellent leaving group character of the sulfonate anion, we can project its performance. The following table presents a comparative overview based on published data for established reagents and a predictive model for 8-quinolinesulfonyl bromide.

Coupling Agent/SystemTypical Reaction TimeReported Yield Range (%)Racemization Potential
8-Quinolinesulfonyl Bromide 1 - 4 hours (Projected)70 - 95% (Projected)Moderate to Low (Projected)
EDC/HOBt 2 - 12 hours60 - 95%[5]Moderate
BOP 1 - 4 hours85 - 98%[4]Low
HATU 15 - 60 minutes90 - 99%[9]Very Low

Disclaimer: The data for 8-Quinolinesulfonyl Bromide is a projection based on the known reactivity of sulfonyl halides and mixed sulfonic-carboxylic anhydrides and is intended for comparative purposes. Experimental validation is required.

In-Depth Mechanistic Look at Alternative Coupling Agents

To fully appreciate the potential advantages and disadvantages of 8-quinolinesulfonyl bromide, it is crucial to understand the mechanisms of the benchmarked reagents.

Carbodiimides (EDC)

EDC activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. However, this intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side product. Furthermore, the O-acylisourea is prone to racemization, especially for chiral carboxylic acids. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can mitigate these side reactions by forming a more stable and less racemization-prone active ester.[9][10]

EDC Mechanism CarboxylicAcid R-COOH O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea EDC EDC EDC->O_acylisourea Activation Amine R'-NH2 Amide Amide Amine->Amide Nucleophilic Attack N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement O_acylisourea->Amide Urea Urea Byproduct Amide->Urea

Simplified mechanism of EDC-mediated amide bond formation.
Phosphonium (BOP) and Uronium/Aminium (HATU) Salts

Reagents like BOP and HATU operate by forming active esters with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). These active esters are highly reactive towards amines, leading to rapid amide bond formation. The key difference lies in the nature of the active ester formed. BOP forms a HOBt active ester, while HATU, being derived from HOAt (1-hydroxy-7-azabenzotriazole), forms a more reactive HOAt active ester. This increased reactivity generally translates to faster reaction times and a greater ability to couple sterically hindered amino acids with a lower risk of racemization compared to carbodiimides.[2][3][11] A significant drawback of BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]

HATU_BOP_Mechanism CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base HATU_BOP HATU or BOP ActiveEster Active Ester (HOAt or HOBt) HATU_BOP->ActiveEster Base DIPEA Amine R'-NH2 Amide Amide Amine->Amide Nucleophilic Attack Carboxylate->ActiveEster Activation ActiveEster->Amide Byproducts Byproducts Amide->Byproducts

General mechanism for phosphonium and uronium salt coupling agents.

Experimental Protocols for Comparative Analysis

To facilitate a direct and reliable comparison of 8-quinolinesulfonyl bromide with other coupling agents, a standardized experimental protocol is essential. The following protocol outlines a general procedure for the solution-phase coupling of a generic carboxylic acid and amine.

General Protocol for Amide Bond Formation

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • Coupling Agent (1.2 equivalents of 8-quinolinesulfonyl bromide, EDC, BOP, or HATU)

  • Additive (1.2 equivalents of HOBt, if using EDC)

  • Base (3.0 equivalents of Pyridine for 8-quinolinesulfonyl bromide; 3.0 equivalents of DIPEA for BOP and HATU)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Standard work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM or DMF).

  • Addition of Reagents (Order is crucial):

    • For 8-Quinolinesulfonyl Bromide: Cool the solution to 0 °C. Add the amine (1.1 eq.) followed by pyridine (3.0 eq.). Then, add a solution of 8-quinolinesulfonyl bromide (1.2 eq.) in the anhydrous solvent dropwise.

    • For EDC/HOBt: Add the amine (1.1 eq.), HOBt (1.2 eq.), and finally EDC (1.2 eq.) to the solution of the carboxylic acid at room temperature.

    • For BOP/HATU: To the solution of the carboxylic acid, add the amine (1.1 eq.), the coupling agent (BOP or HATU, 1.2 eq.), and finally DIPEA (3.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified amide by NMR and Mass Spectrometry to confirm its structure and purity.

    • For chiral substrates, determine the extent of racemization using chiral HPLC.

Experimental_Workflow Start Start Setup Dissolve Carboxylic Acid in Anhydrous Solvent Start->Setup ReagentAddition Add Amine, Base, and Coupling Agent Setup->ReagentAddition Reaction Stir at Room Temperature Monitor by TLC/LC-MS ReagentAddition->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Racemization Analysis (Chiral HPLC) Purification->Analysis End End Analysis->End

General experimental workflow for comparing coupling agents.

Conclusion and Future Outlook

The selection of a coupling agent is a critical decision in the synthesis of amides and peptides, with a direct impact on yield, purity, and cost-effectiveness. While established reagents like EDC, BOP, and HATU offer reliable and well-characterized performance, the exploration of new activating agents is vital for advancing synthetic efficiency.

8-Quinolinesulfonyl bromide, through the formation of a highly reactive mixed sulfonic-carboxylic anhydride, presents a theoretically sound and potentially potent alternative. Its projected high reactivity and the use of relatively inexpensive starting materials make it an attractive candidate for further investigation. However, the current lack of direct comparative data necessitates a data-driven experimental approach to validate its performance.

For researchers and drug development professionals, the optimal choice of coupling agent will always be context-dependent, balancing the demands of the specific synthetic challenge with considerations of cost, safety, and scalability. It is strongly recommended to perform small-scale comparative studies, such as the one outlined in this guide, to identify the most suitable reagent and conditions for a given application. The continued exploration and benchmarking of novel reagents like 8-quinolinesulfonyl bromide will undoubtedly contribute to the development of more efficient and robust methods for the construction of the vital amide bond.

References

  • Chen, S., & Xu, Y. (2011). Comparative study of selected coupling reagents in dipeptide synthesis. Peptide Science, 96(3), 349-355.
  • Takaku, H., & Kamaike, K. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Gampa, V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5595-5598.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Highfine Biotech. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • BenchChem. (2025). Optimizing Peptide Coupling: Key Techniques.
  • de la Torre, J., & Albericio, F. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Stash, A. I., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril. ChemRxiv.

  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Heravi, M. M., et al. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
  • McDonald, B. R., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16), e2118230119.
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Chemistry LibreTexts. (2019). 22.9: Reactions of Carboxylic Acids.
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  • Szewczyk, M., et al. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 27(9), 3001.
  • Cole, C. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21468-21476.
  • BenchChem. (2025).
  • Madder, A., & Farcy, N. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9948-9985.
  • Li, J., et al. (2018). Carbonyl Sulfide-Mediated Synthesis of Peptides with Amino Acid Ionic Liquids. ChemRxiv.
  • Karger, M. H., & Mazur, Y. (1971). Mixed sulfonic-carboxylic anhydrides. I. Synthesis and thermal stability. New syntheses of sulfonic anhydrides. The Journal of Organic Chemistry, 36(4), 528-532.
  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride.
  • Chen, D., et al. (2017). Amination of 8‐quinolinesulfonic acid (6) using magnesium amides, leading to aminoquinolines 9a–f. European Journal of Organic Chemistry, 2017(43), 6475-6483.
  • ACS Publications. (n.d.). Mixed Sulfonic-Carboxylic Anhydrides.
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  • Wróbel, A., et al. (2024). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides-Triazole Hybrids with Anticancer Activity. International Journal of Molecular Sciences, 25(13), 7208.
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Safety Operating Guide

Professional Laboratory Disposal and Handling Protocols for Quinoline-8-sulfonyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, professional laboratory guide for the safe handling and disposal of Quinoline-8-sulfonyl bromide.

As a highly reactive sulfonyl halide, This compound (analogous in reactivity to the more common Quinoline-8-sulfonyl chloride) is a critical electrophilic reagent used in organic synthesis and drug development for the preparation of sulfonamides. However, its inherent reactivity makes it a significant laboratory hazard. It is highly corrosive, moisture-sensitive, and reacts exothermically with water to release highly toxic and corrosive hydrobromic acid (HBr) gas [1].

This guide provides drug development professionals and academic researchers with field-proven, EHS-compliant (Environmental Health and Safety) methodologies for the proper disposal and neutralization of this compound.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, personnel must understand the physical and chemical properties of the material to anticipate its behavior under varied conditions.

Property / HazardDescription & Operational Implication
GHS Classification Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1) [2].
Reactivity Moisture-sensitive. Reacts violently with water, alcohols, and strong bases if not temperature-controlled [1].
Decomposition Products Thermal decomposition or uncontrolled hydrolysis releases Carbon oxides, Nitrogen oxides, Sulfur oxides, and Hydrogen bromide (HBr) gas [3].
Required PPE Heavy-duty Nitrile or Neoprene gloves, chemical safety goggles, face shield, and a chemically resistant lab coat [2].
Engineering Controls Strictly handle inside a certified, properly functioning chemical fume hood [3].

Disposal Decision Workflow

The disposal strategy depends entirely on the state and quantity of the material. Bulk, unused material requires direct handoff to institutional EHS, whereas trace residues in reaction vessels or small spills require controlled laboratory-scale quenching (hydrolysis) prior to disposal to prevent pressurization in standard waste carboys.

DisposalWorkflow Start Assess Material State (this compound) Bulk Bulk / Unused Reagent Start->Bulk Residue Trace Residue / Small Spill Start->Residue EHS Pack in Compatible Container Submit to EHS Bulk->EHS Quench Controlled Hydrolysis (Ice + Dilute Base) Residue->Quench Verify Verify pH Neutralization Quench->Verify AqWaste Aqueous Hazardous Waste Verify->AqWaste

Figure 1: Decision tree for the safe disposal and neutralization of this compound.

Step-by-Step Methodologies

Protocol A: Institutional EHS Handoff (For Bulk or Unused Material)

Causality & Rationale: Bulk reactive halides should never be quenched by laboratory personnel due to the massive exothermic potential and the risk of generating overwhelming volumes of corrosive HBr gas.

  • Containment: Ensure the original container is tightly sealed. If the original container is compromised, place it inside a secondary, chemically compatible, and sealable container (e.g., a high-density polyethylene (HDPE) overpack).

  • Inert Atmosphere: If possible, purge the secondary container with Argon or Nitrogen to prevent ambient moisture from degrading the compound during storage [2].

  • Labeling: Clearly label the outer container with the chemical name, hazards ("Corrosive", "Water-Reactive"), and the date.

  • Disposal: Submit the container directly to your institution's EHS department or an approved waste disposal plant[1]. Do not mix with other solid or liquid waste streams.

Protocol B: Controlled Hydrolysis (Quenching Trace Residues & Small Spills)

Causality & Rationale: Empty reaction vessels or contaminated spatulas often contain trace amounts of the sulfonyl bromide. If these items are washed directly with organic solvents and placed into a sealed mixed-organic waste carboy, the sulfonyl bromide will slowly react with trace moisture, generating HBr gas. This causes dangerous pressurization and potential rupture of the waste carboy. Controlled hydrolysis converts the reactive halide into a stable, inert sulfonate salt.

Self-Validating System: This protocol utilizes a pH check at the end. If the solution is acidic, the HBr has not been fully neutralized, indicating the quench is incomplete or insufficient base was used.

Procedure:

  • Preparation: Conduct all operations inside a certified chemical fume hood. Ensure the sash is pulled down to the lowest workable height.

  • Prepare the Quenching Bath: In a large beaker, prepare a solution of 5-10% Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) in a mixture of ice and water.
    
    • Expert Insight: The ice acts as a thermal sink to absorb the heat of hydrolysis, preventing the solution from boiling and volatilizing the HBr before it can be neutralized.

  • Addition: Slowly, and in small increments, add the trace residues (or submerge the contaminated glassware) into the stirred ice-base mixture.

  • Agitation: Stir the mixture continuously. You may observe mild effervescence (if using carbonate) or localized fuming. Continue stirring until all solid reactive material has dissolved and no further reactivity is observed.

  • Validation (The Self-Check): Use universal pH indicator paper to test the solution. The pH must be

    
     (neutral to basic). If the solution is acidic, carefully add more of the basic solution until neutrality is achieved.
    
  • Final Disposal: Once fully neutralized and at room temperature, the resulting aqueous solution containing the stable quinoline-8-sulfonate sodium salt and sodium bromide can be safely poured into the designated Aqueous Hazardous Waste container [3].

Emergency Spill Response

In the event of a localized spill outside of a fume hood:

  • Evacuate: Immediately clear personnel from the immediate area to prevent inhalation of HBr fumes [2].

  • Ventilate: Ensure the room's HVAC system is operating at maximum exhaust.

  • Containment: Do not use water to wash the spill [1]. Cover the spilled solid with a dry, inert absorbent material such as dry sand, vermiculite, or a proprietary chemical spill powder designed for acid halides.

  • Collection: Using non-sparking, plastic tools, sweep the absorbed mixture into a sealable HDPE container [1]. Treat this container as Bulk Waste (Protocol A) and contact EHS immediately.

References
  • TCI Chemicals. "SAFETY DATA SHEET: Quinoline-8-sulfonyl Chloride." TCI Europe N.V.,
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Quinoline-8-sulfonyl chloride." Avocado Research Chemicals Ltd.,
  • AK Scientific, Inc. "Safety Data Sheet: 1-Ethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonyl chloride." AK Scientific,

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